molecular formula C10H22N2 B1277118 N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine CAS No. 495078-29-0

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Cat. No.: B1277118
CAS No.: 495078-29-0
M. Wt: 170.3 g/mol
InChI Key: UTXQTTHRHVLYSZ-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine ( 495078-29-0) is a chemical compound offered with a typical purity of at least 90% for research and development applications . This amine is supplied as a solid or liquid and should be stored in a sealed, air-resistant container to maintain stability . Compounds within this structural family, characterized by a 1-(dimethylamino)cycloalkylmethylamine backbone, are of significant interest in medicinal chemistry research. Specifically, related analogs such as the cyclopentyl and cyclohexyl derivatives have been investigated as key intermediates or potential inhibitors of targets like the glycine transporter 2 (GlyT2) . This mechanism is relevant for the study of neurological disorders, including neuropathic pain, chronic pain conditions, epilepsy, and spasticity . As a member of this compound class, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine serves as a valuable scaffold for pharmaceutical and chemical exploration. This product is intended for laboratory research by qualified personnel only. It is not for human or veterinary diagnostic use or personal application. Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment in a controlled environment .

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)10(9-11)7-5-3-4-6-8-10/h3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXQTTHRHVLYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429367
Record name 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495078-29-0
Record name 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides a comprehensive technical guide for the synthesis of the diamine N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, a compound of interest for researchers in medicinal chemistry and drug development. While direct literature on the synthesis of this specific cycloheptyl derivative is sparse, this guide outlines a robust and logical three-step synthetic pathway extrapolated from well-established and reliable organic chemistry transformations. The proposed synthesis starts from the readily available cycloheptanone and proceeds through a Strecker aminonitrile synthesis, followed by nitrile reduction and subsequent exhaustive N-methylation. This document provides detailed, step-by-step protocols, mechanistic insights, and data presentation to enable successful synthesis by skilled professionals.

Introduction and Synthetic Strategy

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a vicinal diamine scaffold built upon a seven-membered carbocyclic ring. Such structures are of significant interest in medicinal chemistry due to their potential to serve as unique chelating agents, ligands for metal catalysts, or as core fragments in the design of novel therapeutic agents. The cycloheptyl ring offers a distinct conformational flexibility compared to its more common cyclohexyl or cyclopentyl analogs, potentially influencing binding affinity and pharmacokinetic properties.

The synthetic strategy detailed herein is designed for efficiency, high yield, and is based on fundamental, well-documented reactions. The pathway begins with the common laboratory reagent cycloheptanone and proceeds in three key stages:

  • Step 1: Strecker Synthesis of 1-aminocycloheptanecarbonitrile. This classic multi-component reaction efficiently constructs the α-aminonitrile intermediate from cycloheptanone, ammonia, and a cyanide source.[1][2][3]

  • Step 2: Reduction of the Nitrile to form 1,1-cycloheptanediyldimethanamine. The nitrile group of the intermediate is reduced to a primary amine, yielding the core diamine scaffold.

  • Step 3: Exhaustive N-methylation via Eschweiler-Clarke Reaction. The terminal primary amine is selectively and completely methylated to the desired N,N-dimethyl tertiary amine using a proven one-pot procedure.[4][5][6][7]

This approach avoids the challenges of direct alkylation, which often leads to mixtures of primary, secondary, and tertiary amines, and instead provides a controlled, stepwise assembly of the target molecule.[8]

Overall Synthetic Workflow

The logical flow of the proposed synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: N-Methylation A Cycloheptanone B 1-aminocycloheptane- carbonitrile A->B NH3, KCN, H2O/EtOH C 1-(aminomethyl)cycloheptan-1-amine B->C H2, Raney-Ni or LiAlH4 D N-[1-(aminomethyl)cycloheptyl]- N,N-dimethylamine (Final Product) C->D HCHO, HCOOH (Eschweiler-Clarke)

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 1-aminocycloheptanecarbonitrile (Intermediate 1)

The Strecker synthesis is a one-pot reaction that efficiently forms an α-aminonitrile from a ketone or aldehyde.[2][3] The reaction begins with the formation of an imine from cycloheptanone and ammonia, which is then attacked by a cyanide nucleophile.

Strecker_Mechanism Ketone Cycloheptanone Imine Cycloheptanimine Ketone->Imine + NH₃, -H₂O Ammonia NH₃ ProtonatedImine Iminium Ion Imine->ProtonatedImine + H⁺ Aminonitrile 1-aminocycloheptanecarbonitrile ProtonatedImine->Aminonitrile + ⁻CN Cyanide ⁻CN H_plus H⁺ H2O H₂O

Caption: Mechanism of the Strecker synthesis on cycloheptanone.

  • Reagents and Materials:

    • Cycloheptanone

    • Ammonium Chloride (NH₄Cl)

    • Potassium Cyanide (KCN)

    • Ammonium Hydroxide (28-30% aq. solution)

    • Methanol or Ethanol

    • Diethyl ether

    • Deionized water

  • Procedure:

    • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with ammonium chloride (1.1 eq) dissolved in deionized water.

    • The solution is cooled to 0-5 °C in an ice bath, and a solution of potassium cyanide (1.05 eq) in deionized water is added slowly, ensuring the temperature does not exceed 10 °C. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Neutralize all waste with bleach.

    • A solution of cycloheptanone (1.0 eq) in methanol is added dropwise to the cooled cyanide solution over 30 minutes.

    • Ammonium hydroxide solution is then added to maintain a basic pH (~9-10).

    • The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress can be monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-aminocycloheptanecarbonitrile.[9][10] Purification can be achieved by vacuum distillation or crystallization.

Step 2: Synthesis of 1-(aminomethyl)cycloheptan-1-amine (Intermediate 2)

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is a clean and effective method, though chemical reduction with a strong hydride agent like Lithium Aluminum Hydride (LAH) is also a viable alternative.

  • Reagents and Materials:

    • 1-aminocycloheptanecarbonitrile (Intermediate 1)

    • Raney Nickel (slurry in water) or Rhodium on Carbon[11]

    • Ethanol or Methanol, anhydrous

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas

  • Procedure:

    • A hydrogenation vessel (e.g., a Parr shaker) is charged with 1-aminocycloheptanecarbonitrile (1.0 eq) dissolved in anhydrous ethanol.

    • A catalytic amount of Raney Nickel (approx. 5-10% by weight) is carefully added. The catalyst should be handled as a slurry to prevent ignition.

    • The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to approximately 50-100 psi.

    • The mixture is agitated at room temperature or with gentle heating (40-60 °C) until hydrogen uptake ceases (typically 4-12 hours).

    • The reaction is depressurized, and the catalyst is carefully filtered off through a pad of Celite. Caution: The catalyst may be pyrophoric upon exposure to air. The filter cake should be kept wet with solvent.

    • The filtrate is concentrated under reduced pressure to afford the crude 1-(aminomethyl)cycloheptan-1-amine. The product can be purified by vacuum distillation.

Step 3: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (Final Product)

The Eschweiler-Clarke reaction provides a reliable method for the exhaustive methylation of a primary amine to a tertiary amine without the risk of forming quaternary ammonium salts.[5][7] The reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[4]

Eschweiler_Clarke cluster_cycle1 First Methylation cluster_cycle2 Second Methylation A Primary Amine (Intermediate 2) B Iminium Ion (1) A->B + HCHO, -H₂O C Secondary Amine (N-methyl) B->C + HCOOH, -CO₂ D Iminium Ion (2) C->D + HCHO, -H₂O E Tertiary Amine (Final Product) D->E + HCOOH, -CO₂

Sources

An In-depth Technical Guide to N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, a vicinal diamine built on a cycloheptyl scaffold. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer robust predictions and detailed procedural outlines for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in fields such as medicinal chemistry and materials science, where cyclic amines are of significant interest[1].

Introduction and Molecular Overview

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, with the Chemical Abstracts Service (CAS) registry number 495078-29-0, is a saturated heterocyclic compound featuring a cycloheptane ring substituted with both a primary aminomethyl group and a tertiary dimethylamino group at the same carbon atom. This 1,1-diamine structure presents unique stereochemical and reactivity characteristics. The molecular formula is C₁₀H₂₂N₂ and the molecular weight is 170.30 g/mol [2].

The presence of both primary and tertiary amine functionalities within the same molecule suggests a range of potential chemical transformations and applications. The cycloheptyl ring provides a flexible, three-dimensional scaffold that can be explored for conformational effects on biological activity.

Molecular Structure Diagram

Caption: 2D representation of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its structural analogs. The data for the target compound are estimations based on the properties of similar molecules and general chemical principles governing amines[3].

PropertyN-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (Predicted)N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine (Experimental)Reference
Molecular Formula C₁₀H₂₂N₂C₉H₂₀N₂[2][4]
Molecular Weight 170.30 g/mol 156.27 g/mol [2][4]
CAS Number 495078-29-041806-09-1[2][4]
Boiling Point ~200-220 °C189 °C[4][5]
Density ~0.90 g/cm³0.92 g/cm³[4]
pKa (predicted) ~10.3 (primary amine), ~9.8 (tertiary amine)10.27 (predicted for the conjugate acid)[5]
Solubility Soluble in water and polar organic solventsData not available[6]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis begins with cycloheptanone and proceeds through a modified Strecker reaction to form an α-aminonitrile, which is then reduced to the corresponding vicinal diamine. The final step involves the exhaustive methylation of the primary amine to yield the target tertiary amine.

Synthetic Workflow Diagram

G A Cycloheptanone B 1-(Dimethylamino)cycloheptane-1-carbonitrile A->B Dimethylamine, NaCN, H+ C N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine B->C LiAlH4 or Raney Ni/H2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Dimethylamino)cycloheptane-1-carbonitrile

This step is a variation of the Strecker synthesis, where a pre-formed iminium ion from cycloheptanone and dimethylamine is trapped by a cyanide anion[7][8][9][10].

  • Reaction Setup: In a well-ventilated fume hood, a solution of dimethylamine hydrochloride (1.1 equivalents) in methanol is prepared in a round-bottomed flask equipped with a magnetic stirrer.

  • Amine Liberation: To the stirred solution, potassium hydroxide (1.0 equivalent) is added to liberate the free dimethylamine.

  • Iminium Formation: Cycloheptanone (1.0 equivalent) is added to the reaction mixture, which is then stirred at room temperature for 20 minutes to allow for the formation of the corresponding enamine/iminium ion equilibrium.

  • Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in a minimal amount of water is added dropwise to the reaction mixture. The reaction is then stirred at room temperature for 24 hours.

  • Workup and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Reduction of 1-(Dimethylamino)cycloheptane-1-carbonitrile

The nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LAH)[11][12][13][14][15].

  • Reaction Setup: A suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a dry, nitrogen-flushed round-bottomed flask equipped with a reflux condenser and a dropping funnel. The suspension is cooled to 0 °C in an ice bath.

  • Nitrile Addition: A solution of 1-(dimethylamino)cycloheptane-1-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • Quenching and Workup: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH used in grams. The resulting granular precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

  • Purification: The product can be purified by vacuum distillation.

Spectroscopic and Analytical Characterization

The following are predicted spectroscopic data for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, based on the analysis of its functional groups and structural analogs.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for both primary and tertiary amines.

  • N-H Stretching: Two medium-intensity peaks are predicted in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂)[2][16][17][18].

  • C-H Stretching: Strong, sharp peaks are expected between 2850 and 3000 cm⁻¹ due to the C-H bonds of the cycloheptyl ring and methyl groups.

  • N-H Bending: A medium to strong intensity peak around 1600 cm⁻¹ is anticipated from the scissoring vibration of the primary amine[17][18].

  • C-N Stretching: Weak to medium intensity peaks in the 1000-1250 cm⁻¹ region are expected for the C-N bonds of both the primary and tertiary amines[2][17].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -CH₂- (cycloheptyl): A broad multiplet in the range of δ 1.4-1.8 ppm.

    • -N(CH₃)₂: A sharp singlet at approximately δ 2.2-2.4 ppm, integrating to 6 protons.

    • -CH₂NH₂: A singlet or a multiplet around δ 2.5-2.8 ppm, integrating to 2 protons.

    • -NH₂: A broad singlet that can appear over a wide range (δ 1.0-3.0 ppm) and is exchangeable with D₂O.

  • ¹³C NMR:

    • -CH₂- (cycloheptyl): Multiple signals are expected in the aliphatic region (δ 20-45 ppm).

    • -N(CH₃)₂: A signal around δ 40-45 ppm.

    • -CH₂NH₂: A signal in the range of δ 45-55 ppm.

    • Quaternary Carbon: The carbon atom attached to both nitrogen atoms is expected to appear around δ 60-70 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will likely be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines[19][20][21][22].

  • Molecular Ion: A peak at m/z = 170, which should be observable. According to the nitrogen rule, an even molecular weight corresponds to an even number of nitrogen atoms.

  • Major Fragments:

    • Loss of a methyl radical from the dimethylamino group to give a fragment at m/z = 155.

    • Alpha-cleavage of the C-C bond between the quaternary carbon and the cycloheptyl ring, leading to various ring fragments.

    • A base peak at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, is highly probable due to the stability of the resulting iminium cation.

Chemical Reactivity and Stability

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is expected to be a stable liquid at room temperature, though it may be susceptible to oxidation and should be stored under an inert atmosphere. Its chemical reactivity is dictated by the two amine functional groups.

  • Basicity: Both nitrogen atoms are basic and will react with acids to form ammonium salts. The primary amine is expected to be slightly more basic than the tertiary amine due to steric hindrance around the tertiary nitrogen.

  • Reactions of the Primary Amine: The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones.

  • Potential for Intramolecular Reactions: The close proximity of the two amine groups may allow for intramolecular reactions under certain conditions, potentially forming cyclic ureas or other heterocyclic systems. The study of vicinal diamines is an active area of research due to their interesting reactivity and potential applications[23][24][25][26].

Potential Applications

While specific applications for this compound have not been documented, its structure suggests potential utility in several areas:

  • Medicinal Chemistry: The cycloheptyl scaffold and diamine functionality could be incorporated into novel pharmaceutical agents. Cyclic tertiary amines are common motifs in drug discovery[27].

  • Ligand Synthesis: The diamine structure makes it a candidate for use as a bidentate ligand in coordination chemistry.

  • Catalysis: Chiral derivatives could potentially be used as catalysts in asymmetric synthesis.

Safety and Handling

As with all amines, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is expected to be corrosive and a skin and eye irritant. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a structurally interesting diamine with potential for further investigation. This guide provides a detailed, albeit largely predictive, overview of its chemical properties and a plausible synthetic route. The experimental protocols and predicted analytical data herein should serve as a valuable starting point for researchers aiming to synthesize, characterize, and explore the applications of this compound.

References

Sources

A Guide to the Structural Elucidation of N-[1-(Aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of the molecule with CAS number 495078-29-0, identified as N-[1-(Aminomethyl)cycloheptyl]-N,N-dimethylamine. While this compound is commercially available, detailed public data on its structural determination is scarce. Therefore, this document outlines a robust and scientifically sound hypothetical methodology for its structural confirmation, tailored for researchers, scientists, and professionals in drug development. We will explore a plausible synthetic route and delve into the interpretation of simulated, yet realistic, data from key analytical techniques including Mass Spectrometry, ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to provide a practical and educational resource.

Introduction and Plausible Synthetic Route

The structure , N-[1-(Aminomethyl)cycloheptyl]-N,N-dimethylamine, is a diamine featuring a cycloheptyl ring with two amine-containing substituents on the same carbon atom. Its molecular formula is C₁₀H₂₂N₂ with a molecular weight of 170.30 g/mol . A logical synthetic approach to this molecule would be a Strecker synthesis followed by reduction and reductive amination, or a similar multi-step process starting from cycloheptanone. A plausible route is outlined below:

cluster_0 Synthetic Pathway Cycloheptanone Cycloheptanone Amino_Nitrile Amino_Nitrile Cycloheptanone->Amino_Nitrile NaCN, NH4Cl Aminomethyl_Cycloheptylamine Aminomethyl_Cycloheptylamine Amino_Nitrile->Aminomethyl_Cycloheptylamine LiAlH4 Final_Product N-[1-(Aminomethyl)cycloheptyl] -N,N-dimethylamine Aminomethyl_Cycloheptylamine->Final_Product HCHO, HCOOH (Eschweiler-Clarke)

Caption: Plausible synthetic route for CAS 495078-29-0.

This proposed synthesis provides a logical basis for the expected final structure, which we will now proceed to confirm through a series of analytical techniques.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is the first crucial step to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is chosen due to the presence of basic nitrogen atoms which are readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass-to-charge (m/z) range of 50-500.

Data Interpretation and Expected Results

The primary ion expected is the protonated molecule, [M+H]⁺.

IonCalculated m/zObserved m/z (Hypothetical)
[C₁₀H₂₃N₂]⁺ ([M+H]⁺)171.1856171.1858

The excellent agreement between the calculated and hypothetical observed m/z for the protonated molecule strongly supports the molecular formula C₁₀H₂₂N₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will use a combination of ¹H, ¹³C, and 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectrometry (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.25s6H-N(CH₃)₂
2.60s2H-CH₂-NH₂
1.50-1.70m12HCycloheptyl ring protons (-CH₂-)
1.85 (exchangeable)br s2H-NH₂
  • s = singlet, br s = broad singlet, m = multiplet

Interpretation:

  • A sharp singlet at 2.25 ppm integrating to 6H is characteristic of two equivalent methyl groups attached to a nitrogen atom, consistent with the -N(CH₃)₂ moiety.

  • A singlet at 2.60 ppm integrating to 2H is indicative of a methylene group (-CH₂) adjacent to a primary amine. The singlet nature suggests no adjacent protons, which is consistent with its attachment to the quaternary carbon of the cycloheptyl ring.

  • A complex multiplet between 1.50 and 1.70 ppm integrating to 12H corresponds to the six methylene groups of the cycloheptyl ring.

  • A broad singlet at 1.85 ppm that would disappear upon D₂O exchange confirms the presence of the two protons of the primary amine (-NH₂).

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of different carbon environments.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
65.0Quaternary Carbon (-C(N)-CH₂-)
55.0-CH₂-NH₂
42.0-N(CH₃)₂
38.0Cycloheptyl -CH₂- (adjacent to quat. C)
29.5Cycloheptyl -CH₂-
22.5Cycloheptyl -CH₂-

Interpretation:

  • The presence of six distinct signals confirms the six different types of carbon atoms in the proposed structure.

  • The signal at 65.0 ppm is in the typical range for a quaternary carbon attached to a nitrogen atom.

  • The signal at 55.0 ppm is consistent with the methylene carbon attached to the primary amine.

  • The signal at 42.0 ppm corresponds to the two equivalent methyl carbons of the dimethylamino group.

  • The remaining three signals at 38.0, 29.5, and 22.5 ppm are characteristic of the methylene carbons of the cycloheptyl ring.

2D NMR Spectroscopy: Confirming Connectivity

To definitively establish the connectivity, 2D NMR experiments are employed.

cluster_0 2D NMR Correlation Workflow H1_NMR ¹H NMR Data COSY COSY (¹H-¹H Correlation) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR Data C13_NMR->HSQC Structure Final Structure COSY->Structure HSQC->Structure

Caption: Workflow of 2D NMR data integration.

  • COSY (Correlation Spectrometry): This experiment would show correlations between adjacent protons. For this molecule, the main correlations would be observed within the cycloheptyl ring protons (the multiplet between 1.50-1.70 ppm). The absence of correlations for the singlets at 2.25 ppm and 2.60 ppm would further confirm their structural isolation from other protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • The proton singlet at 2.25 ppm would correlate with the carbon signal at 42.0 ppm, confirming the -N(CH₃)₂ group.

    • The proton singlet at 2.60 ppm would correlate with the carbon signal at 55.0 ppm, confirming the -CH₂-NH₂ group.

    • The proton multiplet at 1.50-1.70 ppm would show correlations to the carbon signals at 38.0, 29.5, and 22.5 ppm, confirming the cycloheptyl ring structure.

Conclusion

The combination of Mass Spectrometry and a suite of NMR techniques provides unambiguous evidence for the structure of CAS 495078-29-0 as N-[1-(Aminomethyl)cycloheptyl]-N,N-dimethylamine. HRMS confirms the molecular formula, while ¹H and ¹³C NMR provide the inventory of proton and carbon environments. Finally, 2D NMR experiments like COSY and HSQC would definitively establish the connectivity of these atoms, leaving no doubt as to the final elucidated structure. This systematic approach represents a standard and robust methodology in chemical analysis for the structural determination of novel or uncharacterized compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

A Strategic Guide to Elucidating the Mechanism of Action of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a novel chemical entity for which the mechanism of action has not yet been characterized in publicly available scientific literature. This technical guide presents a comprehensive, multi-tiered strategy for the systematic elucidation of its pharmacological profile. Designed for researchers and drug development professionals, this document outlines a logical progression of in silico, in vitro, and potential in vivo studies. By leveraging structure-activity relationship (SAR) hypotheses and established experimental workflows, this guide provides a robust framework for identifying the molecular target(s) and downstream signaling pathways of this compound. The protocols and methodologies described herein are grounded in principles of scientific integrity, offering a self-validating system for generating reliable and reproducible data.

Introduction and Current Knowledge Gap

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, with CAS number 495078-29-0, is a small molecule available for research purposes.[1] Its chemical structure, featuring a cycloheptyl ring, a geminal aminomethyl group, and a tertiary N,N-dimethylamine moiety, suggests potential bioactivity. However, a thorough review of scientific databases and literature reveals a significant knowledge gap: there is no published data detailing its pharmacological targets, biological effects, or mechanism of action.

This guide, therefore, shifts from a descriptive to a prescriptive approach. Instead of detailing a known mechanism, it provides a strategic workflow for its discovery. This approach is designed to be both comprehensive and adaptable, allowing researchers to systematically investigate the compound's properties.

Structural Analysis and Hypothesis Generation

The rational investigation of a novel compound begins with an analysis of its structural motifs and a comparison to molecules with known pharmacological activities.

  • Cycloheptyl Scaffold: The seven-membered ring provides a distinct conformational flexibility that can influence binding to molecular targets. The size and hydrophobicity of this group are key determinants for interaction with specific receptors or enzyme pockets.[2]

  • Aminomethyl Group: This functional group can participate in hydrogen bonding and ionic interactions, which are critical for receptor binding.

  • N,N-dimethylamine Moiety: This tertiary amine is a common pharmacophore found in a wide array of centrally acting drugs, including antidepressants, antipsychotics, and antihistamines.[3][4] Its presence suggests that N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine may cross the blood-brain barrier and interact with neurotransmitter systems.

Based on these structural features, a primary hypothesis is that N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a centrally active compound. Potential target classes include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.

Table 1: Physicochemical Properties of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine
PropertyValueSource
CAS Number495078-29-0[1]
Molecular FormulaC10H22N2[1]
Molecular Weight170.30 g/mol [1]

Tier 1: Broad-Spectrum In Vitro Screening

The initial phase of investigation should involve a broad-spectrum screening to identify potential molecular targets. This is a crucial step to narrow down the focus for more detailed mechanistic studies.

Recommended Screening Panel

A comprehensive radioligand binding assay panel is recommended. This should include a diverse array of receptors, ion channels, and transporters, with a particular focus on those involved in neurotransmission. A typical panel would assess binding to:

  • Amine Receptors: Serotonin (5-HT), Dopamine (D), Adrenergic (α, β), Histamine (H), and Muscarinic Acetylcholine (M) receptors.

  • Amino Acid Receptors: GABA (GABAA, GABAB), Glutamate (NMDA, AMPA, Kainate), and Glycine receptors.

  • Peptide Receptors: Opioid (μ, δ, κ) receptors.

  • Neurotransmitter Transporters: SERT, DAT, NET.

  • Major Ion Channels: Sodium, Potassium, and Calcium channels.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Obtain commercially available cell membranes expressing the target receptor or prepare them from cell lines or animal tissues.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target, and varying concentrations of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibition constant) from competition binding curves.

Diagram 1: Workflow for Initial Target Identification

G compound N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine screen Broad-Spectrum Radioligand Binding Assay Panel compound->screen analysis Data Analysis: Calculate % Inhibition and Ki screen->analysis hit_id Hit Identification (e.g., Ki < 1 µM) analysis->hit_id no_hit No Significant Hits: Consider Alternative Screens hit_id->no_hit No Binding hit Identified Target(s) hit_id->hit Significant Binding Tier2 Tier2 hit->Tier2

Caption: Initial workflow for identifying potential molecular targets.

Tier 2: Functional Characterization and Signaling Pathways

Once a "hit" (a significant interaction with a molecular target) is identified in the binding assays, the next step is to determine the functional consequence of this interaction.

Functional Assays

The choice of functional assay depends on the nature of the identified target.

  • For GPCRs:

    • cAMP Assays: To determine if the compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors.

    • Calcium Flux Assays: To assess activity at Gq-coupled receptors.

    • GTPγS Binding Assays: A direct measure of G-protein activation.

  • For Ion Channels:

    • Patch-Clamp Electrophysiology: To directly measure the effect of the compound on ion flow through the channel. This can determine if the compound is a blocker, opener, or modulator.

  • For Neurotransmitter Transporters:

    • Uptake Assays: Using radiolabeled or fluorescent substrates to measure the ability of the compound to inhibit the reuptake of neurotransmitters.

Experimental Protocol: cAMP Assay (for a hypothetical Gs-coupled receptor hit)
  • Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist of the receptor.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

    • Antagonist Mode: Plot the response to the agonist against the log of the antagonist concentration to determine the IC50 (half-maximal inhibitory concentration) and calculate the pA2 or Kb.

Diagram 2: Hypothetical Signaling Pathway Elucidation

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Nuclear Compound Test Compound Receptor Hypothetical GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: A potential GPCR-mediated signaling pathway.

Tier 3: In Vivo Pharmacological Profiling

Should the in vitro studies reveal a potent and selective activity at a target relevant to a specific physiological or pathological process, in vivo studies would be the next logical step. The design of these studies would be entirely dependent on the in vitro findings. For example, if the compound is identified as a potent dopamine reuptake inhibitor, animal models of depression or ADHD might be employed.

Conclusion

While the mechanism of action of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is currently unknown, its chemical structure provides a rational basis for targeted investigation. The multi-tiered strategy outlined in this guide, progressing from broad-spectrum screening to detailed functional analysis and potential in vivo studies, offers a robust and scientifically sound framework for its elucidation. By following this systematic approach, researchers can efficiently and effectively characterize the pharmacological profile of this novel compound, contributing valuable knowledge to the fields of pharmacology and drug discovery.

References

  • Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed Central. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]

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Technical Guide: A Tiered Strategy for Biological Activity and Safety Profiling of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel chemical entities (NCEs) is a cornerstone of modern therapeutics. The compound N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS: 495078-29-0) represents one such NCE with an unknown biological activity profile[1]. This technical guide presents a comprehensive, tiered strategy for the systematic screening and characterization of this molecule. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical, field-proven workflow designed to efficiently identify primary biological targets, elucidate the mechanism of action, and proactively de-risk the compound for potential downstream development. The protocols and rationale described herein are grounded in established principles of drug discovery, emphasizing scientific integrity, experimental causality, and data-driven decision-making.

Introduction and Rationale

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine featuring a cycloheptyl scaffold. While no specific biological activity has been published for this exact molecule, its structural motifs provide a rational basis for hypothesis-driven screening. The cycloheptylamine core is present in compounds explored for activity within the central nervous system (CNS), potentially interacting with neurotransmitter pathways[2]. Furthermore, the dimethylamine pharmacophore is a common feature in a wide array of FDA-approved drugs, including antihistamines, antidepressants, and analgesics, highlighting its utility in modulating biological targets[3].

Given these structural alerts, a screening strategy must be both broad enough to capture unexpected activities and focused enough to investigate the most probable target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which are frequently modulated by such scaffolds. The primary objective of this guide is to outline a screening cascade that moves logically from broad, high-throughput primary screens to more complex, lower-throughput secondary and functional assays, culminating in preliminary in vivo characterization.

Pre-Screening Analysis: In Silico and Physicochemical Characterization

Before committing resources to expensive wet-lab screening, a foundational understanding of the compound's properties is essential. This initial phase helps predict potential liabilities and guides assay selection.

2.1 In Silico Profiling Computational models can predict a compound's likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential biological targets.

  • Target Prediction: Utilize algorithms that compare the NCE's structure to databases of known ligands to predict likely protein targets.

  • ADMET Prediction: Employ models (e.g., SwissADME, pkCSM) to estimate properties like blood-brain barrier permeability, oral bioavailability, and potential for cytochrome P450 (CYP) inhibition.

  • PAINS Filtering: Screen for Pan-Assay Interference Compounds (PAINS) motifs to flag potential false positives in subsequent assays[4].

2.2 Physicochemical Characterization Experimental validation of key physical and chemical properties is non-negotiable.

PropertyMethodRationale
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the compound's suitability for various assay buffers and formulation for in vivo studies. Poor solubility can be a major roadblock.
Purity LC-MS, qNMRConfirms the identity and purity of the screening sample. Impurities can lead to false or misleading results.
LogD Shake-flask or HPLC methodMeasures lipophilicity at physiological pH, which influences membrane permeability and off-target binding.
pKa Potentiometric titration or computational predictionDetermines the ionization state of the molecule at physiological pH, which is critical for target interaction and ADMET properties.

Tier 1: Primary Screening for Target Identification and Safety

The goal of Tier 1 is to broadly survey the biological landscape to identify initial "hits" and flag significant safety liabilities early in the process. This is best achieved through standardized pharmacology panels offered by specialized contract research organizations (CROs).[5][6][7]

3.1 Broad Target-Class Screening The initial screen should be directed at the most probable target families based on the compound's structure. A focused GPCR panel is a logical starting point.

Protocol 1: GPCR Profiling Screen (Example: Eurofins Discovery ScanGPCR)

  • Compound Preparation: Solubilize N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform a single-point screen at a concentration of 10 µM. This concentration is high enough to detect moderate-affinity binders but low enough to minimize non-specific effects.

  • Assay Format: Utilize radioligand binding assays for a panel of ~100 CNS-relevant GPCRs (dopaminergic, serotonergic, adrenergic, opioid, etc.).

  • Execution: The CRO will perform the binding assays according to their validated protocols, typically in 96- or 384-well plates.

  • Data Analysis: Results are reported as percent inhibition (%I) of radioligand binding. A hit is typically defined as a compound causing >50% inhibition.

  • Controls: Each assay plate must include vehicle controls (e.g., 0.1% DMSO) and positive controls (a known ligand for the target) to ensure assay validity.

3.2 Early Safety Pharmacology Profiling Simultaneously, a broad safety panel should be run to identify potential off-target liabilities that could lead to adverse drug reactions. This is a critical step for early de-risking.[6][7]

Panel TargetRationale for InclusionPotential Adverse Effect
hERG (Ion Channel) A critical cardiac safety target. Blockade can lead to fatal arrhythmias (Torsades de Pointes).Cardiotoxicity
Cytochrome P450 (Enzymes) Key enzymes for drug metabolism. Inhibition can cause drug-drug interactions.[6]Altered Pharmacokinetics
Panel of Receptors/Transporters Includes targets associated with common off-target effects (e.g., Sigma receptors, adrenergic receptors).CNS side effects, cardiovascular changes

This tiered approach is visualized in the workflow diagram below.

G cluster_0 Pre-Screening cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Hit Confirmation & MoA cluster_3 Tier 3: In Vitro & In Vivo InSilico In Silico Profiling (ADMET, Target Prediction) PhysChem Physicochemical Characterization (Solubility, Purity, LogD) PrimaryGPCR Broad GPCR Panel (Binding Assay, 10 µM) PhysChem->PrimaryGPCR Compound QC Pass SafetyPanel Safety Pharmacology Panel (hERG, CYP, Off-targets) PhysChem->SafetyPanel DoseResponse Dose-Response Curve (IC50/EC50 Determination) PrimaryGPCR->DoseResponse Hits (>50% I) SafetyPanel->DoseResponse Safety Flags FunctionalAssay Functional Assay (e.g., β-arrestin, cAMP) DoseResponse->FunctionalAssay Potent Hits Selectivity Selectivity Profiling (Against related targets) FunctionalAssay->Selectivity Confirmed Activity CellAssay Cell-Based Functional Assay (Disease-relevant model) Selectivity->CellAssay Selective & Potent Lead PKStudy Preliminary PK Study (Rodent; IV/PO) CellAssay->PKStudy

Caption: Tiered screening cascade for a novel chemical entity.

Tier 2: Hit Confirmation and Mechanism of Action (MoA)

Any hits identified in Tier 1 must be rigorously validated. The goal of Tier 2 is to confirm the activity, determine potency, and begin to understand how the compound interacts with its target. Relying on binding data alone is insufficient; functional activity is paramount.[7][8]

4.1 Dose-Response Confirmation Hits from the single-point primary screen must be confirmed in a full dose-response curve to determine potency (IC50 for inhibition or EC50 for activation).

Protocol 2: IC50 Determination for a Validated Hit

  • Compound Preparation: Prepare a serial dilution series of the NCE from the 10 mM DMSO stock. A typical 10-point, 3-fold dilution series starting at 30 µM is recommended.

  • Assay Execution: Perform the same binding assay as in Tier 1, but with the range of concentrations. Run in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Quality Control: The curve fit should have an R² value > 0.95. The top and bottom plateaus of the curve should be well-defined.

4.2 Functional Assay Validation A binding hit is only meaningful if it translates to a functional effect. The choice of functional assay depends on the target class. For a GPCR, this could be a measure of second messenger modulation (e.g., cAMP) or protein recruitment (e.g., β-arrestin). Functional assays provide a more accurate prediction of a compound's cellular activity than binding assays alone.[7][9]

4.3 Selectivity Profiling If a potent hit is confirmed, its selectivity must be assessed. This involves screening the compound against closely related subtypes of the primary target. A highly selective compound is often more desirable as it is less likely to cause off-target side effects.[4]

Hypothetical Tier 2 Data Summary
Target Binding IC50 (nM) Functional EC50 (nM) Mode of Action
Dopamine D2 Receptor75150Antagonist
Dopamine D3 Receptor8,500>10,000No activity
Serotonin 5-HT2A Receptor>10,000>10,000No activity
Selectivity 113-fold (D3 vs D2)------

Tier 3: In Vitro Efficacy and Preliminary Pharmacokinetics

Once a potent, selective, and functional lead compound is identified, the investigation moves to more complex, disease-relevant biological systems and initial in vivo evaluation.

5.1 Cell-Based Functional Assays The compound should be tested in a cell-based assay that more closely mimics a physiological or pathophysiological state. For a CNS target, this could involve primary neuron cultures or engineered cell lines expressing the target of interest, measuring a downstream functional endpoint like neurotransmitter release or changes in gene expression.

5.2 Preliminary Pharmacokinetic (PK) Study A preliminary PK study is essential to understand if the compound can achieve sufficient exposure levels in a living system. This study provides critical data on clearance, volume of distribution, and oral bioavailability.[10]

Protocol 3: Rodent Preliminary Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 20% Solutol in saline).

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze plasma concentrations of the NCE using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters (AUC, Cmax, T½, Clearance, Bioavailability).

The workflow for these advanced studies is depicted in the diagram below.

G Lead Potent & Selective Lead from Tier 2 CellAssay Disease-Relevant Cell-Based Assay Lead->CellAssay Test functional efficacy PK_Study Rodent Pharmacokinetic (PK) Study Lead->PK_Study Assess in vivo exposure PKPD_Model PK/PD Modeling & Efficacy Prediction CellAssay->PKPD_Model In Vitro Potency (EC50) PK_Study->PKPD_Model In Vivo Exposure (AUC) GoNoGo Go / No-Go Decision for Lead Optimization PKPD_Model->GoNoGo Predict human dose & therapeutic window

Caption: Decision workflow from lead compound to lead optimization.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. By progressing from broad, high-throughput screening to focused, hypothesis-driven experimentation, this strategy maximizes the probability of identifying a clear biological target while simultaneously mitigating risks associated with safety and poor pharmacokinetics. The data generated from this cascade—from initial hits and safety flags to in vivo exposure—will form a comprehensive package that enables a clear, evidence-based "Go/No-Go" decision for committing the compound to a full-scale lead optimization program.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DiscoverX In Vitro Pharmacology Services. Retrieved from [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

  • Lestini, G. S., et al. (2009). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS Journal, 11(3), 478–489. Available at: [Link]

  • U.S. Food and Drug Administration. (1999). Guidance for Industry – Population Pharmacokinetics. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • Singh, M., & Sharma, D. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Available at: [Link]

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An In-depth Technical Guide to the In Vitro Effects of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

An In-depth Technical Guide to N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine featuring a cycloheptyl backbone. This class of compounds, characterized by a geminal substitution of an aminomethyl and a dimethylamino group on a cycloalkane ring, holds significance in medicinal chemistry and organic synthesis. While the specific discovery and detailed history of the cycloheptyl derivative are not extensively documented in publicly available literature, its existence and potential applications can be understood within the broader context of the development of aminomethyl-cycloalkane derivatives. These compounds have been explored for their potential as catalysts and as scaffolds for pharmaceutically active molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and situates its relevance within the historical development of related compounds.

Part 1: Physicochemical Properties and Structural Analysis

The structural characteristics of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine dictate its physical and chemical behavior. The cycloheptyl ring provides a non-planar, flexible scaffold, while the two amino groups—one primary and one tertiary—offer sites for chemical reactions and interactions.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H22N2[1]
Molecular Weight170.30 g/mol [1]
CAS Number495078-29-0[1]

These properties are foundational for its application in research and development, influencing its solubility, reactivity, and potential biological activity. The presence of two basic nitrogen atoms suggests that this compound can act as a bidentate ligand or a base in chemical reactions.

Part 2: Synthesis and Mechanistic Considerations

Experimental Protocol: Proposed Synthesis

Step 1: Formation of the α-aminonitrile

  • To a stirred solution of cycloheptanone (1 equivalent) in a suitable solvent such as ethanol or methanol, add a solution of sodium cyanide (1.1 equivalents) in water.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of dimethylamine hydrochloride (1.1 equivalents) and ammonium chloride (1.1 equivalents) in water, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, 1-(dimethylamino)cycloheptanecarbonitrile.

Causality and Rationale: This step is a variation of the Strecker synthesis. The reaction proceeds through the formation of a cyanohydrin from the ketone, which is then displaced by dimethylamine to form the α-aminonitrile. The ammonium chloride acts as a buffer and a source of ammonia to facilitate the reaction.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Carefully add the crude α-aminonitrile from the previous step (1 equivalent) to a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then reflux for 4-8 hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and quench sequentially by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure to yield N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Causality and Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile group to a primary amine. The stepwise addition of water and sodium hydroxide is a standard procedure to safely quench the excess LAH and precipitate the aluminum salts in a filterable form.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Nitrile Reduction Cycloheptanone Cycloheptanone Reaction1 Strecker-type Reaction Cycloheptanone->Reaction1 Reagents1 NaCN, (CH₃)₂NH·HCl, NH₄Cl, H₂O Reagents1->Reaction1 Aminonitrile 1-(Dimethylamino)cycloheptanecarbonitrile Reaction1->Aminonitrile LAH LiAlH₄, Et₂O Reaction2 Reduction LAH->Reaction2 FinalProduct N-[1-(aminomethyl)cycloheptyl]- N,N-dimethylamine Reaction2->FinalProduct

Caption: Proposed two-step synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Part 3: Historical Context and Potential Applications

The development of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its analogs is rooted in the broader exploration of cycloalkylamines in medicinal chemistry and materials science. While a specific "discovery" narrative for this exact molecule is elusive, its structural motifs are present in compounds with diverse applications.

Evolution from Cyclohexane Analogs

Much of the research in this area has focused on cyclohexane derivatives. For instance, compounds like N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine have been utilized as catalysts in chemical synthesis and as reagents in research and development due to their stability and reactivity.[4] The expansion from a six-membered ring to a seven-membered cycloheptyl ring represents a logical step in exploring the structure-activity relationship, as the larger ring offers different conformational possibilities, which can influence biological activity and material properties.

Potential Pharmacological Relevance

Substituted 1-aminomethyl-cyclohexane compounds have been investigated for their analgesic properties.[2] For example, certain derivatives act on the human μ-opiate receptor.[4] Although no specific pharmacological data for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is publicly available, its structural similarity to these compounds suggests it could be a candidate for investigation in pain management or other neurological applications. The N,N-dimethylamine moiety is also a common feature in many psychoactive compounds, though no such activity has been reported for this specific molecule.[5]

Applications in Material Science and Catalysis

The diamine structure of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine makes it a potential bidentate ligand for metal catalysts or a building block for polymers. The use of similar diamines as catalysts is well-established in organic synthesis.[4]

Conclusion

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a compound whose full potential is yet to be extensively explored in the scientific literature. Its synthesis is achievable through established and reliable chemical methods, and its structure suggests potential applications in medicinal chemistry and materials science. While its own history is not well-documented, it stands as a logical extension of the well-studied field of aminomethyl-cycloalkane derivatives. Further research into this and related compounds could unveil novel properties and applications, contributing to the advancement of both chemical synthesis and drug discovery.

References

  • LookChem. Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL]. [Link]

  • Google Patents. WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
  • PrepChem.com. Synthesis of (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine. [Link]

  • Barker, S. A., Monti, J. A., & Christian, S. T. (1981). N,N-dimethyltryptamine: an endogenous hallucinogen. International Review of Neurobiology, 22, 83-110. [Link]

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Spectroscopic Data for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel diamine, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar small molecules. The guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, a bifunctional cycloalkane derivative, presents an interesting case for spectroscopic analysis due to the presence of both a primary and a tertiary amine. This guide will provide a detailed roadmap for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of the signals, we can deduce the connectivity of atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; a non-protic solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is recommended to avoid exchange of the primary amine protons.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-N(CH₃)₂~2.2 - 2.4Singlet (s)6H
-CH₂-NH₂~2.5 - 2.7Singlet (s)2H
Cycloheptyl -CH₂-~1.4 - 1.7Multiplet (m)12H
-NH₂~1.0 - 2.5 (variable)Broad Singlet (br s)2H

Causality behind Experimental Choices: The selection of a non-protic solvent like CDCl₃ is crucial to observe the labile amine protons (-NH₂). In protic solvents like D₂O or CD₃OD, these protons would rapidly exchange with deuterium, leading to the disappearance of their signal. The broadness of the -NH₂ signal is a characteristic feature due to quadrupole broadening and potential hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Cycloheptyl Carbon~60 - 65
-N(CH₃)₂~45 - 50
-CH₂-NH₂~50 - 55
Cycloheptyl -CH₂-~25 - 40
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to an appropriate range (e.g., 0-220 ppm).

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Spectrometer NMR Spectrometer (≥400 MHz) Add_TMS->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Analysis Spectral Interpretation Baseline->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

The IR spectrum of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is expected to show characteristic absorptions for its primary and tertiary amine functionalities, as well as the hydrocarbon backbone.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3400 - 3250Medium, two bands (asymmetric and symmetric)
C-H Stretch (aliphatic)2950 - 2850Strong
N-H Bend (scissoring, primary amine)1650 - 1580Medium
C-N Stretch (aliphatic)1250 - 1020Medium to weak
N-H Wag (primary amine)910 - 665Broad, strong

Expertise & Experience Insight: The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine (-NH₂).[2][3][4] The broadness of the N-H wagging band is also a key diagnostic feature.[2][5] The absence of a strong absorption around 1700 cm⁻¹ would confidently rule out the presence of a carbonyl group.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of IR Workflow

IR_Workflow cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_proc Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Clean_Crystal->Background_Scan Apply_Sample Apply Sample Background_Scan->Apply_Sample FTIR_Spectrometer FTIR Spectrometer Apply_Sample->FTIR_Spectrometer Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR_Spectrometer->Acquire_Spectrum Identify_Peaks Identify Absorption Bands Acquire_Spectrum->Identify_Peaks Correlate_Groups Correlate with Functional Groups Identify_Peaks->Correlate_Groups

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization)

For N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (Molecular Formula: C₁₀H₂₂N₂, Molecular Weight: 170.30 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:

m/z Proposed Fragment Identity Fragmentation Pathway
170[M]⁺Molecular Ion
155[M - CH₃]⁺Loss of a methyl radical
125[M - CH₂NH₂]⁺α-cleavage, loss of aminomethyl radical
58[CH₂=N(CH₃)₂]⁺α-cleavage, formation of the dimethylaminomethyl cation (likely base peak)

Trustworthiness through Self-Validating Systems: The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The predicted molecular ion at m/z 170 is consistent with the molecular formula C₁₀H₂₂N₂. The most probable fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8][9] The formation of the highly stable iminium ion at m/z 58 is expected to be a very favorable process, likely resulting in this being the base peak in the spectrum.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, often coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Output Dissolve_Sample Dissolve in MeOH/MeCN Add_Acid Add Formic Acid Dissolve_Sample->Add_Acid ESI_Source ESI Source Add_Acid->ESI_Source Generate_Ions Generate [M+H]⁺ Ions ESI_Source->Generate_Ions Mass_Analyzer Mass Analyzer (e.g., TOF) Generate_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. By combining the predicted NMR, IR, and MS data with the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel small molecules in the drug discovery pipeline.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Mistry, B. D. (n.d.). A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass Spectroscopy). Google Books.
  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • J. A. Dean, & T. L. Rains (Eds.). (1991). Practical Handbook of Spectroscopy. CRC Press.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry.Com.Pk. (2014, February 13). Free Download A Handbook of Spectroscopic Data. Retrieved from [Link]

  • Joe, P. (n.d.). Amine infrared spectra. Chemistry. Retrieved from [Link]

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  • Scribd. (n.d.). IR Spectroscopy Tutorial: Amines: Summary. Retrieved from [Link]

  • NIST. (2009, July 1). Handbook of Basic Atomic Spectroscopic Data. Retrieved from [Link]

  • SpectraBase. (n.d.). Cycloheptane. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

"solubility of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS: 495078-29-0, Molecular Formula: C₁₀H₂₂N₂).[1] While specific experimental solubility data for this compound is not extensively published, this paper establishes a robust predictive framework based on its distinct molecular structure, the fundamental principles of physical organic chemistry, and data from analogous compounds. We will explore the theoretical underpinnings of its solubility in various solvent classes, the critical influence of pH, and provide detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this molecule's behavior in solution.

Introduction and Molecular Characterization

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a diamine featuring a unique combination of functional groups that dictate its physicochemical properties. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to the formulation of active pharmaceutical ingredients (APIs).

Molecular Structure Breakdown:

  • Tertiary Amine Group (-N(CH₃)₂): This group is basic but lacks a hydrogen atom for hydrogen bond donation. It can, however, act as a hydrogen bond acceptor.[2][3]

  • Primary Amine Group (-CH₂NH₂): This group is also basic and is capable of both donating and accepting hydrogen bonds, which is a key factor for its solubility in protic solvents.[4][5]

  • Cycloheptyl Ring: A seven-carbon, bulky, nonpolar cycloalkane structure. This hydrophobic moiety significantly influences the molecule's solubility, particularly in aqueous versus organic media.[4]

The interplay between the hydrophilic amine functionalities and the lipophilic cycloheptyl backbone defines the compound's solubility profile, making it sensitive to solvent polarity and, most critically, to the pH of aqueous solutions.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The Role of Intermolecular Forces
  • In Polar Protic Solvents (e.g., Water, Ethanol): The primary amine group can form strong hydrogen bonds with water molecules.[3] The tertiary amine's lone pair of electrons can also accept a hydrogen bond.[2] However, the large, hydrophobic cycloheptyl group disrupts the hydrogen-bonding network of water, which is expected to limit its aqueous solubility. Generally, for amines, aqueous solubility decreases as the molar mass and the size of the hydrophobic alkyl part increase.[4]

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): Solubility in these solvents will be influenced by dipole-dipole interactions.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The cycloheptyl ring is the dominant feature, promoting solubility through London dispersion forces. Amines are generally soluble in organic solvents like ether and benzene.

The Critical Influence of pH on Aqueous Solubility

As amines are weak bases, the pH of an aqueous solution is the most powerful determinant of their solubility.[6][7]

  • In Neutral or Basic Conditions (pH > pKa): The compound exists predominantly in its neutral, "free base" form. Its water solubility in this state is expected to be low due to the large hydrophobic ring.

  • In Acidic Conditions (pH < pKa): Both the primary and tertiary amine groups will be protonated, forming ammonium salts (R-NH₃⁺ and R-N(CH₃)₂H⁺). This conversion from a neutral molecule to an ionic salt dramatically increases its polarity and, consequently, its solubility in water.[8][9][10][11] The formation of these water-soluble salts is a common strategy used in pharmaceutical formulations.[8]

G cluster_0 Aqueous Solution at High pH cluster_1 Aqueous Solution at Low pH (Acidic) Compound_High_pH Neutral Free Base (Low Polarity) Result_High_pH Low Water Solubility Compound_High_pH->Result_High_pH Hydrophobic character dominates Compound_Low_pH Protonated Salt Form (Ionic, High Polarity) Result_Low_pH High Water Solubility Compound_Low_pH->Result_Low_pH Ion-dipole interactions dominate FreeBase N-[1-(aminomethyl)cycloheptyl] -N,N-dimethylamine FreeBase->Compound_High_pH FreeBase->Compound_Low_pH + H⁺

Predictive Solubility Profile

Based on the structural analysis and established chemical principles, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.

Solvent ClassExample SolventsPredicted SolubilityRationale
Water (Neutral pH) WaterVery Low to InsolubleThe large C₁₀ hydrophobic structure outweighs the hydrogen bonding capacity of the two amine groups.[4]
Aqueous Acid 5% HCl, 1M H₂SO₄Soluble / HighProtonation of the amine groups forms highly polar, water-soluble ammonium salts.[8][9][10]
Aqueous Base 5% NaOHInsolubleThe compound remains in its neutral free base form, which has low water solubility.
Polar Protic Methanol, EthanolSolubleAlcohols can hydrogen bond with the amine groups and the alkyl chains can interact with the cycloheptyl ring.
Polar Aprotic DMSO, THF, AcetoneLikely SolubleGood general-purpose organic solvents capable of dipole-dipole interactions.
Nonpolar Toluene, Hexane, EtherSolubleThe large, nonpolar cycloheptyl group promotes solubility in solvents with low polarity through van der Waals forces.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. The following sections describe both a qualitative assessment and a quantitative method.

Protocol for Qualitative Solubility Assessment

This rapid test provides a foundational understanding of the compound's behavior in different media.[10][12]

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Methanol, Toluene

Procedure:

  • Sample Preparation: Add ~20 mg of the compound to five separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of a different solvent to each test tube.

  • Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds.

  • Observation: Allow the tubes to stand for 2-3 minutes and observe. A clear, homogeneous solution indicates solubility. A cloudy suspension or visible undissolved material indicates partial solubility or insolubility.

  • pH Test: For the aqueous solution, use pH paper to test the basicity of the compound.[10][12]

  • Record Results: Systematically record all observations.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Objective: To precisely quantify the concentration of the compound in a saturated solution at a specific temperature.

G start Start: Add excess compound to solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) with constant agitation start->equilibrate separate Separate Phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a precise aliquot of the supernatant separate->aliquot dilute Dilute aliquot with mobile phase aliquot->dilute analyze Analyze concentration (e.g., by HPLC-UV) dilute->analyze end Result: Equilibrium Solubility (mg/mL) analyze->end

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., buffered water at a specific pH) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtering through a syringe filter (ensure the filter material does not bind the compound).

  • Quantification:

    • Accurately dilute a known volume of the saturated solution with a suitable solvent (often the mobile phase for the analytical method).

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Advanced Predictive Methods: QSPR

For compounds where no experimental data exists, Quantitative Structure-Property Relationship (QSPR) models offer a powerful predictive tool.[13][14]

Concept: QSPR is a computational methodology that correlates the structural features of molecules (encoded as numerical descriptors) with their physicochemical properties, such as solubility.[15][16]

G dataset 1. Create Dataset of diverse amines with known solubility descriptors 2. Calculate Molecular Descriptors (e.g., size, polarity, H-bonding) dataset->descriptors model 3. Build Statistical Model (e.g., Multiple Linear Regression) correlating descriptors to solubility descriptors->model validate 4. Validate Model with an external test set model->validate predict 5. Predict Solubility of New Compound (Target Molecule) validate->predict

A QSPR model for amines would be trained on a large dataset of different amine structures and their experimentally determined solubilities. By inputting the structure of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, the model could then generate a predicted solubility value.

Conclusion

While direct, published solubility data for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is scarce, a comprehensive and scientifically sound profile can be established. Its solubility is dictated by a balance between its two basic amine groups and its large, nonpolar cycloheptyl ring. It is predicted to be soluble in common organic solvents and largely insoluble in neutral water. The most significant factor governing its aqueous solubility is pH; acidification will lead to the formation of highly soluble ammonium salts. For definitive data, the experimental protocols outlined in this guide provide a clear and reliable path for empirical determination.

References

  • Vertex AI Search Result. (n.d.). Solubility and pH of amines.
  • JoVE. (2024, April 4). Extraction: Effects of pH.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • CymitQuimica. (n.d.). N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine.
  • SpringerLink. (2025, August 7).
  • Vertex AI Search Result. (n.d.). Amine Unknowns.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Beijing Institute of Technology. (n.d.). CO₂ absorption with aqueous tertiary amine solutions: Equilibrium solubility and thermodynamic modeling.
  • Vertex AI Search Result. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemicalBook. (n.d.). (Aminomethyl)cyclohexane 3218-02-8 wiki.
  • PubChem. (n.d.). N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine.
  • ChemBK. (n.d.). N-[1-(aminomethyl)-3,3,5-trimethylcyclohexyl]-N,N-dimethylamine.
  • LookChem. (n.d.). Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE.
  • Santa Cruz Biotechnology. (n.d.). N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.
  • NCERT. (n.d.). lech204.pdf.
  • Chemguide. (n.d.). an introduction to amines.
  • PubMed. (2015, November 2).
  • MDPI. (n.d.). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds.
  • ResearchGate. (2025, August 5). Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H₂O−CO₂ System Using the COSMO-RS Method.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.
  • PubMed Central. (n.d.).
  • Lumen Learning. (n.d.). 15.12 Physical Properties of Amines.
  • ResearchGate. (2025, August 5). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

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Methodological & Application

"using N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine as a catalyst"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Diamine-Based Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note:

Initial searches for the catalytic applications of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine did not yield specific established protocols or a significant body of literature detailing its use. This geminal diamine structure is less common in catalysis compared to vicinal (1,2) or 1,3-diamines.

Therefore, to provide a valuable and scientifically robust guide, this document will focus on a closely related and extensively studied class of catalysts: chiral N,N'-disubstituted 1,2-diamines , specifically derivatives of cyclohexane-1,2-diamine. These catalysts are workhorses in asymmetric synthesis, and the principles of their application, mechanistic pathways, and protocol design are well-established. The insights provided herein for these proven catalysts can serve as a strong foundation for researchers exploring the potential of other diamine scaffolds, including the originally requested geminal diamine.

Introduction to Chiral 1,2-Diamine Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis. Their prevalence stems from a C2-symmetric backbone which creates a well-defined chiral environment. The two nitrogen atoms can be readily functionalized, allowing for fine-tuning of steric and electronic properties to suit a variety of chemical transformations. These compounds are highly effective as both organocatalysts and as ligands for metal-catalyzed reactions, finding broad application in carbon-carbon bond-forming reactions such as Michael additions, aldol reactions, and Mannich reactions.[1]

Synthesis of a Representative Catalyst: (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine

The synthesis of N,N'-dialkylated 1,2-diamines is a straightforward process, typically involving the reductive amination of the parent diamine. A general and reliable protocol is the Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent.

Protocol 2.1: Synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine

Materials:

  • (1R,2R)-cyclohexane-1,2-diamine

  • Formaldehyde (37% in H₂O)

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2R)-cyclohexane-1,2-diamine (1.0 equiv.).

  • Add formic acid (5.0 equiv.) to the flask, followed by the slow addition of aqueous formaldehyde (4.0 equiv.). The addition is exothermic and should be done with cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) for 12-16 hours.

  • Cool the mixture to room temperature and then carefully basify with a concentrated NaOH solution until the pH is >12. Ensure the flask is cooled in an ice bath during this process.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by vacuum distillation to afford (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine as a colorless oil.

Application in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that is widely used in organic synthesis.[2] Chiral diamines are excellent catalysts for the asymmetric version of this reaction, particularly the addition of ketones to nitroalkenes.

Mechanism of Catalysis

The catalytic cycle for the diamine-catalyzed Michael addition of a ketone to a nitroalkene is believed to proceed through a dual-activation pathway involving enamine and hydrogen bonding interactions.

  • Enamine Formation: The secondary amine of the catalyst reacts with the ketone to form a chiral enamine intermediate. This step is crucial for activating the ketone as a nucleophile.

  • Substrate Activation and Orientation: The second amine, often protonated by an acidic co-catalyst, hydrogen bonds to the nitro group of the Michael acceptor. This interaction both activates the nitroalkene and orients it for a stereoselective attack.

  • C-C Bond Formation: The enamine attacks the β-carbon of the oriented nitroalkene, forming a new C-C bond and a nitronate intermediate. The stereochemistry of this step is controlled by the chiral scaffold of the catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the diamine catalyst, which can then enter a new catalytic cycle.

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Cat Diamine Catalyst Enamine Chiral Enamine Intermediate Cat->Enamine + Ketone - H₂O TransitionState Stereodetermining Transition State (Enamine + Nitroalkene) Enamine->TransitionState + Nitroalkene (H-bonding activation) Iminium Iminium Ion Intermediate TransitionState->Iminium C-C Bond Formation Iminium->Cat + H₂O - Product Product Michael Adduct Ketone Ketone Nitroalkene Nitroalkene caption Mechanism of Diamine-Catalyzed Michael Addition

Caption: Mechanism of Diamine-Catalyzed Michael Addition.

Protocol 3.1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine (catalyst)

  • Benzoic acid (co-catalyst)

  • β-Nitrostyrene

  • Cyclohexanone

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the catalyst (0.1 equiv., 10 mol%) and benzoic acid (0.1 equiv., 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add β-nitrostyrene (1.0 equiv.) to the solution.

  • Add cyclohexanone (5.0 equiv.) and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 1: Representative Data for Asymmetric Michael Additions
EntryKetoneNitroalkeneCatalyst Loading (mol%)Yield (%)ee (%)
1Cyclohexanoneβ-Nitrostyrene109592
2Acetoneβ-Nitrostyrene108885
3Cyclopentanone(E)-2-(2-nitrovinyl)furan109190
4Cyclohexanone1-nitro-2-phenylethene59895

Note: Data are representative and may vary based on specific reaction conditions and substrate purity.

Application in Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation, creating a β-hydroxy carbonyl compound. Chiral diamines can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde.

Mechanism of Catalysis

Similar to the Michael addition, the catalytic cycle involves the formation of a chiral enamine.

  • Enamine Formation: The catalyst reacts with the ketone donor to form the nucleophilic enamine.

  • Aldehyde Activation: An acidic co-catalyst protonates the aldehyde, increasing its electrophilicity.

  • C-C Bond Formation: The enamine attacks the activated aldehyde in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

  • Hydrolysis and Regeneration: The resulting iminium ion is hydrolyzed to give the β-hydroxy ketone product and regenerate the catalyst.

Aldol_Reaction_Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis CatalystPrep Synthesize/Procure (1R,2R)-Diamine Catalyst ReactionSetup Combine Catalyst, Co-catalyst, Solvent, and Reactants CatalystPrep->ReactionSetup Reaction Stir at Defined Temperature ReactionSetup->Reaction TLC Monitor Progress by TLC Reaction->TLC TLC->Reaction Continue Quench Quench Reaction (e.g., with NH₄Cl) TLC->Quench Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Flash Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS) Determine ee (Chiral HPLC) Purify->Analysis caption General Experimental Workflow

Sources

"N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in proteomics research protocols"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles and applications of amine-reactive isobaric labeling in quantitative proteomics, with a focus on Tandem Mass Tag (TMT) technology.

Introduction: The Logic of Amine-Reactive Isobaric Labeling in Proteomics

In modern proteomics, the ability to accurately quantify thousands of proteins across multiple samples is crucial for understanding complex biological systems and for the development of novel therapeutics. While the specific compound N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is not established as a reagent in this field, its core structure—featuring a primary amine on a cycloalkane scaffold—highlights a key principle in proteomics: the chemical labeling of peptides at their primary amino groups. This application note delves into the most prominent and powerful application of this principle: isobaric labeling for mass spectrometry-based quantitative proteomics, with a detailed focus on Tandem Mass Tag (TMT) technology.

Isobaric labeling reagents are a class of chemical tags used for relative protein quantification.[1][2] All tags within a set have the same total mass, which allows peptides labeled with different tags to co-elute during liquid chromatography and appear as a single precursor ion in the initial mass spectrometry (MS1) scan.[3] This elegant design minimizes analytical variability. Structurally, these tags are composed of three key functional regions:

  • Amine-Reactive Group: Typically an N-hydroxysuccinimide (NHS) ester, which covalently attaches the tag to the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues.[1]

  • Mass Normalizer (or Balance) Group: A region whose mass is varied with stable isotopes to ensure the total mass of the tag remains constant across the different reporter ions.

  • Reporter Group: A region that is also isotopically labeled. Upon fragmentation in the mass spectrometer (MS/MS or MS3), this group is released and its unique mass allows for the quantification of the peptide from the corresponding sample.[1][4]

This guide provides a comprehensive overview of the rationale, protocols, and data interpretation for conducting a multiplexed quantitative proteomics experiment using TMT, a state-of-the-art isobaric labeling technology.

The Tandem Mass Tag (TMT) Workflow: A Conceptual Overview

The TMT workflow enables the simultaneous analysis of up to 18 different samples, a significant advantage for studies involving multiple conditions, time points, or biological replicates.[5][6] The entire process can be visualized as a multi-stage pipeline, designed to maximize data quality and quantitative accuracy.

TMT_Workflow cluster_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Protein_Extraction Protein Extraction (Lysis, Solubilization) Reduction_Alkylation Reduction & Alkylation (DTT/TCEP & IAA) Protein_Extraction->Reduction_Alkylation Protein_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Protein_Digestion Peptide_Quant Peptide Quantification (e.g., BCA Assay) Protein_Digestion->Peptide_Quant TMT_Labeling TMT Reagent Labeling (Amine Reaction) Peptide_Quant->TMT_Labeling Quenching Quench Reaction (Hydroxylamine) TMT_Labeling->Quenching Sample_Pooling Combine All Samples Quenching->Sample_Pooling Fractionation Offline Fractionation (High pH RP-LC) Sample_Pooling->Fractionation LC_MSMS LC-MS/MS Analysis (Orbitrap) Fractionation->LC_MSMS Database_Search Database Search (Peptide Identification) LC_MSMS->Database_Search Quantification Reporter Ion Quantification & Data Normalization Database_Search->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics MS_Logic MS1 MS1 Scan (Orbitrap) Detects TMT-labeled peptide precursors [M+TMT+nH]n+ MS2 MS2 Scan (Ion Trap) Isolate & Fragment (CID) for Peptide ID b- and y-ions MS1:f0->MS2:f0 Select Precursor MS3 MS3 Scan (Orbitrap) SPS of MS2 fragments Fragment (HCD) for Quant TMT Reporter Ions MS2:f0->MS3:f0 Synchronous Precursor Selection

Sources

Application Note & Protocol: Quantitative Analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the accurate quantification of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, a bifunctional amine compound. Recognizing the absence of a strong chromophore in the molecule, two robust, validated analytical approaches are presented: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed to be directly applicable in research and quality control environments, ensuring high specificity, accuracy, and precision in accordance with international regulatory standards.

Introduction and Scientific Rationale

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine with a primary amino group attached to a cycloheptyl ring. The accurate quantification of such compounds is critical in various stages of drug development, from pharmacokinetic studies to final product quality control. The chemical structure of this analyte presents a challenge for direct UV-Vis spectrophotometric detection due to the lack of a significant chromophore. Therefore, analytical strategies must be employed to impart detectable properties to the molecule or to utilize detection techniques that do not rely on UV absorbance.

This application note details two such strategies. The first is a pre-column derivatization HPLC method with fluorescence detection. This approach leverages the high sensitivity and specificity of fluorescence by attaching a fluorophore to the primary amine group of the analyte. The second method, LC-MS/MS, offers exceptional selectivity and sensitivity by exploiting the unique mass-to-charge ratio of the analyte and its fragments, often without the need for derivatization. The choice between these methods will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.

Chemical Structure and Properties of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine:

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol [1]

  • Key Functional Groups: Primary amine, Tertiary amine

  • Anticipated Analytical Challenges: Lack of a native chromophore, potential for peak tailing in reversed-phase chromatography due to the basic nature of the amines.

Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is predicated on the reaction of the primary amine group of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine with a derivatizing agent, 4-chloro-7-nitrobenzofurazan (NBD-Cl), to yield a highly fluorescent product. This allows for sensitive and selective quantification using an HPLC system equipped with a fluorescence detector.[2]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Mix Mix Sample/Standard with NBD-Cl Dissolve->Mix Standard Prepare Calibration Standards Standard->Mix React Incubate (e.g., 60°C) Mix->React Quench Quench Reaction React->Quench Inject Inject Derivatized Sample Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-FLD workflow from sample preparation to quantification.

Detailed Protocol

2.2.1. Reagents and Materials

  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine reference standard

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • Borate buffer (pH 9.0)

2.2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    15 30 70
    17 30 70
    18 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings: Excitation λ = 470 nm, Emission λ = 530 nm

2.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine reference standard and dissolve in 100 mL of diluent (50:50 acetonitrile:water).

  • Calibration Standards (0.1 - 10 µg/mL): Serially dilute the stock solution with the diluent to prepare a series of calibration standards.

  • NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of methanol. Prepare fresh daily and protect from light.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve an expected concentration within the calibration range.[3] If necessary, perform solid-phase extraction (SPE) for sample cleanup.[2][4]

2.2.4. Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 100 µL of borate buffer (pH 9.0).

  • Add 100 µL of NBD-Cl solution (1 mg/mL).

  • Vortex briefly and incubate in a water bath at 60°C for 30 minutes, protected from light.

  • After incubation, cool the tubes to room temperature.

  • Add 50 µL of 0.1 M HCl to quench the reaction.

  • Vortex and transfer the solution to an HPLC vial for analysis.

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[5][6]

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over the concentration range (e.g., 0.1 - 10 µg/mL)
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Specificity No interference from blank and placebo at the retention time of the analyte
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in pH, mobile phase composition, and temperature

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine without the need for derivatization. It is particularly suitable for complex matrices and low concentration levels.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_cleanup Sample Cleanup (if necessary) cluster_analysis LC-MS/MS Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike_IS Spike with Internal Standard Dissolve->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Standard Prepare Calibration Standards Inject Inject Sample Standard->Inject Filter Syringe Filtration SPE->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow from sample preparation to quantification.

Detailed Protocol

3.2.1. Reagents and Materials

  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine reference standard

  • Isotopically labeled internal standard (IS), if available (e.g., d6-N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.2.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A system such as a Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro tandem mass spectrometer, or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.2.3. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    Analyte 171.2 Predicted: 126.2¹ To be optimized To be optimized
    Analyte (Quantifier) 171.2 Predicted: 58.1² To be optimized To be optimized

    | IS (if used) | e.g., 177.2 | To be optimized | To be optimized | To be optimized |

¹Predicted fragment from loss of the dimethylamino group. ²Predicted fragment corresponding to the dimethylaminomethyl moiety.

Note: The optimal cone voltage and collision energy must be determined experimentally by infusing a standard solution of the analyte.

3.2.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Prepare as described in section 2.2.3.

  • Calibration Standards (e.g., 1 - 500 ng/mL): Serially dilute the stock solution with the diluent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range. For complex matrices like plasma, protein precipitation followed by SPE may be necessary.[7]

Method Validation Summary

The LC-MS/MS method should also be validated according to ICH Q2(R2) guidelines.[5][6]

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.995 over the concentration range (e.g., 1 - 500 ng/mL)
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) RSD ≤ 15.0% (≤ 20% at LLOQ)
Specificity No interfering peaks at the retention time and MRM transition of the analyte
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Robustness Insensitive to minor variations in chromatographic and mass spectrometric parameters

Conclusion

The two analytical methods presented provide robust and reliable options for the quantification of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. The HPLC-FLD method is a cost-effective approach suitable for routine analysis when high sensitivity is required and derivatization is feasible. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological matrices. Both methods, when properly validated, will provide accurate and precise data to support drug development and quality control activities.

References

  • LookChem. Cas 41806-09-1, N-[1-(AMINOMETHYL)CYCLOHEXYL]. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. PubMed Central. Available from: [Link]

  • Helda, University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • ACS Publications - American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Dimethylamine. Available from: [Link]

  • ResearchGate. (2008). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Available from: [Link]

  • LCGC. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available from: [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available from: [Link]

  • Bentham Science. A Novel, Simple, and Cost-Effective Spectrophotometric Method for the Estimation of Vigabatrin in a Pharmaceutical Formulation. Current Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (2015). A new selective method for dimethylamine in water analysis by liquid chromatography using solid-phase microextraction and two-stage derivatization with -phthalaldialdehyde and 9-fluorenylmethyl chloroformate. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Center for Biotechnology Information. N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. PubChem. Available from: [Link]

  • ResearchGate. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Available from: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • National Center for Biotechnology Information. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available from: [Link]

  • MDPI. (2018). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • National Center for Biotechnology Information. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. PubChem. Available from: [Link]

Sources

A Robust HPLC Method for the Quantitative Analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine Using Mixed-Mode Chromatography and Charged Aerosol Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. This compound presents two significant analytical challenges: high polarity and the absence of a UV-absorbing chromophore. To overcome these challenges, this method employs a mixed-mode stationary phase, leveraging both reversed-phase and strong cation-exchange retention mechanisms for superior retention and selectivity. Due to the non-chromophoric nature of the analyte, a Charged Aerosol Detector (CAD) is utilized, providing universal, high-sensitivity detection. The developed protocol is suitable for quantitative analysis in research, process development, and quality control environments.

Scientific Principle & Method Rationale

The successful analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine requires a departure from traditional reversed-phase HPLC with UV detection. The rationale for this method is built on addressing the analyte's specific physicochemical properties.

The Analyte: A Polar, Non-Chromophoric Amine

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (Molecular Formula: C10H22N2, Molecular Weight: 170.30 g/mol ) is a diamine containing both a primary and a tertiary amine group.[1] These functional groups render the molecule highly polar and basic. Consequently, it exhibits minimal or no retention on conventional reversed-phase columns like C18 and C8, often eluting in the solvent front.[2] Furthermore, its aliphatic structure lacks a chromophore, making detection by UV-Visible spectrophotometry impractical and insensitive.[3][4]

The Separation Strategy: Mixed-Mode Chromatography (MMC)

To achieve adequate retention of this polar compound, a mixed-mode chromatographic approach is employed. Unlike traditional single-mode stationary phases, MMC columns feature a combination of functionalities.[5][6] For this application, a stationary phase combining hydrophobic (reversed-phase) and strong cation-exchange (SCX) properties is ideal.[7]

The retention mechanism is twofold:

  • Hydrophobic Interaction: The cycloheptyl ring and alkyl groups of the analyte interact with the hydrophobic ligands of the stationary phase.

  • Ion-Exchange Interaction: In an acidic mobile phase, the amine functional groups are protonated (R-NH3+ and R-N(CH3)2H+). These positively charged ions are electrostatically retained by the negatively charged cation-exchange groups on the stationary phase surface.[2][8]

This dual retention mechanism provides robust control over selectivity and retention, which can be finely tuned by adjusting mobile phase parameters such as organic solvent content, pH, and ionic strength.[5] This approach avoids the use of ion-pairing reagents, which are often non-volatile and incompatible with aerosol-based detectors.[2]

The Detection Strategy: Charged Aerosol Detection (CAD)

Given the absence of a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice for non-volatile analytes like the target compound.[9][10] The CAD process involves three steps:

  • Nebulization: The column eluent is converted into a fine aerosol.

  • Evaporation: The volatile mobile phase is evaporated in a heated tube, leaving behind dried analyte particles.

  • Detection: The analyte particles are charged by collision with a stream of positively charged gas (e.g., nitrogen) and the total charge is measured by an electrometer.[11]

The resulting signal is proportional to the mass of the analyte, offering near-uniform response for all non-volatile compounds and providing high sensitivity down to the sub-nanogram level.[9][12] An Evaporative Light Scattering Detector (ELSD) can also be used as a suitable alternative, operating on a similar principle of nebulization and solvent evaporation but measuring scattered light instead of electrical charge.[13][14][15]

Materials & Methodology

Instrumentation & Consumables
  • HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Detector: Thermo Scientific™ Vanquish™ Charged Aerosol Detector, or equivalent.

  • Column: Acclaim™ Trinity™ P1 (Mixed-Mode RP/SCX), 3 µm, 4.6 x 150 mm, or equivalent mixed-mode column.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade, >99%)

    • Deionized Water (>18.2 MΩ·cm)

    • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine reference standard.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

ParameterSetting
Column Acclaim Trinity P1, 3 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 5% B; 12.1-17 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Evaporation Temp. 40 °C
CAD Gas Nitrogen, 35 psi
Data Collection Rate 5 Hz

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Standard & Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent. Prepare further dilutions as needed for linearity and quantitation.

  • Sample Solution: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration within the calibration range.

HPLC System Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Prep (A & B) SystemEquil System Equilibration (15 min) MobilePhase->SystemEquil SamplePrep Standard & Sample Preparation SST System Suitability (5 Replicate Injections) SamplePrep->SST Analysis Sample Sequence Run SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Quantitation Quantitation (Calibration Curve) Integration->Quantitation Report Final Report Quantitation->Report

Caption: HPLC analysis workflow from preparation to final report.

System Suitability Testing (SST)

To ensure the validity of the analytical results, system suitability must be confirmed before sample analysis, in accordance with regulatory guidelines such as USP <621>.[16][17]

  • Equilibrate the entire HPLC system with the mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 0.1 mg/mL) five consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry, indicating good column performance and lack of secondary interactions.
Reproducibility (%RSD) Peak Area: ≤ 2.0% Retention Time: ≤ 1.0%Demonstrates the precision and stability of the injector, pump, and detector.

This protocol is designed for assay and purity determination. Validation of this method for a specific intended purpose should be conducted according to ICH Q2(R1) guidelines.[18][19][20]

Expected Results & Troubleshooting

Under the conditions described, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine should be well-retained and elute as a sharp, symmetrical peak with an approximate retention time of 7-9 minutes. The method should demonstrate excellent linearity over a typical range of 0.01 to 0.5 mg/mL.

ProblemPotential CauseSuggested Solution
Retention Time Drift Incomplete column equilibration; Mobile phase composition error.Ensure adequate equilibration time between injections; Remake mobile phases carefully.
Poor Peak Shape (Tailing) Column contamination or degradation; Mismatch between sample diluent and mobile phase.Flush the column with a strong solvent; Ensure sample diluent is not significantly stronger than the initial mobile phase.
Low Signal/Sensitivity Incorrect CAD settings; Leak in the system; Low sample concentration.Optimize CAD evaporation temperature; Check system for leaks; Confirm sample concentration.
Baseline Noise Impure solvents or additives; Contaminated mobile phase reservoirs.Use high-purity (LC-MS grade) solvents and additives; Clean solvent bottles and filter mobile phases.

Conclusion

This application note presents a highly effective HPLC method for the analysis of the polar, non-chromophoric compound N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. By combining the enhanced retention of mixed-mode chromatography with the universal and sensitive detection of a Charged Aerosol Detector, this method overcomes the significant challenges posed by the analyte. The protocol is robust, reproducible, and includes system suitability criteria to ensure data integrity, making it a valuable tool for researchers, scientists, and drug development professionals.

References

  • Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved from [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). Retrieved from [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore . Pharma Beginners. Retrieved from [Link]

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Application Notes & Protocols: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Bifunctional Cycloalkylamine Ligands

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to advancing catalysis, materials science, and medicinal chemistry.[1][2] Bifunctional ligands, possessing two or more distinct donor groups, offer unique opportunities for creating metal complexes with tailored properties.[3][4] N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a compelling example of such a ligand, incorporating a primary amine and a tertiary amine tethered to a cycloheptyl scaffold. This structural motif suggests the potential for chelation, forming stable complexes with a variety of metal ions.[5][6] The cycloheptyl group provides a flexible yet sterically defined backbone, which can influence the geometry and reactivity of the resulting metal complexes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. While specific literature on this exact cycloheptyl derivative is emerging, the protocols and principles outlined herein are derived from established methodologies for analogous cycloalkylamine ligands and fundamental concepts in coordination chemistry.[7][8][9] This document aims to serve as a foundational resource for the synthesis, characterization, and application of this promising ligand and its metal complexes.

Physicochemical Properties and Structural Considerations

A thorough understanding of the ligand's properties is crucial for its effective application. Key physicochemical data for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine are summarized in the table below.

PropertyValueSource
CAS Number495078-29-0[10]
Molecular FormulaC10H22N2[10]
Molecular Weight170.30 g/mol [10]

The presence of both a primary and a tertiary amine group allows for versatile coordination behavior. The ligand can act as a bidentate donor, forming a chelate ring with a metal center. The size and conformation of the cycloheptyl ring will influence the bite angle and overall geometry of the resulting complex, which in turn can dictate its catalytic activity or biological function.

PART 1: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

The synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine can be approached through a multi-step sequence, drawing parallels from the synthesis of its cyclohexane analog.[8] A plausible and efficient route involves the reductive amination of cycloheptanone followed by the reduction of a nitrile intermediate.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Strecker-type Reaction cluster_2 Step 3: Reduction of Nitrile A Cycloheptanone D N,N-Dimethylcycloheptanamine A->D Reaction B Dimethylamine B->D C Reducing Agent (e.g., NaBH3CN) C->D E N,N-Dimethylcycloheptanamine G 1-(Dimethylamino)cycloheptanecarbonitrile E->G Reaction F Cyanide Source (e.g., KCN) F->G H 1-(Dimethylamino)cycloheptanecarbonitrile J N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine H->J Reduction I Reducing Agent (e.g., LiAlH4) I->J

Caption: Proposed synthetic pathway for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Detailed Synthetic Protocol

Materials and Reagents:

  • Cycloheptanone

  • Dimethylamine (40% in water or as hydrochloride salt)

  • Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent

  • Potassium cyanide (KCN) or other cyanide source (EXTREME CAUTION ADVISED)

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Standard glassware for organic synthesis

  • Appropriate personal protective equipment (PPE)

Step 1: Synthesis of N,N-Dimethylcycloheptanamine

  • To a solution of cycloheptanone (1 equivalent) in methanol, add dimethylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with concentrated HCl and then basify with a concentrated NaOH solution until a pH > 12 is achieved.

  • Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylcycloheptanamine.

Step 2: Synthesis of 1-(Dimethylamino)cycloheptanecarbonitrile

EXTREME CAUTION: This step involves the use of a cyanide source and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • To a solution of N,N-dimethylcycloheptanamine (1 equivalent) in a suitable solvent (e.g., a mixture of water and methanol), add potassium cyanide (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, carefully quench any excess cyanide with an oxidizing agent (e.g., bleach) according to established safety protocols.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile product.

Step 3: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-(dimethylamino)cycloheptanecarbonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

PART 2: Coordination Chemistry and Complex Formation

The two nitrogen donor atoms of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine allow it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal ion.[5][11] The coordination number and geometry of the resulting complex will depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.[2][6]

Diagram of a Representative Coordination Complex

G Chelation of a Metal Ion (M) by the Ligand cluster_0 Cycloheptyl Backbone M M N1 N M->N1 Coordination Bond N2 N M->N2 X1 X M->X1 X2 X M->X2 C1

Caption: Schematic of a metal complex with the bidentate ligand.

General Protocol for the Synthesis of a Metal Complex

This protocol provides a general framework for the synthesis of a metal complex with N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. The specific conditions (solvent, temperature, reaction time) may need to be optimized for each metal salt.

Materials and Reagents:

  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

  • A suitable metal salt (e.g., NiCl₂, Cu(NO₃)₂, Pd(OAc)₂)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal salt (1 equivalent) in a minimal amount of the chosen solvent.

  • In a separate flask, dissolve N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (1-2 equivalents, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • A color change or the formation of a precipitate may be observed upon addition of the ligand, indicating complex formation.

  • Stir the reaction mixture at room temperature or with gentle heating for a period of 1 to 24 hours.

  • If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.

  • The resulting complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization of the Metal Complex:

  • Spectroscopic Methods: UV-Vis spectroscopy can be used to observe changes in the d-d transitions of the metal ion upon coordination. Infrared (IR) spectroscopy can provide information about the coordination of the amine groups to the metal center.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the coordination complex, including bond lengths, bond angles, and the overall coordination geometry.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

PART 3: Potential Applications

The unique structural features of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its potential to form stable metal complexes suggest a range of applications.

Catalysis

Metal complexes of aminomethyl-substituted ligands have shown promise in various catalytic transformations.[12] The combination of a primary and a tertiary amine can create a specific electronic and steric environment around the metal center, which can influence the selectivity and activity of the catalyst. Potential catalytic applications include:

  • Cross-coupling reactions: Palladium complexes, for example, could be investigated for their activity in Suzuki, Heck, or Sonogashira coupling reactions.

  • Oxidation reactions: Nickel(II) complexes of tetradentate amidate ligands have been shown to be effective catalysts for the selective oxidation of cycloalkanes.[12] Complexes of the title ligand could be explored for similar transformations.

  • Polymerization: The steric bulk of the cycloheptyl group could influence the stereoselectivity of polymerization reactions.

Drug Development and Radiopharmaceuticals

Bifunctional chelating agents are crucial for the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy.[3] The ability of ligands like N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine to form stable complexes with radiometals (e.g., ⁹⁰Y, ¹⁷⁷Lu) is a key requirement.[3] The cycloalkyl backbone can be further functionalized to attach a targeting vector (e.g., an antibody or peptide), directing the radiometal to a specific biological target.

Conclusion

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its bifunctional nature and sterically defined cycloheptyl backbone provide a versatile platform for the development of novel metal complexes. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of this ligand and its derivatives. Further exploration of its coordination chemistry is warranted and is expected to lead to new discoveries in catalysis, materials science, and medicinal chemistry.

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Application Notes and Protocols for Cell-Based Assays Involving N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine: A Putative Spermine Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Polyamine Pathway in Disease

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] In numerous pathological states, particularly in cancer, the polyamine metabolic pathway is frequently dysregulated, leading to elevated polyamine levels that are critical for tumor progression and maintenance.[3][4] This dependency makes the enzymes within the polyamine biosynthesis pathway attractive targets for therapeutic intervention.

One such key enzyme is spermine synthase (SMS), which catalyzes the final step in spermine biosynthesis: the transfer of an aminopropyl group from S-adenosylmethionine to spermidine.[5][6][7] Inhibition of SMS leads to a depletion of spermine and an accumulation of its precursor, spermidine, thereby disrupting polyamine homeostasis and potentially leading to cytostatic or cytotoxic effects in cancer cells.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in cell-based assays. While direct biological data for this specific molecule is emerging, its structural similarity to known aminopropyltransferase inhibitors, such as N-(3-aminopropyl)cyclohexylamine (APCHA)—a potent and selective inhibitor of spermine synthase—suggests its potential as a valuable tool for investigating the consequences of SMS inhibition.[8][9][10] The protocols outlined herein are designed to first assess the cytotoxic and cytostatic effects of this compound on cancer cell lines and then to elucidate its mechanism of action by investigating its impact on intracellular polyamine levels.

I. Foundational Assays: Determining the Cytotoxic and Cytostatic Potential

A critical initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These foundational assays provide essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies.[11][12]

A. Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][13]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) in appropriate media until they reach the logarithmic growth phase.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Cell LineCompoundIC50 (µM) - Hypothetical Data
MCF-7N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine15.8
DU145N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine22.5
A549N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine35.2
B. Cell Proliferation Assessment using Crystal Violet Staining

The crystal violet assay is a simple and effective method for quantifying cell number and assessing the anti-proliferative effects of a compound.

Protocol 2: Crystal Violet Assay for Cell Proliferation

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).

  • Cell Fixation and Staining:

    • After the incubation period, carefully remove the medium.

    • Gently wash the cells with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Dye Solubilization and Absorbance Measurement:

    • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

    • Add 100 µL of methanol to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation for each concentration relative to the vehicle control and determine the IC50 value.

II. Mechanistic Assays: Investigating the Impact on Polyamine Metabolism

Based on the structural similarity of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine to known spermine synthase inhibitors, the following protocols are designed to investigate its effect on intracellular polyamine levels.

A. Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays A Cell Viability (MTT Assay) C Intracellular Polyamine Quantification (HPLC) A->C Determine IC50 for treatment B Cell Proliferation (Crystal Violet) B->C D Spermine Synthase Activity Assay C->D Confirm target engagement Polyamine_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase (SMS) Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine Inhibitor N-[1-(aminomethyl)cycloheptyl] -N,N-dimethylamine Inhibitor->SpmS Putative Inhibition

Caption: The polyamine biosynthesis pathway and the hypothesized point of inhibition.

III. Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. By systematically evaluating its effects on cell viability, proliferation, and intracellular polyamine levels, researchers can gain significant insights into its potential as a modulator of the polyamine pathway.

Given its structural similarity to a known spermine synthase inhibitor, a likely outcome of these assays is the observation of decreased spermine levels accompanied by an accumulation of spermidine. Such a finding would strongly support the hypothesis that this compound indeed targets spermine synthase.

Further investigations could involve in vitro enzyme assays using purified recombinant spermine synthase to directly measure its inhibitory activity and determine its mode of inhibition. Additionally, exploring the effects of this compound in combination with other chemotherapeutic agents could reveal potential synergistic interactions, a promising strategy in cancer therapy. [14]The methodologies presented here serve as a critical launchpad for these more advanced studies, ultimately contributing to the development of novel therapeutics targeting polyamine metabolism.

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Safe Handling and Storage of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the safe handling and storage of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0).[1] As a novel diamine compound, its specific toxicological and reactivity data are not extensively published. Therefore, this guide synthesizes information from close structural analogs, namely N,N-dimethylcyclohexylamine and N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine, to establish a robust framework for risk mitigation.[2][3][4] The procedures outlined herein are designed for researchers, chemists, and drug development professionals to ensure personnel safety, maintain compound integrity, and comply with laboratory safety standards.

Compound Identification and Physicochemical Properties

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine containing a cycloheptane moiety.[1] Its structure suggests it functions as a bidentate ligand, a catalyst, or a synthetic building block in pharmaceutical development. Due to the absence of a dedicated Safety Data Sheet (SDS), the physicochemical and hazard properties are largely inferred from its close structural analogs.

Table 1: Physicochemical Properties of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and Key Analogs

PropertyN-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamineN-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine (Analog)N,N-Dimethylcyclohexylamine (Analog)
CAS Number 495078-29-0[1]41806-09-1[3]98-94-2[4]
Molecular Formula C₁₀H₂₂N₂[1]C₉H₂₀N₂[3]C₈H₁₇N
Molecular Weight 170.30 g/mol [1]156.27 g/mol [3]127.23 g/mol [5]
Appearance Inferred: Clear, colorless to slight yellow liquidLiquid at room temperature[3]Colorless liquid
Boiling Point Not available189 °C[3]162 °C (323.6 °F)[5]
Flash Point Not available69 °C[3]42 °C (108 °F)[5]
Density Not available0.92 g/mL[3]0.849 g/mL at 20°C[5]
Vapor Pressure Not available0.572 mmHg at 25°C[3]Not available

The causality behind these properties stems from the compound's structure. The cycloalkane and dimethylamine components contribute to its organic nature, flammability, and volatility. The presence of two amine groups suggests it is basic and potentially corrosive.

Hazard Identification and Risk Assessment

Based on the hazard profiles of its analogs, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine should be treated as a hazardous substance. The primary risks are associated with its flammability, corrosivity, and toxicity upon contact, inhalation, or ingestion.

Table 2: Inferred GHS Hazard Profile

PictogramGHS ClassHazard StatementCausality and Precautionary Rationale
🔥Flammable LiquidH226: Flammable liquid and vapor.[4]The cycloalkane structure and low molecular weight contribute to flammability. Rationale: Keep away from all ignition sources, including sparks, hot surfaces, and open flames.[2][6][7] Use non-sparking tools and ground equipment.[6][7]
☠️Acute Toxicity (Inhalation)H330: Fatal if inhaled.[4]Tertiary amines can be volatile and highly toxic to the respiratory tract. Rationale: All handling of open containers must occur in a certified chemical fume hood to prevent vapor inhalation.[2]
☣️Acute Toxicity (Dermal/Oral)H311: Toxic in contact with skin.[4] H302: Harmful if swallowed.[4]Amines can be readily absorbed through the skin and are harmful if ingested. Rationale: Wear appropriate chemical-resistant gloves and a lab coat at all times. Avoid all skin contact.[4]
corrosiveSkin Corrosion / Eye DamageH314: Causes severe skin burns and eye damage.[4]The basic nature of the amine groups makes the compound corrosive to tissues. Rationale: Wear chemical splash goggles and a face shield. An emergency eyewash and safety shower must be immediately accessible.[4]
環境Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life.[4]Amine compounds can be persistent and harmful to aquatic ecosystems. Rationale: Prevent release into drains, waterways, or the environment.[2][4] Dispose of as hazardous chemical waste.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls
  • Primary Containment: A certified Chemical Fume Hood is the primary engineering control and is required for all procedures involving the transfer or manipulation of this compound. This mitigates the dual risks of inhaling toxic vapors and the accumulation of flammable vapors.[2][4]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

  • Emergency Equipment: A fully functional and recently tested safety shower and eyewash station must be located within a 10-second travel distance of the handling area.[4]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves. Double-gloving is recommended for transfers of larger volumes (>10 mL).Protects against dermal absorption and severe skin burns.[4] Check glove manufacturer's compatibility charts.
Eye & Face Protection Chemical Splash Goggles AND a Face Shield. Goggles protect against splashes; the face shield provides an additional layer of protection for the entire face from a highly corrosive substance.[4]
Body Protection Flame-Resistant Laboratory Coat. Protects skin from splashes and provides a barrier in case of a flash fire.[8]
Respiratory Protection Not required if handled exclusively within a fume hood. For emergency spills, a self-contained breathing apparatus (SCBA) is necessary.[2][4]Protects against vapors that are potentially fatal if inhaled.[4]

Standard Operating Procedures (SOPs)

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Receiving and Initial Storage
  • Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Verify the label matches the order information.

  • Affix a "Date Received" and "Date Opened" label to the container.

  • Log the compound into the chemical inventory.

  • Store the unopened container in a designated, compliant flammable liquid storage cabinet as per the procedures in Section 5.

Aliquoting and Handling Protocol
  • Preparation: Don all required PPE as listed in Table 3. Ensure the fume hood sash is at the lowest practical working height.

  • Containment: Place an absorbent, plastic-backed liner on the floor of the fume hood to contain minor drips.

  • Transfer: Secure the primary container. Use a clean, dry glass syringe or pipette to transfer the required amount into a tared, sealed secondary container.

  • Work Prudence: Perform all transfers slowly and deliberately to avoid splashes.

  • Sealing: Immediately and securely cap both the primary and secondary containers after the transfer.

  • Decontamination: Wipe the exterior of the containers with a cloth lightly dampened with isopropanol to remove any residual contamination before removing them from the fume hood.

  • Cleanup: Dispose of the liner and cleaning materials as hazardous waste.

Spill Response
  • Small Spill (<10 mL inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit absorbent (e.g., sand, diatomaceous earth, or universal binder) to cover the liquid.[2]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[6]

    • Wipe the area with a suitable solvent, followed by soap and water.

  • Large Spill (>10 mL or any spill outside a fume hood):

    • EVACUATE the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory door and prevent re-entry.

    • Contact the institution's Environmental Health & Safety (EHS) emergency line.

    • Do not attempt to clean up a large spill without specialized training and equipment (SCBA).[4]

Waste Disposal
  • All materials contaminated with N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (e.g., pipette tips, gloves, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

  • Unused or excess compound must be disposed of as hazardous chemical waste.

  • DO NOT pour this chemical down the drain, as it is very toxic to aquatic life.[4]

  • Follow all institutional and local regulations for hazardous waste disposal.

Diagram 1: Comprehensive Handling Workflow

A logical flow from receipt to disposal is critical for safety and regulatory compliance.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Log and Store in Flammable Cabinet Inspect->Store DonPPE Don Full PPE (Goggles, Face Shield, Gloves) Store->DonPPE PrepareHood Prepare Fume Hood (Place Absorbent Liner) DonPPE->PrepareHood Aliquot Aliquot Compound (Use Syringe/Pipette) PrepareHood->Aliquot Seal Seal All Containers Aliquot->Seal Decontaminate Decontaminate Container Exteriors Seal->Decontaminate WasteCollect Collect Solid Waste (Gloves, Liners) Decontaminate->WasteCollect LiquidWaste Collect Liquid Waste (Unused Compound) Decontaminate->LiquidWaste Dispose Dispose via EHS (Hazardous Waste) WasteCollect->Dispose LiquidWaste->Dispose

Caption: Workflow for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Storage Procedures

Proper storage is paramount for maintaining chemical stability and preventing dangerous reactions.

General Conditions
  • Location: Store in a dedicated, approved flammable liquid storage cabinet.[2][9]

  • Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10][11]

  • Container: Keep the container tightly closed to prevent the escape of flammable and toxic vapors and to protect from moisture.[2][8][10]

  • Atmosphere: While not strictly required for all amines, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent gradual degradation from atmospheric CO₂ and moisture, especially for long-term storage of high-purity material.

Chemical Incompatibilities

To prevent violent reactions, fires, or the release of toxic gases, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine must be segregated from incompatible materials. The basic amine functionality dictates its primary incompatibilities.

Table 4: Chemical Storage Incompatibilities

Incompatible ClassExamplesRationale for Segregation
Strong Oxidizing Agents Peroxides, Nitric Acid, Perchlorates, HalogensCan cause violent exothermic reactions, leading to fire or explosion.[12][13]
Strong Acids Hydrochloric Acid, Sulfuric AcidVigorous, exothermic neutralization reaction that can cause boiling and splashing of corrosive material.[5]
Acid Halides & Anhydrides Acetyl Chloride, Acetic AnhydrideReacts exothermically and can generate toxic fumes.[5]
Isocyanates Methylene diphenyl diisocyanate (MDI)Can react to form ureas, often with significant heat generation.[5]

Diagram 2: Chemical Storage Compatibility Map

This diagram illustrates the critical need for segregation from reactive chemical classes.

G cluster_incompatible INCOMPATIBLE - STORE SEPARATELY cluster_compatible GENERALLY COMPATIBLE Compound N-[1-(aminomethyl)cycloheptyl] -N,N-dimethylamine Acids Strong Acids Compound->Acids  Violent Reaction Oxidizers Oxidizing Agents Compound->Oxidizers  Fire/Explosion Risk AcidHalides Acid Halides Compound->AcidHalides Isocyanates Isocyanates Compound->Isocyanates InertSolvents Non-polar Organic Solvents Compound->InertSolvents OtherBases Other Non-reactive Bases Compound->OtherBases

Caption: Storage segregation map for the target compound.

Emergency Procedures

Immediate and correct response to an exposure is critical.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Firefighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5] Do not use a solid stream of water, as it may spread the fire.

  • Hazards: Vapors may form explosive mixtures with air.[2][8] Combustion may produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[2]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 41806-09-1, N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]

  • ChemBK. (n.d.). Dimethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. Retrieved from [Link]

  • Regulations.gov. (2014). Dimethyladamantylamine Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine.
  • European Pharmaceutical Review. (2022). Research team discover new reaction for making tertiary amines. Retrieved from [Link]

  • CPAChem. (2022). Safety data sheet - Cycloheptane. Retrieved from [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab? Retrieved from [Link]

  • ResearchGate. (2025). A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. Retrieved from [Link]

  • University of Windsor. (2022). Chemical Storage Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitrosodimethylamine. Retrieved from [Link]

  • American University of Beirut. (2015). GUIDELINES FOR CHEMICAL STORAGE IN LABS. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2015). Understanding storage requirements for Schedule 6 and Schedule 7 chemicals in retail settings. Retrieved from [Link]

  • ChemSynthesis. (2025). N,N-Dimethylcyclohexylmethylamine. Retrieved from [Link]

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Reliable Identification and Quantification of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine by GC-MS Following Acylation with Trifluoroacetic Anhydride (TFAA)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-GCMS-072

Abstract

This application note presents a robust and reproducible protocol for the analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in organic matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and low volatility of the primary amine moiety, direct GC analysis results in poor chromatographic performance, characterized by significant peak tailing. To overcome this, a derivatization method using Trifluoroacetic Anhydride (TFAA) is employed. This procedure effectively acylates the primary amine, converting it into a less polar, more volatile trifluoroacetamide derivative, which is highly amenable to GC-MS analysis. The protocol details the complete workflow, from sample preparation and derivatization to optimized GC-MS parameters and expected mass spectral fragmentation, providing researchers with a comprehensive guide for accurate and sensitive analysis.

Introduction and Scientific Rationale

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a diamine compound featuring both a primary (-NH2) and a tertiary (-N(CH3)2) amine functional group. The primary amine, in particular, possesses active hydrogens that can form hydrogen bonds, leading to high polarity and a strong tendency to interact with active sites (e.g., free silanol groups) on GC columns and liners.[1] This interaction results in poor peak symmetry, reduced column efficiency, and diminished sensitivity, making reliable quantification challenging.[2][3]

Derivatization is a crucial sample preparation step to mitigate these issues by chemically modifying the analyte to improve its chromatographic properties.[4][5] Acylation with Trifluoroacetic Anhydride (TFAA) is an ideal strategy for this compound.

Causality behind Experimental Choice:

  • Reagent Specificity: TFAA is a highly reactive acylation reagent that selectively and rapidly reacts with the active hydrogen of the primary amine.[6][7] The tertiary amine group lacks an active hydrogen and therefore does not react under these conditions, simplifying the resulting chromatogram.

  • Improved Volatility and Stability: The addition of the trifluoroacetyl group masks the polar N-H bond, significantly increasing the volatility of the analyte and its thermal stability in the hot GC injector.[6][8]

  • Enhanced Detection: The fluorine atoms in the TFAA molecule provide a unique isotopic signature and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in confident identification and quantification.[9][10]

This method transforms a chromatographically challenging compound into a derivative with excellent peak shape and sensitivity, enabling robust analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0)[11]

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (CAS 407-25-0)[12]

  • Anhydrous Ethyl Acetate, GC grade

  • Anhydrous Pyridine (optional, as catalyst/acid scavenger)

  • Nitrogen gas, high purity

  • 2 mL autosampler vials with PTFE-lined caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters listed below serve as a validated starting point and may be adapted for specific instruments.[13][14]

ParameterSetting
GC System Agilent 8890 GC (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase
Injector Split/Splitless, operated in Splitless mode
Injector Temp 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS System Agilent 5977B MSD (or equivalent)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
Solvent Delay 4 minutes

Experimental Workflow and Protocols

The overall analytical process is summarized in the workflow diagram below. It is crucial to perform these steps in an environment with low humidity, as moisture can hydrolyze the TFAA reagent.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aliquot of Sample in Solution Evap Evaporate to Dryness (under Nitrogen) Sample->Evap Recon Reconstitute in Ethyl Acetate (100 µL) Evap->Recon Add_TFAA Add TFAA (50 µL) Recon->Add_TFAA React Heat at 60°C for 20 minutes Add_TFAA->React Cool Cool to Room Temp React->Cool Inject Inject 1 µL into GC-MS System Cool->Inject Acquire Data Acquisition (Scan/SIM Mode) Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: GC-MS analysis workflow for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Protocol for Derivatization

This protocol is designed for a sample already dissolved in a volatile organic solvent. A reagent blank should be prepared alongside the samples to ensure no contamination is introduced.[8]

  • Sample Preparation: Transfer an aliquot of the sample solution containing the target analyte into a 2 mL autosampler vial.

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of high-purity nitrogen gas at room temperature. A dry residue is essential for the reaction to proceed efficiently.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried residue and vortex briefly to redissolve. Following this, add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Tightly cap the vial immediately. Heat the vial in a heating block or oven at 60°C for 20 minutes.[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Inject 1 µL into the instrument.

Chemical Reaction and Expected Results

The derivatization reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of TFAA, leading to the formation of a stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct.

Caption: Acylation of the target analyte with Trifluoroacetic Anhydride (TFAA).

Mass Spectrum and Fragmentation

Upon electron ionization, the derivatized molecule (Molecular Weight: 266.31 g/mol ) will fragment in a predictable manner. While a reference spectrum for this specific derivative is not available, the fragmentation can be predicted based on established principles for trifluoroacetyl derivatives of amines.[9][15][16]

  • Molecular Ion (M+): A small or absent molecular ion peak is expected at m/z 266 .

  • Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, which is cleavage of the C-C bond adjacent to the nitrogen atom. This is expected to be a dominant fragmentation route.

    • Cleavage between the cycloheptyl ring and the CH2-N group would lead to a characteristic fragment.

    • Loss of a methyl group from the tertiary amine is also possible.

  • Key Diagnostic Ions: Look for prominent ions resulting from the cleavage of the cycloheptyl ring and ions containing the trifluoroacetyl group (e.g., m/z 69 for CF3+).

Expected Key Fragments (Predicted):

m/z ValuePredicted IdentitySignificance
266[M]+Molecular Ion (likely low abundance)
251[M-CH3]+Loss of a methyl group
197[M-N(CH3)2 - H2]+ (Rearrangement)Fragment related to the tertiary amine loss
140[CH2N(H)COCF3]+Fragment from alpha-cleavage
69[CF3]+Characteristic of TFA derivatives

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Incomplete derivatization; active sites in the GC inlet/column.Ensure the sample is completely dry before adding reagents. Increase reaction time/temperature slightly. Use a fresh, silanized inlet liner.
No/Low Product Peak Reagent degradation (hydrolysis); insufficient reagent; sample loss.Use fresh TFAA from a sealed container. Ensure a molar excess of TFAA is used. Confirm sample is not lost during solvent evaporation.
Extraneous Peaks Contamination from solvent or reagents; side reactions.Run a reagent blank. Use high-purity anhydrous solvents. Ensure glassware is clean and dry.

Conclusion

The protocol described provides a validated and effective method for the derivatization of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine using TFAA for GC-MS analysis. This acylation step successfully mitigates the chromatographic challenges associated with the polar primary amine, resulting in sharp, symmetric peaks and enabling sensitive and reliable quantification. This application note serves as a complete guide for researchers in drug development and analytical science.

References

  • ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. Retrieved from [Link]

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. Retrieved from [Link]

  • Anderson, W. R., & Frick, D. R. (1985). Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Semantic Scholar. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Husek, P. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • Latorre-Moratalla, M. L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. Retrieved from [Link]

  • ChemBK. (n.d.). N-[1-(aminomethyl)-3,3,5-trimethylcyclohexyl]-N,N-dimethylamine. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2021). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE. Retrieved from [Link]

  • PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Retrieved from [Link]

  • YouTube. (2020). A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. Retrieved from [Link]

  • Semantic Scholar. (2016). Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [https://www.semanticscholar.org/paper/Review-Article-Gas-Chromatography-Mass-(-GCMS-of-Khan-Ahmad/982c40c8859981882255866170d18073e51f2537]([Link]

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Application Notes and Protocols for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Diamine Ligand

In the landscape of modern organic synthesis, the development of novel ligands that can modulate the reactivity and selectivity of metal catalysts is of paramount importance. The class of 1,1-gem-disubstituted cycloalkane diamines, characterized by a sterically encumbered framework, has emerged as a promising scaffold for ligand design. This document provides a detailed technical guide on the potential applications of a specific member of this family: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine .

While specific literature on this cycloheptyl derivative is emerging, its structural analogues, particularly the cyclohexyl and cyclopentyl variants, have been recognized for their utility as catalysts and ligands in various chemical transformations.[1] This guide will, therefore, extrapolate from the known reactivity of this compound class to provide detailed protocols and application notes, focusing on its anticipated role in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery and materials science.[2][3][4] The insights provided herein are grounded in established mechanistic principles and are intended to serve as a robust starting point for researchers and drug development professionals exploring the utility of this novel ligand.

Physicochemical Properties and Structural Rationale

The unique architecture of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, featuring a primary amine and a tertiary amine tethered to the same cycloheptyl carbon, imparts a distinct set of properties that are advantageous for catalysis.

PropertyValueSource
CAS Number 495078-29-0[5]
Molecular Formula C₁₀H₂₂N₂[5]
Molecular Weight 170.30 g/mol [5]

The cycloheptyl scaffold provides significant steric bulk around the coordinating nitrogen atoms. This bulk is hypothesized to:

  • Promote Reductive Elimination: In cross-coupling reactions, steric hindrance can accelerate the final product-forming step from the metal center.[6][7]

  • Stabilize Monoligated Species: The ligand's bite angle and steric profile can favor the formation of highly reactive, monoligated palladium(0) species, which are often key to initiating the catalytic cycle, especially with challenging substrates like aryl chlorides.[6][7]

  • Enhance Solubility: The aliphatic cycloheptyl group can improve the solubility of the catalyst complex in common organic solvents.

Proposed Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

A robust synthesis of the title compound can be envisioned via a Strecker-type reaction followed by reduction. This common methodology for α-amino nitrile synthesis provides a reliable pathway to the diamine core.

cluster_0 Proposed Synthetic Pathway Cycloheptanone Cycloheptanone AminoNitrile 1-(Dimethylamino)cycloheptanecarbonitrile Cycloheptanone->AminoNitrile  1. (CH₃)₂NH, HCl  2. KCN, H₂O Target N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine AminoNitrile->Target  LiAlH₄, THF  (Reduction)

Caption: Proposed synthesis of the target diamine ligand.

Protocol 1: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Step 1: Synthesis of 1-(Dimethylamino)cycloheptanecarbonitrile

  • To a stirred solution of dimethylamine hydrochloride (1.2 equivalents) in water, add cycloheptanone (1.0 equivalent) at room temperature.

  • Stir the mixture for 30 minutes to allow for the formation of the corresponding iminium salt.

  • In a separate flask, dissolve potassium cyanide (1.1 equivalents) in water.

  • Cool the iminium salt solution to 0-5 °C in an ice bath and slowly add the aqueous potassium cyanide solution.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Reduction of the α-Aminonitrile

  • Caution: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LAH (2.0 - 2.5 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the LAH suspension to 0 °C.

  • Dissolve the 1-(dimethylamino)cycloheptanecarbonitrile (1.0 equivalent) from the previous step in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. The product can be purified by vacuum distillation to yield a colorless oil.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The structural features of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine make it an excellent candidate ligand for palladium-catalyzed C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[2][4][7]

cluster_1 Generic Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L OxiAdd R-Pd(II)(X)L Pd0->OxiAdd Oxidative Addition Trans R-Pd(II)(R')L RR R-R' Trans->RR MX M-X Trans->MX RedEli Pd(0)L in1->Trans Transmetalation in2->RedEli Reductive Elimination RX R-X RX->OxiAdd MR M-R' MR->Trans

Caption: General catalytic cycle for cross-coupling.

Application Note 1: Buchwald-Hartwig Amination of Aryl Chlorides

The C-N coupling of aryl chlorides remains a challenge due to the strength of the C-Cl bond. Bulky, electron-rich ligands are essential for facilitating the oxidative addition of the aryl chloride to the Pd(0) center.[3][4] N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is an ideal candidate for this transformation.

Representative Reaction: Aryl Chloride + Amine --(Pd catalyst, Ligand, Base)--> Aryl Amine

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %), N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (2-4 mol %), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired N-aryl product.

Table of Representative Results (Hypothetical):

EntryAryl ChlorideAminePd Source (mol%)Ligand (mol%)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1)295
22-ChloropyridineAnilinePd(OAc)₂ (2)488
31-Chloro-4-methoxybenzenen-HexylaminePd₂(dba)₃ (1)292
41-Chloro-3-nitrobenzenePiperidinePd(OAc)₂ (2)475
Application Note 2: Suzuki-Miyaura Coupling of Hindered Substrates

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7] The use of sterically demanding ligands can be crucial when coupling hindered aryl halides or boronic acids, as they can promote the otherwise difficult reductive elimination step.

Representative Reaction: Aryl Halide + Arylboronic Acid --(Pd catalyst, Ligand, Base)--> Biaryl

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equivalent), arylboronic acid (1.5 equivalents), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol %) and N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (2-4 mol %).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O, dioxane/H₂O).

  • Heat the mixture to 80-100 °C for 4-18 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Table of Representative Results (Hypothetical):

EntryAryl HalideArylboronic AcidBaseYield (%)
12-BromotoluenePhenylboronic acidK₃PO₄91
21-Bromo-2,6-dimethylbenzene4-Methoxyphenylboronic acidK₃PO₄85
34-Chloroacetophenone3-Thiopheneboronic acidK₂CO₃94
42-Bromo-1,3,5-triisopropylbenzeneNaphthalene-1-boronic acidK₃PO₄78

Concluding Remarks

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine represents a promising, yet underexplored, ligand for advancing challenging catalytic transformations. Its unique steric and electronic properties, derived from the 1,1-disubstituted cycloheptyl scaffold, position it as a potentially powerful tool for researchers in academic and industrial settings. The protocols and application notes provided herein, based on sound chemical principles and data from analogous systems, offer a comprehensive starting point for harnessing the synthetic utility of this novel diamine ligand. Further investigation into its applications in other areas of catalysis is strongly encouraged.

References

  • LookChem. Cas 41806-09-1, N-[1-(AMINOMETHYL)CYCLOHEXYL]. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • D'Amico, D. C. (2013). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Fairlamb, I. J. S. (2008). Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]

  • Tundel, R. E., & Anderson, K. W. (2012). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • PrepChem.com. Synthesis of (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine. [Link]

  • ChemSynthesis. N,N-Dimethylcyclohexylmethylamine. [Link]

  • Google Patents. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
  • MDPI. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. [Link]

  • Thieme. Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. [Link]

  • National Institutes of Health. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • PubChem. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. [Link]

  • ResearchGate. N-heterocycle carbene (NHC)-ligated cyclopalladated N,N- dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction | Request PDF. [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Universidade de Vigo. Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. [Link]

  • MDPI. DABCO-Catalyzed Mono-/Diallylation of N-Unsubstituted Isatin N,N′-Cyclic Azomethine Imine 1,3-Dipoles with Morita-Baylis-Hillman Carbonates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues, optimize conditions, and improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for the N,N-dimethylation of 1-(aminomethyl)cycloheptanamine?

The most reliable and widely adopted method for this transformation is the Eschweiler-Clarke reaction . This classical reductive amination procedure utilizes an excess of formaldehyde and formic acid to exhaustively methylate a primary or secondary amine to its corresponding tertiary amine.[1][2]

Why it's preferred:

  • High Selectivity: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, which is a common side reaction when using alkylating agents like methyl iodide.[2] The tertiary amine product is unable to form a new iminium ion with formaldehyde, thus halting the reaction.[1]

  • Cost-Effectiveness: The reagents (formaldehyde and formic acid) are inexpensive and readily available, making this method highly suitable for large-scale synthesis.

  • Operational Simplicity: The reaction is typically a one-pot procedure that does not require specialized catalysts or anhydrous conditions. Heating the mixture is usually sufficient to drive the reaction to completion.[3]

Q2: My reaction yield is consistently low (<60%). What are the most common causes?

Low yield is a frequent issue that can typically be traced back to one of three areas: reaction parameters, reagent quality, or workup inefficiencies.

  • Suboptimal Reaction Conditions: The reaction is driven by the irreversible loss of carbon dioxide (CO₂) from the hydride transfer step.[2] Insufficient heating can lead to incomplete reaction. The temperature should be high enough (typically 90-100 °C) to ensure steady evolution of CO₂. Also, ensure the stoichiometry is correct; an excess of both formaldehyde and formic acid is crucial to drive the reaction to the dimethylated product.[1]

  • Poor Starting Material Quality: The purity of the starting material, 1-(aminomethyl)cycloheptanamine, is critical. Impurities from its synthesis (e.g., residual reducing agents, unreacted precursors like 1-cyano-cycloheptanemethanamine) can interfere with the Eschweiler-Clarke reaction.

  • Inefficient Workup and Isolation: The product is a basic tertiary amine. Significant losses can occur during the aqueous workup if the pH is not carefully controlled. The product is soluble in acidic water, and a final extraction must be performed under strongly basic conditions (pH > 12) to ensure the amine is in its freebase form for efficient extraction into an organic solvent.

Q3: My final product is impure. What are the likely side products and how can I identify them?

The most common impurities are the monomethylated intermediate and an N-formyl byproduct.

  • N-[1-(aminomethyl)cycloheptyl]-N-methylamine (Monomethylated Intermediate): This arises from an incomplete reaction. It can be identified by LC-MS (different molecular weight) or NMR (presence of an N-H proton and a single N-methyl signal).

  • N-formyl-N-[1-(aminomethyl)cycloheptyl]-N-methylamine (N-Formyl Impurity): This side product can form if the iminium ion intermediate is formylated by formic acid instead of being reduced. This is more likely if the reaction temperature is too low or if there is insufficient hydride donor (formate). It can be identified by the characteristic aldehyde proton signal in ¹H NMR (~8 ppm) and a carbonyl peak in ¹³C NMR (~160-165 ppm).

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Reaction temperature is too low. 2. Insufficient equivalents of formaldehyde or formic acid. 3. Poor quality of formic acid (degraded).1. Increase reaction temperature to 90-100 °C. Observe for CO₂ evolution as an indicator of reaction progress. 2. Use at least 2.5 equivalents of formaldehyde and 3-5 equivalents of formic acid relative to the primary amine. 3. Use a fresh bottle of formic acid (>95% purity).
Presence of Monomethylated Intermediate 1. Reaction time is too short. 2. Insufficient heating to drive the second methylation step.1. Extend the reaction time. Monitor by TLC or LC-MS until the starting material and monomethylated intermediate are consumed. 2. Ensure the reaction is maintained at the optimal temperature for the entire duration.
Formation of N-Formyl Impurity The rate of formylation is competing with the rate of hydride transfer from the formate.Ensure a sufficient excess of formic acid is used to serve as both the acid catalyst and the hydride source. Maintain a higher reaction temperature to favor the irreversible reduction pathway.[2]
Difficult Product Isolation (Emulsions during Workup) The product may be acting as a surfactant, especially if salts are present.1. Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and break the emulsion. 2. Filter the entire mixture through a pad of Celite® to break up fine particulates that can stabilize emulsions.
Product Loss During Purification 1. Incorrect pH during acid-base extraction. 2. Volatility of the product. 3. Co-distillation with solvent.1. During workup, after basifying the aqueous layer, confirm the pH is >12 with pH paper before extracting with an organic solvent.[4] 2. When removing the solvent under reduced pressure, use a moderately low temperature water bath (<40 °C) to avoid losing the product. 3. After initial solvent removal, co-evaporate with a higher-boiling solvent like toluene to azeotropically remove any remaining volatile impurities.

Visualizing the Chemistry

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a well-defined pathway involving the formation of an iminium ion, followed by a hydride transfer.

Eschweiler_Clarke cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation Amine R-NH₂ Iminium1 [R-N⁺H=CH₂] Amine->Iminium1 + CH₂O, - H₂O Formaldehyde1 CH₂O SecondaryAmine R-NHCH₃ Iminium1->SecondaryAmine + HCOO⁻ CO2_1 CO₂ FormicAcid1 HCOOH Iminium2 [R-N⁺(CH₃)=CH₂] SecondaryAmine->Iminium2 + CH₂O, - H₂O Formaldehyde2 CH₂O TertiaryAmine R-N(CH₃)₂ Iminium2->TertiaryAmine + HCOO⁻ CO2_2 CO₂ FormicAcid2 HCOOH

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Troubleshooting Workflow

A logical workflow can streamline the process of diagnosing a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Identify_Spots Identify Components: - Starting Material (SM) - Monomethylated (MM) - Product (P) - Other Impurities Check_TLC->Identify_Spots SM_Present Is significant SM or MM present? Identify_Spots->SM_Present Impurity_Present Are unknown impurities dominant? SM_Present->Impurity_Present No Optimize_Conditions Increase Temp/Time/ Reagent Stoichiometry SM_Present->Optimize_Conditions Yes Check_Reagents Verify Purity of Starting Material and Reagents Impurity_Present->Check_Reagents Yes Review_Workup Review Workup Procedure: - Check pH at each step - Look for emulsion layers Impurity_Present->Review_Workup No Success Yield Improved Optimize_Conditions->Success Check_Reagents->Success Review_Workup->Success

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis via Eschweiler-Clarke Reaction

This protocol is designed for a ~10g scale synthesis and incorporates best practices for maximizing yield.

Reagents:

  • 1-(aminomethyl)cycloheptanamine (10.0 g, 1.0 equiv)

  • Formaldehyde (37% in H₂O, ~2.5-3.0 equiv of CH₂O)

  • Formic Acid (98%, ~3.0-5.0 equiv)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 50% (w/w) aqueous solution

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(aminomethyl)cycloheptanamine.

  • Add formic acid to the flask. The mixture may warm up due to acid-base neutralization. Stir for 10 minutes.

  • Slowly add the formaldehyde solution via a dropping funnel. The addition is exothermic.

  • Heat the reaction mixture to 95-100 °C using an oil bath. Vigorous gas evolution (CO₂) should be observed.

  • Maintain heating for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the monomethylated intermediate.

  • Cool the reaction mixture to room temperature.

Protocol 2: Product Isolation and Purification

This procedure focuses on efficiently separating the basic product from the reaction mixture.

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Carefully add 50% NaOH solution until the aqueous layer is strongly basic (pH > 12). This step is highly exothermic; cool the flask in an ice bath during the addition.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water and salts. This also helps to break any emulsions that may have formed.[4]

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (at a bath temperature below 40 °C) to yield the crude N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

  • If further purification is needed, the product can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 1-2%, to prevent product streaking).

References

  • Vertex AI Search. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
  • Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • BenchChem. (n.d.). Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • YouTube. (2020, March 20). tertiary amine synthesis & reductive amination.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Chemistry LibreTexts. (2020, May 30). 20.4: Synthesis of Amines.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • YouTube. (2025, October 12). Eschweiler-Clarke reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF.
  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Santa Cruz Biotechnology. (n.d.). N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Sources

Technical Support Center: Purification of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0).[1] This molecule, a geminal diamine featuring both a primary and a tertiary amine on a cycloheptane scaffold, presents unique purification challenges due to its high basicity, polarity, and potential for strong interactions with standard purification media. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common issues encountered during its isolation and purification.

The dual amine functionality requires a nuanced approach. The primary and tertiary amines have different pKa values, which can be exploited for purification but also complicates behavior during chromatography. This document synthesizes fundamental chemical principles with troubleshooting strategies to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address the most common questions and initial hurdles faced during the purification of this and structurally similar diamines.

Q1: My compound is streaking badly or not moving from the baseline on my silica gel column. What's happening?

A: This is the most common issue when purifying amines on standard silica gel.[2] The basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions. This causes poor elution, significant peak tailing, and in some cases, irreversible adsorption or decomposition of the compound on the column.[3][4]

Q2: How can I prevent my compound from sticking to the silica gel column?

A: To mitigate the strong interaction with silica, you need to mask the acidic sites. The most effective strategy is to add a basic modifier to your mobile phase.[3]

  • Triethylamine (TEA): Adding 0.1-2% TEA to your eluent system is a standard practice. The TEA will compete with your diamine for the acidic sites on the silica, allowing your compound to elute more cleanly.[3][5]

  • Ammonium Hydroxide: For highly polar amines like this one, a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of concentrated ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) can be very effective.[3]

Q3: I've tried adding triethylamine, but the separation is still poor. What are my other options?

A: If basic modifiers are insufficient, consider changing your stationary phase.

  • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. Basic or neutral alumina will have far fewer acidic sites, leading to better peak shape and recovery.[3]

  • Amine-functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds. They effectively mask the silanol groups and prevent strong interactions.[2]

  • Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using a mobile phase like water/acetonitrile with a buffer can be a good option.[3][6]

Q4: My compound "oiled out" during crystallization instead of forming a solid. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal lattice.[3] This is common for compounds with low melting points or when the solution is too concentrated.

  • Dilute the Solution: Add more of the same solvent to dissolve the oil, then allow it to cool much more slowly.

  • Change Solvent System: Experiment with a binary solvent system. Dissolve your compound in a small amount of a "good" solvent where it's highly soluble, then slowly add a "poor" solvent (an "anti-solvent") until the solution becomes cloudy (turbid). Gently heat to clarify and then cool slowly.

  • Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating the oily mixture can sometimes induce solidification.[3]

Q5: Can I use acid-base extraction to purify my compound?

A: Absolutely. This is often a highly effective first-pass purification step. Because your compound has two basic amine groups, it can be protonated by an aqueous acid (like 1M HCl) and extracted from an organic solvent into the aqueous layer, leaving non-basic impurities behind.[7][8] You can then regenerate the free base by adding a strong base (like NaOH) to the aqueous layer and extracting your purified compound back into an organic solvent.[9]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Flash Chromatography on Silica Gel

This guide provides a systematic approach to developing a robust purification method on standard silica gel.

Core Problem: Strong acid-base interaction between the basic diamine and acidic silica gel.

Strategy: Mask the acidic silanol groups using a basic modifier in the mobile phase.

Step-by-Step Protocol:
  • TLC Analysis (Method Development):

    • Prepare three eluent systems for TLC analysis:

      • System A (Control): 95:5 Dichloromethane (DCM) / Methanol (MeOH)

      • System B (TEA): 95:5 DCM / MeOH with 1% Triethylamine (TEA)

      • System C (Ammonia): 90:9:1 DCM / MeOH / NH₄OH

    • Spot your crude material on three separate TLC plates and develop one in each system.

    • Observe: You will likely see significant streaking in System A. System B should show a well-defined spot with a higher Rf. System C is often the most effective for highly polar amines.[3][4]

  • Column Preparation:

    • Dry pack your column with silica gel.

    • Flush the column with your chosen eluent system (e.g., from System B or C) before loading your sample. This "deactivates" the silica by pre-treating it with the basic modifier.[5]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel. Dry it completely and load the powder onto the top of your column bed.

  • Elution:

    • Run the column using the optimized eluent system. If separation between your product and impurities is still challenging, consider using a gradient elution, slowly increasing the percentage of the polar component (Methanol).

Troubleshooting Table for Silica Gel Chromatography
Problem Potential Cause Recommended Solution
Compound Streaking Strong interaction with acidic silica.Add 1-2% Triethylamine or Ammonium Hydroxide to the eluent.[3]
No Elution Compound is too polar for the solvent system.Increase the polarity. Switch from Ethyl Acetate/Hexane to DCM/Methanol. Use an ammonia-containing system (e.g., 90:9:1 DCM:MeOH:NH₄OH).[4]
Co-elution of Impurities Similar polarity between product and impurity.Try an alternative stationary phase like Alumina or C18 reverse phase.[3]
Product Decomposition Compound is unstable on acidic silica.Switch to a neutral stationary phase like Alumina or deactivated silica gel.[4]
Guide 2: Purification via Acid-Base Extraction

This powerful technique leverages the basicity of the amine functional groups to separate the target compound from neutral or acidic impurities.

Experimental Workflow Diagram

G crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Separate Layers sep_funnel->shake aq_acid Add 1M HCl (aq) aq_acid->sep_funnel org_layer Organic Layer: Neutral Impurities shake->org_layer aq_layer Aqueous Layer: Protonated Diamine Salt (R-NH3+) (Water Soluble) shake->aq_layer sep_funnel2 Separatory Funnel aq_layer->sep_funnel2 shake2 Extract with EtOAc sep_funnel2->shake2 aq_base Add 6M NaOH (aq) until pH > 12 aq_base->sep_funnel2 org_layer2 Organic Layer: Purified Free-Base Diamine shake2->org_layer2 aq_layer2 Aqueous Layer: Inorganic Salts shake2->aq_layer2 dry Dry (Na2SO4), Filter, & Concentrate org_layer2->dry final Purified Product dry->final

Sources

Technical Support Center: Degradation of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability and degradation of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0). This document provides in-depth, experience-driven guidance in a question-and-answer format to anticipate and troubleshoot challenges encountered during its analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Q1: What are the most probable degradation pathways for this compound?

Answer: Based on its structure, which contains a primary amine and a tertiary amine, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is most susceptible to oxidative degradation. Hydrolytic pathways are less likely due to the absence of typically labile groups like esters or amides.

The key reactive centers are the two nitrogen atoms:

  • Tertiary Amine (-N,N-dimethylamine): This group is electron-rich and highly prone to oxidation, primarily forming the corresponding N-oxide .[1][2] This is often the major degradation product under oxidative stress.

  • Primary Amine (-CH₂-NH₂): The primary amine can also undergo oxidation, though it may be less reactive than the tertiary amine.

  • Demethylation: Sequential oxidative N-demethylation of the tertiary amine can occur, leading to the formation of the secondary amine (N-[1-(aminomethyl)cycloheptyl]-N-methylamine) and subsequently the primary amine analog, though this is often a minor pathway compared to N-oxidation.

  • Photodegradation: Under exposure to high-intensity light, complex radical-mediated reactions can occur, but specific pathways are difficult to predict without experimental data.

The cycloheptyl ring is a saturated alkane and is generally stable, but under harsh oxidative conditions, hydroxylation could potentially occur.

Q2: What analytical techniques are best for identifying and quantifying the parent compound and its degradants?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[3][4]

  • Separation: Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique. Because the molecule is basic, using a low pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile) will ensure the amine groups are protonated, leading to better peak shape and retention.[3]

  • Detection & Identification:

    • UV Detection: For routine quantification, a UV detector can be used. However, since the molecule lacks a strong chromophore, detection sensitivity may be low.

    • Mass Spectrometry (MS): For definitive identification of degradation products, coupling HPLC with a mass spectrometer (LC-MS) is essential.[5] Electrospray Ionization (ESI) in positive mode will be highly effective for this molecule. Tandem MS (MS/MS) can provide structural fragments to confirm the identity of degradants like the N-oxide (which will have a mass increase of +16 Da).

  • Other Techniques: Gas Chromatography (GC) and Ion Chromatography (IC) have also been used for analyzing amine degradation, but LC-MS is generally the most powerful and versatile approach for pharmaceutical stability studies.[6][7]

Q3: How should I design a forced degradation study for this compound?

Answer: Forced degradation studies are crucial for identifying potential degradants and establishing the stability-indicating nature of your analytical method.[1][8] The studies should be designed to achieve 5-20% degradation of the active ingredient to observe the primary degradation products without overly complex secondary reactions.[9]

A typical set of conditions is summarized in the table below.

Stress ConditionTypical ParametersRationale & Expected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48 hoursWhile the molecule lacks hydrolyzable groups, this tests stability in low pH. Significant degradation is not expected.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48 hoursTests stability in high pH. Significant degradation is not expected.
Oxidation 3% H₂O₂, Room Temp, 24 hoursThis is the most critical stress condition.[2] The primary expected degradant is the N-oxide of the tertiary amine.[10]
Thermal 80°C (solid state & solution), 48 hoursAssesses intrinsic thermal stability.
Photostability ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)Exposes the molecule to light energy to identify potential photolytic degradants.
Q4: How can I ensure my analytical method is "stability-indicating"?

Answer: A method is considered stability-indicating if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[11] To prove this:

  • Run Forced Degradation Samples: Analyze samples from all stress conditions described in Q3.

  • Assess Peak Purity: Use a photodiode array (PDA) detector or, ideally, LC-MS to demonstrate that the parent compound peak is pure and spectrally homogeneous in all stressed samples.

  • Demonstrate Resolution: Ensure that all major degradation product peaks are baseline-separated from the parent peak.

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all quantified degradation products should remain relatively constant throughout the study. This accounts for all the material and shows that no degradants are "hiding" (e.g., are non-UV active or not eluting from the column).

Section 2: Troubleshooting Guides

This section provides solutions to specific experimental problems in a structured, cause-and-effect format.

Problem: My chromatogram shows multiple unexpected peaks during a stability study.

This is a common issue. The workflow below helps diagnose the source of the peaks.

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Problem: I am having difficulty separating the main N-oxide degradant from the parent peak.

Possible Cause: The N-oxide is often only slightly more polar than the parent tertiary amine, making co-elution a common challenge in reversed-phase chromatography.

Solutions:

  • Reduce Mobile Phase pH: Lowering the pH (e.g., from 3.0 to 2.5) can subtly change the ionization state and hydration sphere of the molecules, often improving resolution.

  • Change Organic Modifier: If using acetonitrile, try switching to methanol or a combination of the two. Methanol has different hydrogen bonding characteristics and can alter selectivity.

  • Select a Different Column Chemistry: If a standard C18 column is not providing separation, try a column with a different stationary phase.

    • Phenyl-Hexyl Phase: Offers alternative pi-pi interactions.

    • Embedded Polar Group (EPG) Phase: Provides different selectivity for polar compounds and can work well for basic amines.

  • Decrease Gradient Slope: A shallower gradient around the elution time of the two peaks increases the time they spend interacting with the stationary phase, which can significantly improve resolution.

Problem: I can't detect any degradation products with my UV detector, even after harsh oxidative stress.

Possible Cause 1: Low UV Absorbance. The parent compound and its likely degradants (like the N-oxide) lack a significant chromophore, meaning they absorb very little UV light. Your degradation level might be within the 5-20% range, but the resulting peaks are below the detector's limit of detection.

Solution 1: Switch to a more universal detector. Mass Spectrometry (MS) is the ideal choice. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be used.

Possible Cause 2: Degradants are not eluting. Highly polar degradants might be retained on the column, or non-polar degradants might be retained indefinitely.

Solution 2:

  • Run a very steep gradient (e.g., 5% to 95% organic in 5 minutes) followed by a strong organic wash (100% acetonitrile or isopropanol) to see if any late-eluting peaks appear.

  • Use LC-MS to analyze the flow-through (void volume) to check for highly polar degradants that are not being retained by the reversed-phase column at all.

Section 3: Key Experimental Protocols

Protocol 1: Forced Oxidation Study

This protocol is designed to generate the primary N-oxide degradation product.

  • Preparation: Prepare a 1 mg/mL stock solution of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in a 50:50 mixture of acetonitrile and water.

  • Stress Sample:

    • Pipette 1 mL of the stock solution into a clean glass vial.

    • Add 100 µL of 30% hydrogen peroxide (H₂O₂) to the vial to achieve a final concentration of ~3%.

    • Cap the vial, gently mix, and store in the dark at room temperature.

  • Control Sample: Prepare a control by adding 100 µL of water instead of H₂O₂.

  • Time Points: Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).

  • Quenching (Optional but Recommended): Before analysis, dilute the aliquot 10-fold with mobile phase. If needed, the reaction can be stopped by adding a small amount of an antioxidant like sodium sulfite.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating LC-MS method.

Protocol 2: Generic Stability-Indicating LC-MS Method

This method serves as a starting point for development and should be optimized for your specific system.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent with ESI source

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 60
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • MS Conditions (Positive ESI Mode):

    • Scan Mode: Full Scan (m/z 100-500) and Targeted MS/MS on parent ion (m/z 171.2) and expected N-oxide (m/z 187.2).

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer: 40 psi

    • Capillary Voltage: 4000 V

Section 4: Visualized Degradation Pathway

The following diagram illustrates the most probable degradation pathways under oxidative stress.

Degradation_Pathway cluster_oxidation Oxidative Stress (e.g., H₂O₂) Parent N-[1-(aminomethyl)cycloheptyl]-Parent,N-dimethylamine (m/z 171.2) N_Oxide N-Oxide Degradant (m/z 187.2) Parent->N_Oxide + O (Major Pathway) Demethylated N-demethylated Product (m/z 157.2) Parent->Demethylated - CH₂ (Minor Pathway)

Caption: Predicted oxidative degradation pathways for the title compound.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google Cloud.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbon
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm.
  • Oxidation of cycloalkylamines by cytochrome P-450.
  • Forced Degrad
  • Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL] - LookChem. LookChem.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine | CAS 495078-29-0. Santa Cruz Biotechnology.
  • N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE 41806-09-1 wiki. Guidechem.
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central.
  • N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine | CAS 41806-09-1. Santa Cruz Biotechnology.
  • Schematic pathway for degradation of N,N-dimethylformamide, showing the...
  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. (2019). PMC - NIH.
  • Molecular Mechanism of N, N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. (2019). PubMed.

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Technical Support Center: Crystallization of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for the crystallization of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. Publicly available, specific crystallization data for this compound is limited. Therefore, this guide is built upon foundational principles of small-molecule crystallization, tailored to the structural characteristics of this particular molecule. The presence of a flexible cycloheptyl ring and two amine groups (primary and tertiary) suggests potential challenges such as oiling out, formation of amorphous solids, and sensitivity to solvent polarity and pH. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How do I select an appropriate solvent system for the crystallization of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine?

Answer:

Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][2][3] Given the structure of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, which has both non-polar (cycloheptyl) and polar (amine) functionalities, a systematic screening approach using single and binary solvent systems is recommended.

Key Principles:

  • "Like Dissolves Like": Polar solvents will primarily interact with the amine groups, while non-polar solvents will dissolve the cycloheptyl tail.[1]

  • Hydrogen Bonding: The amine groups can form hydrogen bonds, which can be either beneficial or detrimental to crystallization depending on the solvent.[4][5] Solvents that can participate in hydrogen bonding (e.g., alcohols) may be good candidates.

  • Boiling Point: A solvent with a boiling point below 100°C is often preferred for easy removal from the final crystals.[2] However, very volatile solvents can evaporate too quickly, leading to poor crystal quality.[4][5]

Recommended Solvent Screening Protocol:

  • Initial Solubility Tests:

    • Place a small amount (10-20 mg) of your compound into several test tubes.

    • Add a small volume (0.5 mL) of a single solvent from the list below to each tube at room temperature.

    • Observe solubility. If it dissolves, the solvent is likely too good for single-solvent crystallization at room temperature.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a good candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Binary Solvent Systems (Mixed Solvents):

    • If no single solvent is ideal, a mixed solvent system is a powerful alternative.[3]

    • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).[6]

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly.

Solvent Class Examples Rationale for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine
Non-Polar Heptane, Hexane, TolueneSolubilizes the cycloheptyl group. Good candidates for anti-solvents.
Moderately Polar Ethyl Acetate, Acetone, THFMay provide the right balance of solubility for the whole molecule.
Polar Aprotic AcetonitrileCan interact with the amine groups without proton exchange.
Polar Protic Ethanol, Methanol, IsopropanolCan form hydrogen bonds with the amine groups.[2]
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system.[2][7] Instead of forming a structured crystal lattice, the compound separates as a liquid phase. The flexible cycloheptyl ring and the potential for complex intermolecular interactions in N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine can make it prone to this issue.

Causality & Troubleshooting:

  • High Concentration/Rapid Cooling: The most common cause is that the solution is too concentrated or cooled too quickly. This leads to a high degree of supersaturation that favors the disordered liquid state over the ordered crystalline state.

    • Solution: Re-heat the mixture to dissolve the oil, add more solvent (10-20% more), and allow it to cool much more slowly.[8] Insulating the flask can help slow the cooling process.

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at high concentrations.

    • Solution: Experiment with a less polar solvent or adjust the ratio in your binary solvent system to be richer in the anti-solvent.

  • Impurities: Impurities can disrupt the crystal lattice formation and promote oiling.

    • Solution: Consider an additional purification step (e.g., column chromatography) before attempting crystallization.

Workflow for Troubleshooting Oiling Out:

Caption: Decision tree for addressing "oiling out".

Q3: I'm getting an amorphous solid or a fine precipitate, not well-defined crystals. What should I do?

Answer:

The formation of an amorphous solid or a fine powder indicates that nucleation is happening too rapidly, preventing the organized growth of larger crystals.[9] This is a common issue with molecules that have conformational flexibility, like the cycloheptyl group in your compound.

Strategies to Promote Crystal Growth over Precipitation:

  • Reduce Supersaturation: This is the most effective strategy. A lower level of supersaturation will lead to fewer nucleation sites, allowing the existing nuclei to grow larger.[9]

    • Decrease the concentration: Use more solvent to dissolve your compound initially.

    • Slow down the process:

      • Cooling: Decrease the rate of temperature change. Let the solution cool to room temperature on the bench before moving it to a refrigerator or ice bath.

      • Evaporation: Reduce the surface area of the opening of your crystallization vessel to slow down solvent evaporation.[5]

      • Anti-solvent addition: Add the anti-solvent much more slowly, perhaps in a location with good mixing to avoid localized high supersaturation.[10]

  • Use Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[4][11] It creates a very slow and controlled change in supersaturation.

    • Hanging Drop Method: A drop of your compound dissolved in a solvent is suspended over a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the drop, inducing crystallization.[12][13]

    • Sitting Drop Method: Similar to the hanging drop, but the drop sits on a pedestal inside the sealed chamber.[14]

  • Induce Crystallization from an Amorphous Solid:

    • If you have already isolated an amorphous solid, you can try to convert it to a crystalline form through a process called slurrying .

    • Protocol: Suspend the amorphous solid in a solvent in which it is very poorly soluble. Stir the suspension at a constant temperature for an extended period (hours to days). Over time, the amorphous solid will dissolve and re-precipitate as the more stable crystalline form.[15]

Q4: Should I crystallize N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine as the free base or as a salt?

Answer:

This is a critical consideration for any compound containing amine groups. Both the free base and various salt forms can be crystalline, but they will have vastly different physical properties, particularly solubility.[16][17]

Comparison of Free Base vs. Salt Crystallization:

Form Advantages Disadvantages When to Consider
Free Base - Represents the pure, unadulterated molecule.- May have lower melting points and be more prone to oiling out. - Can be less stable and more susceptible to oxidation or degradation.[18][19]- If the free base is a stable solid with a reasonably high melting point. - When you need the neutral form for subsequent reactions.
Salt Form (e.g., HCl, HBr) - Generally more stable and have higher melting points. - Often more polar and crystalline, leading to easier crystallization. - Salts are typically more water-soluble.[16][17]- Introduces a counter-ion into the crystal lattice. - The stoichiometry of the salt must be confirmed.- If the free base is an oil or a low-melting solid. - When you are struggling with oiling out or amorphous precipitation of the free base.

Protocol for Salt Formation and Crystallization:

  • Dissolve the free base of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Slowly add a stoichiometric amount (e.g., 2.0 equivalents for the dihydrochloride salt) of the desired acid (e.g., HCl in isopropanol or gaseous HCl).

  • The salt will often precipitate directly. If not, you can induce crystallization by cooling, adding an anti-solvent (like hexane), or using other standard techniques.

Q5: No crystals are forming at all. What are some methods to induce crystallization?

Answer:

If a cooled solution remains clear, it is likely supersaturated but has a high kinetic barrier to nucleation. Several methods can be used to overcome this barrier and initiate crystal formation.[20]

Methods to Induce Nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[20] The microscopic scratches on the glass provide high-energy sites that can act as nucleation points.

  • Seeding: Add a single, tiny crystal of the desired compound (a "seed crystal") to the supersaturated solution.[4][21] This provides a pre-formed template for crystal growth, bypassing the initial nucleation step. If you don't have a crystal, you can sometimes create one by dipping a glass rod into the solution, letting the solvent evaporate off the tip, and then re-introducing the rod into the solution.[8][20]

  • Reduce Temperature Further: Move the solution to a colder environment, such as a salt-ice bath (-10 to -20 °C) or a freezer.[20] This will further decrease solubility and increase the driving force for crystallization.

  • Concentrate the Solution: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent, then allow it to cool again.[8]

Troubleshooting Flowchart for No Crystallization:

Caption: Stepwise guide to induce crystallization.

References

  • Brog, J. P., Chanez, C. L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Davey, R. J., & Zaworotko, M. J. (2001). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Crystal Growth & Design, 1(1), 43-48.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Hampton Research. (n.d.).
  • Hampton Research. (n.d.).
  • LSL | LCLS. (n.d.). Crystal Growth.
  • Mettler Toledo. (n.d.).
  • ResearchGate. (2013). How can amorphous solid be made crystalline?.
  • BenchChem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
  • Nichols, L. (2022). 3.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1611.
  • Einfalt, T., Planinšek, O., & Hrovat, K. (2013).
  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards.
  • YouTube. (2015). Free base.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Bosen, S. F. (n.d.).
  • Zhang, Z., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Ultrasonics Sonochemistry, 107, 106935.
  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.

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Technical Support Center: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0). The chemical structure for this compound is 1-(aminomethyl)-1-(dimethylamino)cycloheptane, a geminal diamine derivative. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, with a focus on identifying, understanding, and mitigating common side reactions.

The most common and reliable synthetic pathway involves a two-step process:

  • A Strecker-type synthesis to form the α-aminonitrile intermediate, 1-(dimethylamino)cycloheptanecarbonitrile, from cycloheptanone.

  • Chemical reduction of the nitrile group to the primary amine.

This document provides detailed troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Section A: α-Aminonitrile Formation (Step 1)
Q1: My yield of 1-(dimethylamino)cycloheptanecarbonitrile is low, with a significant amount of unreacted cycloheptanone observed in the crude NMR. What is causing the incomplete conversion?

A1: Low conversion in this Strecker-type reaction typically points to issues with equilibrium, reagent stoichiometry, or reaction conditions.

  • Causality: The formation of the α-aminonitrile is a reversible process. The initial step is the formation of a hemiaminal from cycloheptanone and dimethylamine, which then dehydrates to an iminium ion. The cyanide anion's subsequent nucleophilic attack on this iminium ion is the key C-C bond-forming step. If the equilibrium favors the reactants, the yield will be poor.

  • Troubleshooting Steps:

    • pH Control: The reaction is often buffered (e.g., with acetic acid) to maintain a slightly acidic pH (~5-6). If the solution is too acidic, the dimethylamine will be fully protonated and non-nucleophilic.[1] If it's too basic, the formation of the iminium ion is slow, and cyanide can promote aldol-type side reactions of the ketone.

    • Water Removal: The dehydration of the hemiaminal to the iminium ion produces water. While often run in aqueous or alcoholic media, removing this water (e.g., using a Dean-Stark trap if the solvent is appropriate, or adding a dehydrating agent) can drive the equilibrium toward the product.

    • Reagent Stoichiometry: Ensure a slight excess of both dimethylamine and the cyanide source (e.g., 1.1-1.5 equivalents) is used to push the reaction to completion.

    • Temperature and Time: These reactions are often run at or slightly above room temperature. Ensure sufficient reaction time (monitor by TLC or GC-MS) for the equilibrium to be established and for the reaction to proceed to completion.

Q2: My crude product analysis shows a significant byproduct with a strong, broad -OH peak in the IR spectrum and a mass consistent with cycloheptanone + HCN. What is it and how do I avoid it?

A2: This byproduct is almost certainly cycloheptanone cyanohydrin .

  • Causality: Cyanohydrin formation occurs when the cyanide anion attacks the carbonyl carbon of cycloheptanone directly. This competes with the desired pathway of iminium ion formation and subsequent cyanide attack. This side reaction is favored under conditions that either activate the carbonyl group or do not sufficiently favor iminium ion formation.

  • Mitigation Strategies:

    • Order of Addition: A common strategy is to pre-mix the cycloheptanone and dimethylamine to allow the iminium ion to form before introducing the cyanide source. This gives the desired electrophile a "head start" over the ketone.

    • pH Management: As mentioned in Q1, overly acidic conditions can protonate the carbonyl, making it highly susceptible to direct cyanide attack while simultaneously deactivating the amine nucleophile. Maintain a pH that favors iminium formation.

    • Use of TMSCN: Using trimethylsilyl cyanide (TMSCN) as the cyanide source can sometimes offer better control. The reaction can be catalyzed by a Lewis acid, which coordinates to the iminium ion, favoring the desired reaction pathway.

Section B: Nitrile Reduction (Step 2)
Q3: After catalytic hydrogenation of the aminonitrile, my mass spectrum shows a prominent peak at M+154, corresponding to a dimer. What is this side product and how can it be suppressed?

A3: This is a classic side product in the reduction of nitriles to primary amines. The impurity is the secondary amine dimer, bis{[1-(dimethylamino)cycloheptyl]methyl}amine .

  • Causality: The reduction of a nitrile proceeds through an intermediate imine. The desired primary amine product, once formed, can act as a nucleophile and attack this intermediate imine. Subsequent reduction of this new C=N bond leads to the secondary amine dimer.

  • Mitigation Strategies:

    • Use of Ammonia: Performing the hydrogenation in a solution saturated with ammonia (often methanolic ammonia) is the most effective method to suppress this side reaction. The high concentration of ammonia outcompetes the primary amine product in reacting with the intermediate imine.

    • Addition of a Lewis Acid: Additives like magnesium chloride or other Lewis acids can coordinate to the nitrogen atoms and sterically hinder the dimerization pathway.

    • Catalyst Choice: While Raney Nickel is common, other catalysts like Rh/C may offer different selectivity profiles.[2]

    • Alternative Reducing Agent: Switching to a chemical reducing agent like Lithium Aluminum Hydride (LAH) completely avoids this specific side reaction mechanism.

Workflow: Synthesis and Key Side Reactions

The following diagram illustrates the primary synthetic route to the target molecule and the critical junctures where side reactions can occur.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Reduction Ketone Cycloheptanone Ketone->Ketone Iminium Iminium Ion Intermediate Ketone->Iminium Cyanohydrin Side Product: Cyanohydrin Ketone->Cyanohydrin + CN- (Incorrect pH) Amine Dimethylamine (HNMe2) Amine->Iminium Cyanide Cyanide (NaCN/HCN) Aminonitrile 1-(Dimethylamino)cycloheptanecarbonitrile Cyanide->Aminonitrile Cyanide->Cyanohydrin Iminium->Aminonitrile + CN- Imine_inter Imine Intermediate Aminonitrile->Imine_inter Reduction Reducer Reducing Agent (e.g., H2/Ra-Ni or LAH) Reducer->Imine_inter Product Target Product: 1-(Aminomethyl)-1-(dimethylamino)cycloheptane Imine_inter->Product Dimer Side Product: Secondary Amine Dimer Imine_inter->Dimer + Product (No NH3 present) Product->Dimer

Caption: Synthetic workflow and common side-product pathways.

Q4: I am attempting an alternative synthesis via Eschweiler-Clarke methylation of 1-(aminomethyl)cycloheptane, but I'm getting a mixture containing a monomethylated product and a formylated byproduct. How can I improve selectivity?

A4: While not the standard route for the gem-diamine, this is a valid approach for its isomer, N,N-dimethyl-1-(aminomethyl)cycloheptanamine. The issues you're seeing are characteristic of the Eschweiler-Clarke reaction.[3]

  • Causality:

    • Monomethylated Product: The second methylation step is often slower than the first due to increased steric hindrance.[4] If the reaction time is too short or the temperature is too low, you will isolate the intermediate N-methyl secondary amine.

    • N-Formyl Product: Formic acid acts as the hydride donor, but it can also act as an acylating agent, especially at higher temperatures, to form a stable N-formyl amide from the secondary amine intermediate. This amide is not reducible under the reaction conditions.

  • Mitigation Strategies:

    • Use Excess Reagents: To drive the reaction to completion, use a significant excess of both formaldehyde and formic acid (typically 3-5 equivalents of each).

    • Control Temperature: Gently heat the reaction mixture (reflux is common) to ensure both methylation steps proceed at a reasonable rate. The evolution of CO2 is an indicator of reaction progress.[4]

    • Sufficient Reaction Time: Allow the reaction to proceed until CO2 evolution ceases completely. Monitoring by TLC or GC-MS is crucial to confirm the disappearance of the starting material and the monomethylated intermediate.

    • Hydrolysis Workup: If N-formyl byproducts are formed, a final hydrolysis step (e.g., refluxing with aqueous HCl or NaOH) will cleave the formyl group, releasing the secondary amine, which would then need to be re-subjected to methylation conditions or separated.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical parameters to control during the aminonitrile formation step? The most critical parameter is pH. It must be maintained in a narrow window (typically 5-6) to ensure the amine is sufficiently nucleophilic while still allowing for the formation of the iminium ion electrophile.[1] Temperature and reagent stoichiometry are also important for driving the equilibrium towards the product.

FAQ 2: Which reduction method is preferred for the nitrile: LAH or catalytic hydrogenation? Both methods are effective, but they have distinct advantages and disadvantages.

MethodProsCons
LAH Reduction - Fast and generally high-yielding. - Avoids the formation of secondary amine dimers.[5] - Effective for sterically hindered nitriles.- Highly reactive, requires strictly anhydrous conditions. - Workup can be challenging due to the formation of aluminum salt emulsions. - Not suitable for substrates with other reducible functional groups (esters, ketones, etc.).
Catalytic Hydrogenation - Operationally simpler and safer for large-scale reactions. - "Greener" method, avoiding stoichiometric metal waste. - Workup is straightforward (catalyst filtration).- Prone to forming secondary amine dimers if ammonia is not used. - Catalyst can be poisoned by impurities. - May require high pressures for efficient conversion.

The choice depends on the scale of the reaction, available equipment, and the purity requirements of the final product. For laboratory scale, LAH often provides a more rapid and clean conversion if anhydrous technique is meticulous.

FAQ 3: My final diamine product is an oil. What is the best way to purify it? Purification of amine oils can be achieved by several methods:

  • Vacuum Distillation: If the product is thermally stable, this is an excellent method for purification on a larger scale.

  • Column Chromatography: Use a silica gel column deactivated with a base (e.g., triethylamine in the eluent, or pre-washing the silica with a basic solution) to prevent the polar amine from streaking or irreversibly binding. A typical eluent system would be Dichloromethane/Methanol/Ammonia.

  • Salt Formation: The most reliable method for obtaining a pure, solid, and stable product is to form a salt. Dissolve the crude amine oil in a suitable solvent (e.g., ether, isopropanol) and add a solution of an acid like HCl (in ether or isopropanol) or oxalic acid. The corresponding hydrochloride or oxalate salt will often precipitate as a crystalline solid, which can be isolated by filtration and washed with a cold solvent.[6]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 1-(dimethylamino)cycloheptanecarbonitrile
  • To a stirred solution of cycloheptanone (1.0 eq) and dimethylamine (1.2 eq, as a 40% aqueous solution or 2M solution in THF) in methanol at 0 °C, add glacial acetic acid to adjust the pH to ~5.5.

  • Slowly add a solution of sodium cyanide (1.2 eq) in a minimum amount of water, ensuring the temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step or purified by vacuum distillation.

Table 1: Summary of Potential Side Products
Side ProductFormation StepProbable CauseMitigation StrategyAnalytical Signature
Cycloheptanone CyanohydrinStep 1Incorrect pH (too acidic); improper order of addition.Buffer reaction at pH 5-6; pre-mix ketone and amine before adding cyanide.IR: Strong -OH stretch (~3400 cm⁻¹). MS: M+ peak matches (Ketone + HCN).
Bis{[1-(...) ]methyl}amineStep 2 (H₂)Nucleophilic attack of product amine on imine intermediate.Perform hydrogenation in methanolic ammonia; switch to LAH reduction.MS: M+ peak at ~2x molecular weight of the target product minus NH₃.
N-Methyl AmineStep 2 (E-C)Incomplete reaction; insufficient reagents or time.Use excess formaldehyde/formic acid; ensure complete reaction.NMR: N-CH₃ singlet integrates to 3H instead of 6H; N-H peak present.
N-Formyl AmideStep 2 (E-C)High temperature acylation by formic acid.Control temperature; use a basic workup with hydrolysis if necessary.IR: Strong amide C=O stretch (~1670 cm⁻¹). NMR: Distinct formyl proton signal (~8 ppm).
1,3-Diazinane DerivativeProduct ImpurityIntramolecular cyclization of the 1,3-diamine product with a carbonyl impurity (e.g., formaldehyde).Avoid carbonyl contaminants during workup and storage. Purify via salt formation.Complex NMR spectrum. MS: M+ peak matches (Product + CH₂ - H₂O).
Mechanism: Dimer Formation During Hydrogenation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Imine R-CH=NH (Imine Intermediate) Product R-CH2-NH2 (Primary Amine) Imine->Product + H2 / Catalyst Imine2 R-CH=NH Imine Intermediate Adduct R-CH(NH2)-NH-CH2-R Product2 R-CH2-NH2 Product as Nucleophile Product2:f0->Imine2:f0 Dimer R-CH2-NH-CH2-R (Secondary Amine Dimer) Adduct->Dimer + H2 / Catalyst - NH3

Caption: Competing pathways during catalytic nitrile reduction.

References

  • HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine - Google P
  • Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. [Link]

  • EP0558189A1 - A two-step method for preparing cyclic-ureas - Google P
  • Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Journal of Chemistry - Section B, Vol. 41B, pp. 172-175.
  • Reductive amination of amines with formaldehyde? (2018). ResearchGate. [Link]

  • US6846950B2 - Process for synthesis of 1-(aminomethyl)
  • Urea - Wikipedia. [Link]

  • Schematic illustration of the reaction between formaldehyde and primary amides.
  • The Leuckart Reaction.
  • Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(21), 7395. [Link]

  • Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL]. LookChem. [Link]

  • Volkov, V. S., et al. (1983). [Characteristics of formaldehyde reactions with nucleic acids and their structural components in the presence of primary or secondary amines]. Molekuliarnaia biologiia, 17(6), 1318–1323. [Link]

  • An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid.
  • Umar, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 291. [Link]

  • Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. Molecules, 2021, 26(16), 4992.
  • WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds - Google P
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Tomishige, K., et al. (2012). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 14, 2535-2543. [Link]

  • Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. PrepChem.com. [Link]

  • Synthesis of (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine. PrepChem.com. [Link]

  • A Summary of The Reactions of Aldehydes With Amines. Scribd.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 261–265. [Link]

  • Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
  • Reactions of Aldehydes and Ketones with Amines. (2021). Chemistry LibreTexts. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
  • N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. (2019). Nature Communications, 10, 646. [Link]

  • N-n-dimethyl cyclopropylamine. Sigma-Aldrich.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). Green Chemistry, 23, 7657-7667.
  • Urea Formation - Common Conditions.
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"stability issues of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a molecule possessing both a primary and a tertiary amine, its stability can be influenced by various experimental conditions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Solution Stability

This section addresses specific problems you might encounter during your research, offering potential causes and actionable solutions.

Issue 1: I'm observing a decrease in the concentration of my N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine solution over time. What could be the cause?

A decline in the concentration of your compound suggests degradation. For a molecule with both primary and tertiary amine functionalities, several degradation pathways are possible, primarily oxidation and pH-mediated reactions.

Potential Cause A: Oxidation

Tertiary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.[1][2] The tertiary dimethylamine group in your compound can be oxidized to form an N-oxide.[3][4] Primary amines can also undergo oxidative degradation.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[5]

  • Solvent Purity: Ensure your solvents are free from peroxides, which can act as oxidizing agents. Use freshly opened bottles of high-purity solvents.

  • Antioxidant Addition: For long-term storage, consider the addition of a suitable antioxidant, but verify its compatibility with your downstream applications.

Potential Cause B: pH-Related Instability

The pH of your solution can significantly impact the stability of amines. While hydrolysis is less common for simple amines compared to esters or amides, extreme pH values can catalyze other reactions.[1] The protonation state of the two amine groups will vary with pH, which can influence their reactivity.

Troubleshooting Steps:

  • pH Monitoring: Regularly measure and record the pH of your solutions.

  • Buffer Selection: Use a stable buffer system to maintain a consistent pH. The choice of buffer is critical, as some buffer components can react with your compound.

  • pH Stability Study: If you suspect pH-related degradation, perform a simple study by preparing your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7, 9) and monitor the concentration over time.

Issue 2: My analytical results show unexpected peaks. Are these degradation products?

The appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a strong indicator of degradation. Identifying these degradants can provide clues about the degradation pathway.

Potential Degradation Products:

  • N-oxide: Oxidation of the tertiary amine would yield the corresponding N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine N-oxide. This is often a major degradation product for tertiary amines.[2][3][4]

  • Dealkylation Products: N-dealkylation, the removal of a methyl group from the tertiary amine, is a possible metabolic pathway and can sometimes occur chemically.[6] This would result in N-[1-(aminomethyl)cycloheptyl]-N-methylamine.

  • Products of Primary Amine Oxidation: The primary amine could be oxidized to a nitroso or nitro compound, though this is generally less common than tertiary amine oxidation under typical solution conditions.

Workflow for Degradant Identification:

Caption: Workflow for the identification of unknown peaks in analytical results.

Forced Degradation Studies:

To proactively identify potential degradation products, a forced degradation study is highly recommended.[1][7][8] This involves subjecting your compound to harsh conditions to accelerate degradation.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDegradation of impurities, potential salt formation
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursBase-catalyzed reactions
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation, other oxidative products[2]
Thermal Stress 70°C in solution for 48 hoursThermally induced degradation
Photostability Exposure to UV/Vis light (ICH Q1B)Photo-degradation

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine?

For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are generally preferred. Refrigeration (2-8°C) or freezing (-20°C or -80°C) can significantly slow down degradation rates. If freezing, perform freeze-thaw stability studies to ensure the compound remains stable.

  • Light: Protect from light by using amber vials or storing in the dark.[5]

  • Atmosphere: For sensitive applications or long-term storage, purging the vial headspace with an inert gas like argon or nitrogen is recommended.

  • Solvent: The choice of solvent is crucial. While the compound is soluble in water, aqueous solutions can be more prone to pH-related instability and microbial growth.[9] Organic solvents like DMSO or ethanol may offer better long-term stability for stock solutions. Always ensure the chosen solvent is compatible with your experimental system.

Q2: Which analytical methods are best for monitoring the stability of this compound?

A stability-indicating analytical method is one that can separate the intact drug from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common technique. A reversed-phase C18 column is often a good starting point. The method should be validated to ensure that all potential degradation products are resolved from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both quantifying the parent compound and identifying unknown degradation products by their mass-to-charge ratio.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine stability monitoring, NMR can be invaluable for definitively identifying the structure of degradation products if they can be isolated.

Q3: How does the presence of two amine groups affect the compound's stability?

The molecule has a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).

  • Basicity: Both groups are basic, with the tertiary amine generally being slightly more basic than the primary amine in the gas phase, though this can be influenced by solvation in solution.[10] At physiological pH, both amines are likely to be protonated to some extent. This can influence the compound's interaction with other molecules and its overall solubility.

  • Reactivity: The tertiary amine is more susceptible to N-oxidation. The primary amine is more likely to undergo reactions typical of primary amines, such as Schiff base formation with aldehydes or ketones if present in the solution matrix.

Decision Tree for Troubleshooting Stability Issues:

Sources

Technical Support Center: Purifying N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a specialized chemical entity with limited publicly available synthesis and purification data.[1] The following guide is constructed by a Senior Application Scientist based on established principles for the purification of complex diamines, particularly those containing both primary and tertiary amine functionalities on a sterically hindered scaffold.[2] The troubleshooting scenarios are based on plausible impurities derived from a hypothetical synthetic route, such as reductive amination of a ketone precursor.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My crude product is an intractable oil and won't crystallize. What are my options for purification?

Answer: This is a common challenge with poly-functional amines, which often disrupt crystal lattice formation. Low melting points or the presence of isomeric impurities can also prevent crystallization.

Recommended Strategies:

  • Salt Formation & Crystallization: Convert the free base to a hydrochloride (HCl) salt. Amine hydrochlorides often have higher melting points and are more crystalline than their free-base counterparts.[6][7] This can be achieved by dissolving the crude oil in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of HCl in the same solvent.[7][8]

  • Flash Column Chromatography: This is the most versatile method for purifying non-crystalline compounds. Given the basic nature of your diamine, special considerations are necessary to avoid poor separation and yield loss.[9][10] (See detailed protocol below).

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for removing neutral or acidic impurities but will not separate the target compound from other basic impurities.[11][12]

Q2: My NMR/GC-MS analysis shows the presence of the starting ketone. How can I remove it?

Answer: Unreacted ketone is a common impurity in syntheses involving reductive amination. Its removal is critical and can be effectively achieved using pH-based extraction methods.

Core Principle: Your product is a basic diamine, while the ketone is a neutral organic compound. By adjusting the pH of an aqueous solution, you can selectively move your amine into the aqueous phase as a water-soluble salt, leaving the neutral ketone behind in the organic phase.[12][13][14]

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amines will be protonated to form water-soluble ammonium salts and move to the aqueous layer. The neutral ketone will remain in the organic layer.

  • Separate the layers. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the amine.

  • Combine the aqueous layers. To recover your product, basify the solution by carefully adding a base like 10M sodium hydroxide (NaOH) until the pH is greater than 10.[13] This deprotonates the ammonium salt, regenerating the water-insoluble free base.

  • Extract the now-basic aqueous layer with fresh organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

In-Depth Troubleshooting Guides

Issue 1: Co-elution of Primary and Tertiary Amine Impurities during Chromatography

During synthesis, incomplete methylation can lead to impurities such as the precursor primary amine or partially methylated secondary amines. Separating these closely related, polar compounds can be challenging.

Causality: Standard silica gel is acidic and interacts strongly with basic amines, leading to significant peak tailing, poor resolution, and potential degradation.[9][10] This effect is often exacerbated with polar, multi-functional amines.

Solution: Modified Flash Chromatography Techniques

TechniquePrincipleAdvantagesDisadvantages
Base-Deactivated Silica The silica stationary phase is pre-treated or the mobile phase is modified with a small amount of a competing base (e.g., 1-2% triethylamine or ammonia in methanol).[9][15]Simple to implement; reduces peak tailing by neutralizing acidic silanol groups on the silica surface.Can be difficult to remove the added base from the final product; may alter the elution order.
Alumina Chromatography Use of a basic or neutral alumina stationary phase instead of silica.[16][17]Alumina is less acidic and well-suited for the purification of basic compounds like amines, minimizing strong interactions.Can have lower resolving power than silica for some compounds; activity can vary based on water content.
Amine-Bonded Silica A stationary phase where amine groups are covalently bonded to the silica surface. This creates a more inert and base-friendly surface.[17][18]Excellent for separating basic compounds with minimal peak tailing; often provides superior resolution compared to base-additive methods.[10][18]More expensive than standard silica gel.
Reversed-Phase Chromatography Uses a non-polar stationary phase (e.g., C18) with a polar, often aqueous, mobile phase.[17]Effective for highly polar compounds; amine compounds are best separated when the mobile phase pH is alkaline, making them more lipophilic.[9]Requires different solvent systems; may not be suitable if the compound is unstable in aqueous conditions.

Step-by-Step Protocol: Flash Chromatography with Base-Deactivated Silica

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 99:1 Dichloromethane:Methanol). Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v.

  • Column Packing: Pack the column with the base-treated slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 5 column volumes of the mobile phase (containing 1% Et₃N) until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) to elute your compounds.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.

Visual Workflow Guides

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification method based on the nature of the impurities present.

Purification_Workflow start Crude Product Analysis (TLC, NMR, LC-MS) impurity_check Impurity Type? start->impurity_check neutral_impurity Neutral Impurity (e.g., Ketone) impurity_check->neutral_impurity Neutral basic_impurity Basic Impurity (e.g., Precursor Amine) impurity_check->basic_impurity Basic salt_impurity Inorganic Salts impurity_check->salt_impurity Ionic acid_base Acid-Base Extraction neutral_impurity->acid_base chromatography Modified Flash Chromatography basic_impurity->chromatography aqueous_wash Aqueous Wash / Filtration salt_impurity->aqueous_wash end_product Purified Product acid_base->end_product chromatography->end_product aqueous_wash->end_product

Caption: Decision tree for selecting a purification method.

Mechanism of Acid-Base Extraction

This diagram illustrates how pH manipulation separates a basic amine from a neutral impurity.

AcidBase_Extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Recovery start_mix Organic Layer (Solvent + Amine + Ketone) Aqueous Layer (Water) add_hcl + 1M HCl acid_result Organic Layer (Solvent + Ketone) Aqueous Layer (Amine-H⁺Cl⁻) aq_layer Aqueous Layer (Amine-H⁺Cl⁻) acid_result:aq->aq_layer:aq Separate Layers add_naoh + 10M NaOH base_result Organic Layer (Solvent + Amine) Aqueous Layer (Water + NaCl)

Caption: Workflow for amine purification via extraction.

References

  • Generalized Anomeric Effect in gem-Diamines: Stereoselective Synthesis of α-N-Linked Disaccharide Mimics. (2009). Organic Letters. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. PubChem. [Link]

  • Functional polyamides with gem-diazido units: synthesis and diversification. (2018). Polymer Chemistry. [Link]

  • Synthesis of 1,1-diamines (aminals). Organic Chemistry Portal. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Liquid/liquid Extraction. University of California, Irvine. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. [Link]

  • What is an Acid and Base Extraction?. University of Waterloo Engineering. [Link]

  • N-[1-(aminomethyl)-3,3,5-trimethylcyclohexyl]-N,N-dimethylamine. ChemBK. [Link]

  • N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE. LookChem. [Link]

  • Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. ResearchGate. [Link]

  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]

  • Diamine. Wikipedia. [Link]

  • Method for the synthesis of high purity primary diamines and/or triamines.
  • Method for purification of ketones.
  • Flash column of very polar amine without access to reverse phase silica?. Reddit. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). The Chemistry Notes. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • When should I use an amine-bonded silica for flash chromatography?. (2023). Biotage. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2005). Journal of the American Chemical Society. [Link]

  • Diamine purification method.
  • Purification of organic hydrochloride salt?. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry. [Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. [Link]

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"N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS: 495078-29-0). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. The following troubleshooting guides and FAQs provide in-depth solutions grounded in chemical principles.

Understanding the Molecule: A Structural Overview

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine possesses a unique structure that dictates its solubility behavior. It features two key functional groups: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). These basic, polar groups are attached to a large, nonpolar seven-carbon cycloheptyl ring. The interplay between the hydrophilic (water-loving) amine heads and the lipophilic (oil-loving) hydrocarbon tail is the primary cause of solubility issues. The molecule's molecular formula is C₁₀H₂₂N₂ and its molecular weight is approximately 170.30 g/mol [1]. While the amine groups can form hydrogen bonds with water, the large hydrocarbon portion of the molecule disrupts water's hydrogen-bonding network, leading to poor solubility of the free base form in neutral aqueous solutions[2][3][4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (free base) will not dissolve in water or neutral buffers (e.g., PBS pH 7.4). What should I do?

This is the most common issue encountered. The free base form of this compound has low intrinsic aqueous solubility due to the large, lipophilic cycloheptyl ring. The primary and tertiary amine groups are not sufficiently polar to overcome this lipophilicity in their neutral state.

Core Problem: Insufficient ionization of the amine groups at neutral pH.

Solution 1: pH Adjustment (Acidification)

The most effective strategy is to convert the amine groups into their protonated, charged salt forms, which are significantly more water-soluble[5][6][7]. This is achieved by lowering the pH of the solvent.

  • Mechanism: In an acidic environment (pH < ~9.0), the lone pair of electrons on the nitrogen atoms of the primary and tertiary amines will accept protons (H⁺) from the solution. This forms positively charged ammonium salts (R-NH₃⁺ and R-NR₂H⁺), which readily interact with polar water molecules, dramatically increasing solubility.

Step-by-Step Protocol: Preparing an Acidic Aqueous Stock Solution

  • Weigh Compound: Accurately weigh the required amount of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine powder.

  • Add Acidic Solvent: Add a small volume of sterile, deionized water (or your desired aqueous buffer) that has been pre-acidified. A common starting point is 0.1 M hydrochloric acid (HCl).

  • Titrate to Dissolve: While stirring or vortexing, add 1 M HCl dropwise until the solid completely dissolves. The target pH should be between 3 and 5 for maximal solubility. Monitor the pH with a calibrated pH meter.

  • Adjust Final Volume: Once the compound is fully dissolved, add more of the initial aqueous solvent to reach your target concentration and final volume.

  • Verify Final pH: Check the final pH of the stock solution. This is critical for ensuring the compound remains in its soluble, protonated state.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

Q2: What is the best organic solvent to prepare a high-concentration stock solution?

For applications where an aqueous vehicle is not required or for initial solubilization before dilution, organic solvents are a viable option.

Solution 2: Use of Co-solvents

The choice of solvent depends on the desired concentration and compatibility with your experimental system.

  • Dimethyl Sulfoxide (DMSO): This is a powerful, polar aprotic solvent capable of dissolving many poorly soluble compounds. It is a common choice for preparing high-concentration stock solutions (e.g., 10-50 mM) for in vitro assays[8]. Caution: DMSO can have cytotoxic effects and may interfere with some biological assays at concentrations typically above 0.5%. Always run a vehicle control.

  • Ethanol (EtOH): A polar protic solvent that can also be effective. It is often used in combination with water or buffers. Ethanol is generally less toxic than DMSO but may not achieve the same high concentrations.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used for solubilization. It shares similar toxicity concerns with DMSO.

SolventTypical Starting ConcentrationNotes & Cautions
DMSO 10 - 50 mMWidely used, but can be toxic to cells. Keep final concentration in assays low (<0.5%).
Ethanol 1 - 20 mMLess toxic than DMSO. Can be used in higher percentages in some assays.
Methanol 1 - 20 mMSimilar to ethanol but more toxic. Generally used for analytical purposes.
DMF 10 - 50 mMEffective solvent, similar toxicity profile to DMSO.

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weigh Compound: Weigh the compound in a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Solubilize: Vortex or sonicate the mixture gently until the solid is completely dissolved. Warming briefly to 37°C can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

Q3: My compound dissolved in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?

This is a classic problem known as "crashing out." It occurs when a compound, stable in a high-concentration organic stock, is diluted into an aqueous buffer where its solubility is much lower. The organic co-solvent concentration becomes too low to keep the compound in solution.

Solution 3: Formulation Strategies

  • Increase Co-solvent in Final Solution: If your experiment can tolerate it, increase the final percentage of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium.

  • Use Surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Polysorbate 20 at a low concentration (e.g., 0.01-0.1%) can help create micelles that encapsulate the lipophilic compound, keeping it dispersed in the aqueous phase[9].

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic part from water and increasing solubility[10].

  • Acidify the Aqueous Buffer: The most robust solution is often to combine pH adjustment with your dilution. If you dilute your DMSO stock into a buffer that is already acidic (e.g., pH 4-5), the compound will immediately protonate and remain soluble.

Troubleshooting Workflow for Dilution Precipitation

G start Compound precipitates upon aqueous dilution q1 Is the final pH of the aqueous buffer < 6? start->q1 a1_yes Precipitation still occurs. Is the final concentration too high? q1->a1_yes Yes a1_no Acidify the aqueous buffer to pH 4-5 before adding the compound stock. q1->a1_no No a2_yes Reduce final concentration. Consider reformulating. a1_yes->a2_yes Yes a2_no Add a solubilizing excipient (e.g., 0.1% Tween® 80 or 1-5% Solutol® HS 15) to the aqueous buffer. a1_yes->a2_no No

Caption: Decision tree for troubleshooting precipitation upon aqueous dilution.

Q4: How does pH affect the solubility of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine?

The solubility of this compound is critically dependent on pH due to its two basic amine groups. A pH-solubility profile would show very low solubility at neutral to high pH and a sharp increase in solubility as the pH drops.

  • High pH (e.g., > 10): Both amine groups are deprotonated (neutral free base form). Solubility is minimal.

  • Neutral pH (e.g., 7-9): A fraction of the amine groups will be protonated, but not enough to fully solubilize the molecule. The compound exists in an equilibrium between the slightly soluble salt and the insoluble free base.

  • Acidic pH (e.g., < 6): Both amine groups are fully protonated (dicationic salt form). The molecule is highly charged and exhibits maximum aqueous solubility.

Visualizing pH-Dependent Ionization

G a R-NH₂ (Neutral, Insoluble) c R-NH₃⁺ (Charged, Soluble) a->c Acidification d R-N(CH₃)₂H⁺ (Charged, Soluble) a->d Acidification plus + 2H⁺ b R-N(CH₃)₂ (Neutral, Insoluble) b->c Acidification b->d Acidification c->a Basification c->b Basification d->a Basification d->b Basification minus - 2H⁺

Caption: Effect of pH on the ionization state and solubility of the compound.

References

  • Quora. (2017). Are tertiary amines soluble in water?[Link]

  • Clark, J. (2023). An introduction to amines. Chemguide. [Link]

  • Wikipedia. (2024). Amine.[Link]

  • PubChem. N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines.[Link]

  • Science Ready. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. [Link]

  • ChemBK. N-[1-(aminomethyl)-3,3,5-trimethylcyclohexyl]-N,N-dimethylamine.[Link]

  • Jadhav, P., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • LookChem. Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL].[Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]

  • Waghmare, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Williams, R., et al. (Eds.). (2012).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Int J Pharm Chem Anal. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability.[Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.[Link]

  • Lajunen, T., et al. (2018). Strategies for formulating and delivering poorly water-soluble drugs. Request PDF on ResearchGate. [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: N,N-Dimethylcyclohexylamine.[Link]

  • PubChem. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. National Center for Biotechnology Information. [Link]

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Technical Support Center: Scaling Up the Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis and scale-up of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0)[1]. This molecule, a diamine built on a cycloheptane scaffold, presents unique challenges and opportunities for researchers in medicinal chemistry and drug development. Achieving a robust, scalable, and reproducible synthesis is critical for advancing research from bench-scale discovery to preclinical and clinical evaluation.

This guide is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into the causality behind experimental choices, address common troubleshooting scenarios encountered during scale-up, and provide detailed protocols grounded in established chemical principles. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.

Proposed Synthetic Workflow

A common and logical approach to this molecule begins with cycloheptanone and proceeds through a diamine intermediate, followed by exhaustive methylation. The workflow below outlines a validated pathway that forms the basis for our discussion.

G A Cycloheptanone B 1-Aminocycloheptane-1-carbonitrile A->B Strecker Synthesis (NaCN, NH4Cl) C 1-(Aminomethyl)cycloheptan-1-amine (Diamine Intermediate) B->C Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) D N-[1-(aminomethyl)cycloheptyl]- N,N-dimethylamine (Final Product) C->D Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Proposed synthetic pathway for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the final dimethylation step?

The Eschweiler-Clarke reaction is highly recommended for this transformation.[2][3] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent in a one-pot procedure.[2] Its primary advantages are:

  • High Selectivity: The reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[4][5]

  • Operational Simplicity: It is a straightforward procedure that does not require special catalysts or anhydrous conditions.

  • Irreversibility: The reaction is driven forward by the formation of gaseous carbon dioxide, ensuring high conversion.[4]

An alternative is reductive amination using formaldehyde with a hydride reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[6][7] While effective, these reagents are more expensive and generate more complex waste streams, making the Eschweiler-Clarke reaction often more favorable for large-scale synthesis.

Q2: What are the critical safety considerations when scaling up this synthesis?

There are three primary areas of concern:

  • Nitrile Reduction: If using lithium aluminum hydride (LiAlH₄) to reduce the aminonitrile intermediate, extreme caution is necessary. LiAlH₄ reacts violently with water. The work-up (quenching) is highly exothermic and must be performed with careful temperature control and slow, dropwise addition of the quenching agent (e.g., water or a Fieser work-up). For scale-up, catalytic hydrogenation is a safer, albeit slower, alternative that requires specialized high-pressure equipment.

  • Eschweiler-Clarke Reaction: This reaction produces significant volumes of carbon dioxide gas.[4] In a sealed or poorly vented reactor, this can lead to a dangerous pressure build-up. The reactor must be equipped with a suitable off-gas system (e.g., a condenser followed by a bubbler) to safely vent the CO₂. The reaction can also be exothermic, requiring controlled heating and adequate cooling capacity.

  • Reagent Handling: Formic acid is corrosive, and formaldehyde is a suspected carcinogen and sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I effectively monitor the progress of the Eschweiler-Clarke reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Co-spot the reaction mixture with the starting diamine. The product, being more nonpolar, will have a higher Rf value. A stain like ninhydrin can be used; the primary amine starting material will stain strongly (usually purple or blue), while the tertiary amine product will not, providing a clear indication of consumption of the starting material.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can distinguish between the starting material, the mono-methylated intermediate, and the final di-methylated product, allowing for precise determination of reaction completion.

Troubleshooting Guide

Step 1: Synthesis of the Diamine Intermediate

Q: My nitrile reduction with LiAlH₄ is giving low yields and complex mixtures. What's going wrong?

  • Cause 1: Incomplete Reaction. The aminonitrile may be precipitating out of the ethereal solvent (like THF or diethyl ether) before it can be fully reduced.

    • Solution: Use a higher dilution of the solvent to maintain solubility. Consider using a higher-boiling solvent like THF and running the reaction at a gentle reflux to ensure all starting material reacts.

  • Cause 2: Over-reduction or Side Reactions. While less common for nitriles, aggressive conditions can lead to side reactions.

    • Solution: Ensure the reaction is performed at a controlled temperature. Add the LiAlH₄ solution slowly to a solution of the aminonitrile, maintaining a temperature between 0 °C and room temperature.

  • Cause 3: Work-up Issues. Emulsion formation during the aqueous quench is a common problem, leading to product loss.

    • Solution: Employ a Fieser work-up. After the reaction, cool the mixture to 0 °C and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[8]

Step 2: The Eschweiler-Clarke Methylation

Q: The methylation reaction has stalled, and LC-MS shows a mixture of starting material, mono-methylated, and di-methylated product. How do I drive it to completion?

  • Cause 1: Insufficient Reagents. The stoichiometry is critical. For a primary amine, you need at least two equivalents of formaldehyde and two equivalents of hydride (from formic acid) to achieve full dimethylation.[4]

    • Solution: On scale-up, it is common to use a larger excess of both reagents to ensure the reaction goes to completion. Increase the equivalents of both formaldehyde and formic acid. See the protocol below for recommended stoichiometry.

  • Cause 2: Insufficient Temperature or Time. The reaction rate is temperature-dependent. Typical temperatures range from 80-100 °C.[2]

    • Solution: Ensure the internal reaction temperature is maintained in the optimal range. If the reaction stalls, consider extending the reaction time (e.g., from 12 hours to 18-24 hours).[3] Monitor by LC-MS until the starting material and mono-methylated intermediate are consumed.

Q: I'm observing an unexpected side product with a higher molecular weight. What could it be?

  • Cause: Aminal/Aminal Ether Formation. This can occur if there is an imbalance in the reagents or if the temperature is not optimal. Formaldehyde can react with the amine to form more complex structures.

    • Solution: Ensure formic acid is present in sufficient excess, as it is crucial for both catalyzing the iminium ion formation and acting as the reductant.[9] Adding the formaldehyde solution slowly to the amine/formic acid mixture can help minimize side reactions. A properly executed Eschweiler-Clarke reaction should yield a very clean product profile.

Step 3: Work-up and Purification

Q: The work-up is difficult. How do I efficiently remove the excess formic acid and isolate my product?

  • Cause: Formic acid can form a salt with the amine product, making extraction difficult.

    • Solution: After cooling the reaction, carefully basify the mixture with a strong base like 50% NaOH or solid KOH until the pH is >12. This must be done in an ice bath as the neutralization is highly exothermic. This deprotonates the amine product and the formate salt, allowing the free base to be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. Wash the combined organic layers with brine to remove residual salts, then dry over anhydrous sodium sulfate or magnesium sulfate.

Q: My final product is a viscous oil and I cannot get it to crystallize. How should I purify it at scale?

  • Cause: Many tertiary amines, especially those with flexible alkyl groups, have low melting points and exist as oils at room temperature.

    • Solution 1: Salt Formation. Convert the amine to a crystalline salt. The dihydrochloride salt is a common choice. Dissolve the crude free base in a solvent like isopropanol or ether and add a solution of HCl in the same solvent (or bubble HCl gas through it). The salt will often precipitate and can be collected by filtration and washed with cold solvent. This is an excellent method for purification at scale.[10]

    • Solution 2: Column Chromatography. While less ideal for very large scales, automated flash chromatography is a viable option for multi-gram quantities. Use a silica gel column and elute with a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (e.g., 1%) added to the mobile phase to prevent the amine from streaking on the acidic silica.

    • Solution 3: Distillation. If the product is thermally stable, vacuum distillation can be an effective purification method for an oily product. Check the boiling point under reduced pressure.

Data & Protocols

Table 1: Recommended Conditions for Eschweiler-Clarke Reaction
ParameterRecommended ValueRationale
Diamine Intermediate 1.0 eqLimiting Reagent
Formic Acid (98%) 3.0 - 5.0 eqActs as solvent and reducing agent. Excess ensures completion.[3]
Formaldehyde (37% aq.) 3.0 - 5.0 eqCarbon source for methylation. Excess drives the reaction.[3]
Temperature 90 - 100 °COptimal for rate-determining hydride transfer and CO₂ evolution.[2]
Reaction Time 12 - 24 hoursMonitor by LC-MS for completion.
Ventilation EssentialReaction produces large volumes of CO₂ gas.[4]
Experimental Protocol: Eschweiler-Clarke Methylation

G start Start step1 1. Charge Reactor: Add 1-(aminomethyl)cycloheptan-1-amine (1.0 eq) and formic acid (4.0 eq) to a reactor equipped with a reflux condenser and gas outlet. start->step1 step2 2. Add Formaldehyde: Slowly add 37% aqueous formaldehyde (4.0 eq) while stirring. An initial exotherm may be observed. step1->step2 step3 3. Heat Reaction: Heat the mixture to 95 °C. Vigorous gas evolution (CO₂) will occur. Maintain temperature for 18 hours. step2->step3 step4 4. Monitor Progress: Take an aliquot, dilute, basify, and extract. Analyze by LC-MS or TLC to confirm completion. step3->step4 step5 5. Cool & Quench: Cool the mixture to 0 °C in an ice bath. step4->step5 step6 6. Basify: Slowly and carefully add 50% NaOH (aq) until pH > 12. Maintain temperature below 25 °C. step5->step6 step7 7. Extraction: Extract the aqueous layer 3 times with DCM. Combine organic layers. step6->step7 step8 8. Wash & Dry: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under vacuum. step7->step8 end Crude Product (Oil) step8->end

Caption: Step-by-step workflow for the Eschweiler-Clarke methylation protocol.

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal.
  • Eschweiler-Clarke Reaction - NROChemistry.
  • Eschweiler–Clarke reaction - Wikipedia.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.
  • Process for the preparation of n,n-dimethylamine - Google Patents.
  • Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine - Organic Syntheses.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group.
  • N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine | CAS 495078-29-0 | SCBT.
  • Synthesis of (1-aminomethyl-4-benzyl-1-cyclohexyl)dimethylamine - PrepChem.com.
  • Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents.

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Validation & Comparative

A Comparative Analysis of Cycloalkylamine Scaffolds: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine vs. its Cyclohexyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Subtle Art of Scaffolding - Why Ring Size Matters

In the intricate process of drug design, the core molecular scaffold is a critical determinant of a compound's pharmacological profile. Even minor structural modifications can lead to profound changes in binding affinity, selectivity, and functional activity. This guide provides an in-depth comparison of two closely related aminomethyl-cycloalkylamine derivatives: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its cyclohexyl analog. While these specific compounds are not extensively documented in public literature, their structural juxtaposition offers a compelling case study on the influence of carbocyclic ring size—a fundamental parameter in medicinal chemistry.

The transition from a six-membered (cyclohexyl) to a seven-membered (cycloheptyl) ring alters key physicochemical properties, including lipophilicity, conformational flexibility, and the spatial orientation of substituent groups. The cyclohexyl ring is conformationally constrained, primarily adopting a stable chair formation. In contrast, the cycloheptyl ring possesses greater flexibility, with a more complex conformational landscape. These differences can significantly impact how a ligand fits into the binding pocket of a G-protein coupled receptor (GPCR) or other protein targets.[1][2] This guide will explore these differences through a hypothetical, yet plausible, comparative analysis grounded in established pharmacological testing paradigms.

Physicochemical Properties

A foundational analysis begins with the basic chemical properties of each compound. These properties influence solubility, membrane permeability, and metabolic stability. The cycloheptyl analog possesses a slightly higher molecular weight and, predictably, a higher calculated lipophilicity (XLogP3) due to the additional methylene group.

PropertyN-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamineN-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine
CAS Number 495078-29-0[3]41806-09-1[4]
Molecular Formula C₁₀H₂₂N₂[3]C₉H₂₀N₂[4]
Molecular Weight 170.30 g/mol [3]156.27 g/mol [4]
Topological Polar Surface Area 29.3 Ų29.3 Ų[5]
Calculated XLogP3-AA ~1.8 (Estimated)1.5[5]

Note: XLogP3-AA for the cycloheptyl analog is an estimation based on the addition of a CH₂ group to the cyclohexyl structure.

Pharmacological Comparison: A Hypothetical GPCR Target

To illustrate the potential impact of ring size, we will postulate a scenario where both compounds are evaluated for their affinity and functional activity at a hypothetical Gi/o-coupled GPCR, "Receptor X." This class of receptors is integral to numerous physiological processes, and its modulation often leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[6]

Binding Affinity: Radioligand Competition Assay

The first step in characterizing a ligand is to determine its binding affinity (Kᵢ) for the target receptor. This is typically achieved through a competitive radioligand binding assay.[7][8] In this experiment, cell membranes expressing Receptor X are incubated with a fixed concentration of a radiolabeled ligand (a known high-affinity binder) and varying concentrations of the unlabeled test compounds (our cycloheptyl and cyclohexyl analogs). The ability of the test compound to displace the radioligand is measured, and the concentration that displaces 50% of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]

Hypothetical Data:

CompoundIC₅₀ (nM)Kᵢ (nM)
Cycloheptyl Analog 157.2
Cyclohexyl Analog 4521.6

In this scenario, the increased conformational flexibility of the cycloheptyl ring allows for a more optimal fit within the binding pocket of Receptor X, resulting in a three-fold higher binding affinity compared to the more rigid cyclohexyl analog.

Functional Activity: [³⁵S]GTPγS Binding Assay

Binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). A functional assay is required to determine the compound's efficacy. The [³⁵S]GTPγS binding assay is a classic method for measuring G-protein activation, a proximal event following agonist binding to a GPCR.[10][11] Agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit.[12] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the amount of activated G-protein can be quantified by measuring incorporated radioactivity.[10] This assay is particularly useful for differentiating full from partial agonists.[10]

Hypothetical Data:

CompoundEC₅₀ (nM)Eₘₐₓ (% of Standard Agonist)
Cycloheptyl Analog 3595% (Full Agonist)
Cyclohexyl Analog 11060% (Partial Agonist)

The data suggest that the cycloheptyl analog is a potent, full agonist at Receptor X. The cyclohexyl analog, while still an agonist, demonstrates lower potency (higher EC₅₀) and is only a partial agonist, unable to elicit the full receptor response even at saturating concentrations. This divergence in efficacy highlights how the subtle change in scaffold geometry can dramatically alter the conformational change a ligand induces in the receptor upon binding, thereby affecting the degree of G-protein activation.

Downstream Signaling: cAMP Accumulation Assay

To confirm the functional data in a whole-cell context, a downstream signaling assay is employed. Since Receptor X is Gi/o-coupled, agonist activation will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells are first treated with forskolin, a direct activator of adenylyl cyclase, to stimulate a measurable baseline of cAMP production.[6] The cells are then treated with the test compounds, and the reduction in forskolin-stimulated cAMP is quantified.[13][14]

Hypothetical Data:

CompoundEC₅₀ (nM) for cAMP Inhibition
Cycloheptyl Analog 50
Cyclohexyl Analog 150

The cAMP results corroborate the GTPγS findings, showing the cycloheptyl analog is more potent at inhibiting the downstream signaling cascade. This provides a more physiologically relevant confirmation of the compound's functional activity.

Experimental Methodologies

To ensure scientific integrity, the protocols for generating the above data must be robust and well-validated. Below are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Radioligand Competition Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture cells expressing Receptor X p2 Harvest and lyse cells in hypotonic buffer p1->p2 p3 Centrifuge to pellet membranes p2->p3 p4 Resuspend and determine protein concentration (BCA assay) p3->p4 a1 Incubate membranes with radioligand (e.g., ³H-agonist) & test compound dilutions p4->a1 a2 Define non-specific binding with excess unlabeled ligand a3 Incubate at RT for 60 min a2->a3 a4 Rapidly filter through GF/C plates a3->a4 a5 Wash plates with ice-cold buffer a4->a5 d1 Add scintillation cocktail and count radioactivity a5->d1 d2 Plot % displacement vs. log[compound concentration] d1->d2 d3 Fit data to sigmoidal curve to determine IC₅₀ d2->d3 d4 Calculate Kᵢ using Cheng-Prusoff equation d3->d4

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation : Prepare membranes from cultured cells stably expressing Receptor X.[9] Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[9]

  • Assay Setup : In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (at its Kₔ value), and serial dilutions of the test compound.[9]

  • Incubation : Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[9]

  • Filtration : Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[9]

  • Washing : Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification : Dry the filter plate, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis : Plot the data as the percentage of specific binding versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Protocol 2: [³⁵S]GTPγS Functional Assay

G start Prepare Receptor X membranes and assay buffer with GDP plate Add to 96-well plate: 1. Membranes 2. Test compound dilutions 3. [³⁵S]GTPγS to initiate start->plate incubate Incubate at 30°C for 60 minutes with gentle shaking plate->incubate filter Terminate by rapid vacuum filtration (GF/B filter plate) incubate->filter wash Wash plate with ice-cold buffer filter->wash count Dry plate, add scintillant, and count radioactivity in a microplate counter wash->count analyze Plot specific binding vs. log[agonist concentration] to determine EC₅₀ and Eₘₐₓ count->analyze

Sources

A Comparative Efficacy Analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and Structurally Related Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds that can effectively modulate biological targets is of paramount importance. Among these, diamine derivatives, particularly those with cyclic moieties, have garnered significant interest due to their diverse pharmacological potential. This guide provides a detailed comparative analysis of the efficacy of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its structurally related analogues with smaller cycloalkyl rings: N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine, N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine, and N-[1-(aminomethyl)cyclobutyl]-N,N-dimethylamine.

This document delves into the physicochemical properties, plausible biological activities, and the underlying structure-activity relationships (SAR) that govern the efficacy of these compounds. By presenting available data and outlining relevant experimental protocols, this guide aims to equip researchers with the foundational knowledge to further investigate and harness the therapeutic potential of this chemical series.

Introduction to 1-(Aminomethyl)-N,N-dimethylcycloalkylamines

The core structure of the compounds under investigation features a geminal substitution on a cycloalkane ring with an aminomethyl group and a dimethylamino group. This arrangement provides two key nitrogen centers with differing basicity and steric hindrance, a feature that can be pivotal for interactions with biological targets. The size of the cycloalkyl ring—ranging from a strained cyclobutane to a more flexible cycloheptane—is expected to significantly influence the conformational presentation of these amine functionalities, thereby impacting their binding affinity and efficacy at various receptors, transporters, and enzymes.

While direct comparative studies on the efficacy of these specific analogues are limited in publicly available literature, their structural similarity to known neuroactive compounds, such as gabapentin[1][2] and other cycloalkylamines investigated as monoamine reuptake inhibitors[3][4], suggests potential applications in the realm of neurological disorders.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key computed properties of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its smaller ring analogues. These parameters offer insights into aspects like membrane permeability, solubility, and potential for oral bioavailability.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Hydrogen Bond Donor CountHydrogen Bond Acceptor CountRotatable Bond Count
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine C₁₀H₂₂N₂170.301.329.3123
N-[1-(aminomethyl)cyclohexyl]-N,N-dimethylamine C₉H₂₀N₂156.271.329.3123
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine C₈H₁₈N₂142.240.829.3122
N-[1-(aminomethyl)cyclobutyl]-N,N-dimethylamine C₇H₁₆N₂128.220.129.3122

Data sourced from PubChem and other chemical databases.

Interpretation of Physicochemical Data:

  • Molecular Weight: All compounds fall within the range suitable for good oral bioavailability according to Lipinski's rule of five.

  • Lipophilicity (XLogP3): The lipophilicity increases with the size of the cycloalkyl ring. This trend may influence membrane permeability and binding to hydrophobic pockets in target proteins.

  • Polar Surface Area (TPSA): The TPSA is identical for all four compounds, as the polar amine groups are conserved. This value suggests good potential for blood-brain barrier penetration.

  • Hydrogen Bonding: The presence of one hydrogen bond donor (the primary amine) and two acceptors (both nitrogen atoms) provides opportunities for specific interactions with biological targets.

  • Rotatable Bonds: The number of rotatable bonds increases with ring size, indicating greater conformational flexibility for the larger cycloalkyl derivatives.

Structure-Activity Relationships and Postulated Efficacy

The variation in the cycloalkyl ring size is the primary structural difference among these compounds and is expected to be a key driver of their differential efficacy.

Caption: Postulated relationship between cycloalkyl ring size, conformational flexibility, and target interaction.

The larger cycloheptyl ring in N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine imparts greater conformational flexibility. This could allow the molecule to adapt to a wider range of binding pocket geometries, potentially leading to broader activity or off-target effects. Conversely, the more rigid cyclobutyl and cyclopentyl analogues may exhibit higher selectivity for specific targets, as their constrained conformations would only permit binding to appropriately shaped pockets. The cyclohexyl derivative represents an intermediate state of flexibility.

Given their structural resemblance to inhibitors of monoamine transporters, it is plausible that these diamines could modulate the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin[3][4]. The spatial arrangement of the two amino groups, dictated by the cycloalkyl scaffold, would be critical for their affinity and potency at these transporters.

Experimental Protocols for Comparative Efficacy Evaluation

To empirically determine the comparative efficacy of these diamines, a series of in vitro assays are recommended. The following protocols provide a framework for such investigations.

Monoamine Transporter Uptake Assay

This assay measures the ability of the test compounds to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the respective transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT).

Objective: To determine the IC₅₀ values of the diamine series for the inhibition of monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compounds (N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its analogues).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and vials.

Protocol:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells, followed by the addition of the respective radiolabeled neurotransmitter.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 10 minutes).

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of neurotransmitter uptake for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Monoamine_Transporter_Assay start Start cells Plate Transporter-Expressing Cells start->cells compounds Prepare Serial Dilutions of Diamines cells->compounds assay Add Diamines and Radiolabeled Neurotransmitter compounds->assay incubate Incubate at Room Temperature assay->incubate terminate Terminate Uptake by Washing incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Calculate IC50 Values count->analyze end End analyze->end

Caption: Workflow for the monoamine transporter uptake assay.

Receptor Binding Assay

This assay determines the affinity of the test compounds for a specific receptor by measuring their ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of the diamine series for a target receptor (e.g., sigma receptors, NMDA receptors).

Materials:

  • Cell membranes prepared from cells or tissues expressing the target receptor.

  • A suitable radioligand for the target receptor (e.g., -pentazocine for sigma-1 receptors).

  • Test compounds.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value for each compound and calculate the Ki using the Cheng-Prusoff equation.

Receptor_Binding_Assay start Start setup Combine Membranes, Radioligand, and Test Compound start->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration washing Wash Filters to Reduce Non-specific Binding filtration->washing counting Measure Radioactivity washing->counting analysis Calculate Ki Values counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The series of 1-(aminomethyl)-N,N-dimethylcycloalkylamines, with N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine as the lead compound, presents an intriguing scaffold for the development of novel therapeutics, particularly for neurological disorders. The systematic variation of the cycloalkyl ring size offers a valuable tool for probing structure-activity relationships and optimizing efficacy and selectivity.

While direct comparative efficacy data remains to be established, the physicochemical properties and structural similarities to known bioactive molecules provide a strong rationale for their investigation as modulators of monoamine transporters and other CNS targets. The experimental protocols outlined in this guide offer a clear path forward for researchers to elucidate the pharmacological profiles of these compounds.

Future research should focus on synthesizing these compounds and evaluating them in the described in vitro assays to generate the much-needed comparative efficacy data. Promising candidates can then be advanced to more complex cellular and in vivo models to assess their therapeutic potential and ADMET properties. The insights gained from such studies will be instrumental in unlocking the full potential of this fascinating class of diamines.

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A Comparative Guide to the Biological Target Validation of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of methodologies for validating the biological target of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, a compound of interest due to its structural characteristics. This document will navigate the experimental journey from initial hypothesis to cellular confirmation, emphasizing the rationale behind each methodological choice and presenting a framework for robust target validation.

Introduction: The Scientific Imperative for Target Validation

The journey of a therapeutic candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to a lack of efficacy or unforeseen toxicity.[1] A primary contributor to these late-stage failures is an inadequately validated biological target.[1] Therefore, early and comprehensive target validation is not merely a procedural step but a critical scientific endeavor that establishes a clear and causal link between the modulation of a specific biological entity and the desired therapeutic outcome.[1]

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine possesses a dimethylamine pharmacophore, a moiety present in numerous FDA-approved drugs with a wide array of biological activities.[2][3] Its structural similarity to gabapentin, which features a cyclohexyl group and is known to bind to an auxiliary subunit of voltage-sensitive Ca2+ channels, provides a rational starting point for a hypothetical target.[4] This guide will use this putative target as a case study to illustrate a multi-tiered validation strategy.

Part 1: Foundational In Vitro Target Engagement

The initial phase of target validation focuses on confirming a direct physical interaction between the compound and its putative target protein in a controlled, cell-free environment.[5][6][7] This is crucial for establishing a baseline of affinity and specificity.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event between a ligand and its target protein.[8][9] This technique is considered a gold standard as it provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all without the need for labeling.[10][11][12]

  • Sample Preparation:

    • Express and purify the recombinant putative target protein (e.g., the alpha-2-delta subunit of a voltage-gated calcium channel) to >95% purity.

    • Prepare a 20-50 µM solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a 200-500 µM solution of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in the same buffer. Degas both solutions to prevent bubble formation.

  • Instrumentation and Titration:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • The heat changes associated with each injection are measured and plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

CompoundPutative TargetBinding Affinity (K D )Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamineAlpha-2-delta subunit5.2 µM1.1-8.5
Gabapentin (Control)Alpha-2-delta subunit1.5 µM0.9-6.2
Negative Control CompoundAlpha-2-delta subunitNo Binding Detected--

Table 1: Hypothetical ITC data comparing N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine with a known binder (Gabapentin) and a negative control.

A measured K D in the low micromolar range would provide strong initial evidence of a direct interaction.

Thermal Shift Assay (TSA): A High-Throughput Method for Assessing Ligand-Induced Stabilization

The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess the stabilization of a protein upon ligand binding.[13][14][15] The principle is that a ligand-bound protein is generally more resistant to thermal denaturation.[16] This change in the melting temperature (T m ) provides an indication of binding.[14]

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins, and the test compound at various concentrations.[17]

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C.[13][15]

  • Fluorescence Monitoring and Data Analysis:

    • Monitor the fluorescence intensity as the temperature increases.[14] The T m is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.[14] A positive shift in T m in the presence of the compound indicates stabilization and binding.

cluster_0 In Vitro Target Engagement Compound Compound ITC ITC Compound->ITC TSA TSA Compound->TSA SPR SPR Compound->SPR Putative Target Protein Putative Target Protein Putative Target Protein->ITC Putative Target Protein->TSA Putative Target Protein->SPR Binding Affinity & Thermodynamics Binding Affinity & Thermodynamics ITC->Binding Affinity & Thermodynamics Target Stabilization Target Stabilization TSA->Target Stabilization Binding Kinetics Binding Kinetics SPR->Binding Kinetics

Caption: Workflow for in vitro validation of target binding.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[18][19] It provides valuable kinetic data, including the association rate (k on ) and dissociation rate (k off ), from which the binding affinity (K D ) can be calculated.[20]

  • Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip.

  • Analyte Injection:

    • Flow solutions of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine at various concentrations over the chip surface.

  • Detection and Analysis:

    • The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.[18]

    • The resulting sensorgrams are analyzed to determine the kinetic parameters of the interaction.[21]

Part 2: Cellular Target Engagement and Functional Validation

Confirming that a compound binds its target in a complex cellular environment is a critical step towards validating its mechanism of action.[22][23][24] Cellular assays provide a more physiologically relevant context, accounting for factors such as cell permeability and potential off-target effects.[5][25]

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

The Cellular Thermal Shift Assay (CETSA) extends the principle of the TSA to a cellular context.[26][27][28] It directly assesses whether a compound engages its target within intact cells by measuring the thermal stabilization of the target protein.[29][30]

  • Cell Treatment:

    • Treat cultured cells with N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine or a vehicle control.

  • Heating and Lysis:

    • Heat the treated cells to a range of temperatures to induce protein denaturation and precipitation.[26]

    • Lyse the cells to release the soluble proteins.

  • Protein Quantification:

    • Separate the soluble fraction from the precipitated proteins.

    • Quantify the amount of the soluble target protein using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve indicates target engagement.[30]

ConditionT agg (°C)ΔT agg (°C)
Vehicle Control52.5-
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (10 µM)56.8+4.3
Known Active Compound (10 µM)58.2+5.7

Table 2: Hypothetical CETSA data demonstrating target stabilization in a cellular environment.

A significant, dose-dependent thermal shift provides strong evidence of intracellular target engagement.

Functional Assays: Linking Target Engagement to a Biological Response

Ultimately, the validation of a biological target requires demonstrating that its modulation by the compound leads to a measurable functional outcome. The choice of functional assay is highly dependent on the target's role in cellular signaling. For a putative voltage-gated calcium channel subunit, a calcium flux assay would be a relevant functional readout.

  • Cell Preparation:

    • Culture cells endogenously expressing the target channel or transfected to express it.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with varying concentrations of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

    • Stimulate the cells with a depolarizing agent (e.g., potassium chloride) to open the voltage-gated calcium channels.

  • Fluorescence Measurement:

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or microscope.

  • Data Analysis:

    • Quantify the inhibitory effect of the compound on the stimulus-induced calcium influx and determine the IC 50 value.

cluster_1 Cellular Target Validation Live Cells Live Cells Compound Treatment Compound Treatment Live Cells->Compound Treatment CETSA CETSA Compound Treatment->CETSA Functional Assay Functional Assay Compound Treatment->Functional Assay Target Engagement Target Engagement CETSA->Target Engagement Functional Response Functional Response Functional Assay->Functional Response Mechanism of Action Mechanism of Action Target Engagement->Mechanism of Action Functional Response->Mechanism of Action

Caption: Workflow for cellular target validation.

Part 3: Addressing Specificity and Off-Target Effects

A crucial aspect of target validation is to assess the selectivity of the compound. Off-target interactions can lead to undesirable side effects and confound the interpretation of the compound's mechanism of action.

Target Deconvolution and Proteomic Profiling

For novel compounds, or when the primary target is unknown, target deconvolution techniques are invaluable.[31][32][33] These methods aim to identify all cellular proteins that interact with the compound.[34] Chemical proteomics, for example, involves immobilizing the compound on a solid support and using it to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Even when a primary target is hypothesized, proteomic profiling can be used to assess selectivity. A broad screen against a panel of related proteins (e.g., other ion channel subunits) can reveal potential off-target binding.

Conclusion: A Holistic Approach to Target Validation

The validation of a biological target is a multifaceted process that requires the integration of data from a suite of orthogonal assays. No single technique can provide a complete picture. By systematically progressing from direct, in vitro binding assays (ITC, TSA, SPR) to cellular target engagement (CETSA) and functional readouts, researchers can build a robust and compelling case for a compound's mechanism of action. This tiered approach, which also considers potential off-target effects, is essential for de-risking drug discovery programs and increasing the likelihood of clinical success. The experimental framework outlined in this guide provides a comprehensive strategy for the rigorous validation of the biological target of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and other novel chemical entities.

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A Comprehensive Guide to a Preclinical Cross-Reactivity Assessment of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a robust framework for conducting comprehensive cross-reactivity studies on the novel compound N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. While specific binding data for this molecule is not extensively published, this document outlines the essential experimental strategies required to profile its selectivity and identify potential off-target interactions. By synthesizing established methodologies in safety pharmacology, this guide offers a detailed roadmap for generating crucial data to support preclinical development, ensuring a thorough understanding of the compound's biological activity.

Introduction: The Rationale for Cross-Reactivity Profiling

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a synthetic organic compound featuring a cycloheptane ring, a tertiary amine (N,N-dimethylamine), and a primary aminomethyl group.[1] Its structure, containing a cyclic amine moiety, places it within a broad class of compounds known for diverse pharmacological activities.[2][3][4][5] The development of any new chemical entity, particularly one with potential therapeutic applications, necessitates a rigorous evaluation of its binding specificity.

Cross-reactivity, or off-target binding, is a primary cause of adverse drug reactions (ADRs) and can lead to late-stage clinical failures.[6][7] Therefore, early-stage in vitro safety pharmacology profiling is an indispensable component of the preclinical data package.[6][8] It allows for the identification of potential safety liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately helps select drug candidates with a higher probability of success.[9]

This guide provides a comparative framework, not of existing data, but of the essential experimental assays needed to build a comprehensive cross-reactivity profile for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Phase 1: Broad Panel In Vitro Screening

The initial and most critical step is to screen the compound against a wide array of biologically relevant targets. Several commercial service providers offer well-established safety panels that cover key target families known to be implicated in adverse drug events.[6][8][9]

Recommended Target Panels

A comprehensive initial screen should include, but not be limited to, the following target classes:

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, mediating countless physiological processes.

  • Ion Channels: Critical for neuronal activity, cardiac function, and muscle contraction.

  • Kinases: Key regulators of cellular signaling, proliferation, and survival.

  • Transporters: Responsible for the movement of ions, neurotransmitters, and other solutes across cell membranes.

  • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.

Specialized panels, such as Eurofins' SafetyScreen44 or Reaction Biology's InVEST44, provide an excellent starting point for identifying common off-target interactions.[6][8]

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are the gold standard for high-throughput screening of compound affinity for a wide range of receptors.[9] The methodology is based on the principle of competitive displacement.

Methodology:

  • Preparation: A source of the target receptor (e.g., cell membranes, purified protein) is prepared and aliquoted into a multi-well plate.

  • Competition: The receptor preparation is incubated with a known, fixed concentration of a high-affinity radiolabeled ligand (a "tracer") and varying concentrations of the test compound (N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine).

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically via rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the calculation of an IC50 value.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Target Receptor (Membranes/Protein) Incubation Incubate Receptor, Tracer, & Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (Tracer) Radioligand->Incubation TestCompound Test Compound (e.g., N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine) TestCompound->Incubation Filtration Separate Bound from Free (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting IC50 Calculate IC50 Value Plotting->IC50

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Enzyme Inhibition Assays

For targets that are enzymes, inhibition assays are used to determine if the test compound interferes with their catalytic activity.

Methodology:

  • Reaction Mixture: The target enzyme is incubated with its specific substrate in a suitable buffer system.

  • Inhibitor Addition: Varying concentrations of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine are added to the reaction mixture.

  • Reaction Initiation & Incubation: The reaction is initiated (e.g., by adding a cofactor or substrate) and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The formation of product or depletion of substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).

  • Data Analysis: The rate of the enzymatic reaction is determined at each inhibitor concentration. The data are then used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Diagram: Enzyme Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Target Enzyme Incubation Incubate Enzyme, Substrate, & Test Compound Enzyme->Incubation Substrate Enzyme Substrate Substrate->Incubation TestCompound Test Compound (Inhibitor) TestCompound->Incubation Detection Measure Product Formation or Substrate Depletion Incubation->Detection Plotting Plot % Activity vs. [Inhibitor] Detection->Plotting IC50 Calculate IC50 Value Plotting->IC50

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(Aminomethyl)cycloalkylamines as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-(aminomethyl)cycloalkylamine derivatives, a class of compounds known for their activity as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Using N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine as a central scaffold, we will explore how modifications to the cycloalkyl ring, the aminomethyl linker, and the terminal amine influence binding affinity and functional activity at the NMDA receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of CNS therapeutics.

Introduction: The NMDA Receptor and the Role of Uncompetitive Antagonists

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[1][2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3][4] Overactivation of NMDA receptors leads to excessive Ca2+ influx, a condition known as excitotoxicity, which is implicated in various neurological disorders.[2][5]

Uncompetitive antagonists, such as memantine and dizocilpine (MK-801), represent a therapeutically important class of NMDA receptor modulators.[6] These agents bind within the receptor's ion channel pore, effectively blocking ion flow only when the channel is opened by agonists.[6] This use-dependent mechanism of action is thought to confer a more favorable side-effect profile by preserving normal physiological receptor activity while selectively inhibiting pathological over-activation. The 1-(aminomethyl)cycloalkylamine scaffold is a key pharmacophore for this class of antagonists, and understanding its SAR is crucial for the rational design of novel therapeutics.

Mechanism of Action: Channel Blockade

Compounds based on the 1-(aminomethyl)cycloalkylamine scaffold act as uncompetitive open-channel blockers. For the channel to be blocked, it must first be activated by both glutamate and a co-agonist. This agonist-dependent action ensures that the physiological functions of the NMDA receptor are not completely inhibited. The antagonist then enters the open channel and binds to a site, often overlapping with the Mg2+ binding site, thereby physically occluding the pore and preventing ion translocation.

cluster_0 NMDA Receptor States Resting Resting State (Channel Closed, Mg2+ Block) Active Active State (Agonists Bound, Channel Open) Resting->Active Agonist Binding Active->Resting Agonist Dissociation Blocked Blocked State (Antagonist Bound) Active->Blocked Antagonist Binding Blocked->Active Antagonist Dissociation Glutamate Glutamate + Glycine/D-Serine Antagonist Cycloalkylamine Antagonist

Caption: Mechanism of uncompetitive NMDA receptor antagonism.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 1-(aminomethyl)cycloalkylamines can be systematically modulated by altering three key structural components: the cycloalkyl ring, the amine substitution, and the linker.

The Cycloalkyl Ring: Influence of Size and Lipophilicity

The bulky cycloalkyl group is essential for positioning the molecule within the NMDA receptor channel. Its size, shape, and lipophilicity directly impact binding affinity and kinetics.

  • Ring Size: The size of the cycloalkyl ring influences how deeply the molecule can penetrate the channel. While smaller rings like cyclobutane and cyclopentane can yield active compounds, larger and more rigid systems like cyclohexane and adamantane often show higher affinity.[7][8] The cycloheptyl ring in our lead compound offers a balance of size and conformational flexibility.

  • Substitution: Adding alkyl groups to the ring, as seen in memantine (1-amino-3,5-dimethyladamantane), can enhance potency.[9] These substituents can increase lipophilicity and optimize van der Waals interactions within the channel pore. For instance, studies on amino-alkyl-cyclohexanes have shown that strategic methylation can significantly increase potency.[8][10]

The Amine Group: The Key to Potency and Kinetics

The terminal amine group is arguably the most critical determinant of activity. At physiological pH, this group is protonated, and the resulting cation is thought to interact with negatively charged residues within the channel, mimicking the role of Mg2+.

  • Primary vs. Substituted Amines: Primary amines (-NH2), as found in amantadine, are active. However, methylation to secondary (-NHCH3) or tertiary (-N(CH3)2) amines, as in our lead compound, can modulate pKa and steric bulk, which in turn affects binding affinity and the on/off rates of the block.

  • N,N-dimethylation: The N,N-dimethyl group on N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine provides a permanent cationic center (when protonated) with increased steric bulk compared to a primary amine. This can lead to different interactions within the channel pore compared to simpler analogs.

The Aminomethyl Linker: Spacing is Critical

The methylene (-CH2-) bridge between the cycloalkyl ring and the terminal amine provides critical spatial separation. This linker positions the amine at an optimal depth within the channel for effective blockade. Shortening or lengthening this linker typically results in a significant loss of potency, highlighting its importance in maintaining the correct geometry for binding.

SAR_Summary cluster_Ring cluster_Linker cluster_Amine Core Core Scaffold: 1-(Aminomethyl)cycloalkylamine Ring Linker Amine Ring_Mod Size & Lipophilicity - Cyclohexyl/Adamantyl often optimal - Alkyl substitution can ↑ potency Core:portR->Ring_Mod Modifies Channel Fit Linker_Mod Spatial Orientation - Methylene (-CH2-) linker is crucial - Altering length ↓ potency Core:portL->Linker_Mod Controls Depth Amine_Mod Charge & Sterics - Protonated form is active - Primary (-NH2) to Tertiary (-NR2) - N-alkylation modulates kinetics Core:portN->Amine_Mod Governs Binding & Kinetics

Caption: Key modification points for SAR studies.

Comparative Data of Representative Analogs

To illustrate the SAR principles, the following table compares the binding affinities of several representative uncompetitive NMDA receptor antagonists. Affinity is typically measured by the displacement of a radiolabeled channel blocker like [3H]MK-801.

CompoundCore Ring SystemAmine SubstitutionNMDA Receptor Affinity (Ki, µM)Reference
AmantadineAdamantanePrimary (-NH2)~10-20[9]
Memantine3,5-DimethyladamantanePrimary (-NH2)~1-5[6][9]
MRZ 2/579 1,3,3,5,5-PentamethylcyclohexanePrimary (-NH2)1.5 - 2.0[8][10]
Dizocilpine (MK-801)Dibenzo[a,d]cyclohepteneSecondary (-NHCH3)~0.007[1]
Ketamine2-chlorophenyl-cyclohexanoneSecondary (-NHCH3)~0.3[1][6]
Hypothetical Data for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamineCycloheptaneTertiary (-N(CH3)2)~2-10N/A

Note: The affinity for the title compound is an educated estimate based on SAR trends, as specific public data is limited.

Experimental Protocols for SAR Evaluation

A robust SAR campaign relies on validated, reproducible assays. Below are standard protocols for determining the affinity and functional activity of novel 1-(aminomethyl)cycloalkylamine derivatives.

Protocol 1: [3H]MK-801 Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the intrachannel phencyclidine (PCP) site of the NMDA receptor.

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace [3H]MK-801 from rat brain membranes.

Materials:

  • Rat cortical membranes (prepared from Wistar rats)[1][11]

  • Assay Buffer: 5 mM Tris-HCl, pH 7.7

  • Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Co-agonists: 50 µM Glutamate, 20 µM Glycine

  • Non-specific binding control: 10 µM unlabeled Dizocilpine ((+)-MK-801)[1]

  • Test compounds at various concentrations

  • Whatman GF/B filter paper and a cell harvester

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue (cortex or hippocampus) in sucrose buffer, followed by differential centrifugation to isolate the membrane fraction.[11] Wash membranes repeatedly in Tris-HCl buffer to remove endogenous glutamate and glycine.[11]

  • Assay Setup: In a 96-well plate, combine 50 µL of test compound, 50 µL of co-agonists, 50 µL of [3H]MK-801 (final concentration ~5 nM), and 100 µL of membrane preparation (protein concentration ~0.2 mg/mL).[1]

  • Incubation: Incubate the plate for 120-180 minutes at 25°C to reach equilibrium.[1]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through Whatman GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ability of a test compound to inhibit NMDA-induced currents in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells).[12][13]

Objective: To determine the IC50 and characteristics (voltage-dependency, kinetics) of NMDA receptor channel blockade by a test compound.

Materials:

  • Cultured primary hippocampal neurons or HEK293 cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4. Mg2+-free to prevent voltage-dependent block.

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2.

  • Agonist: 100 µM NMDA + 10 µM Glycine.[14]

  • Patch-clamp amplifier, micromanipulator, and perfusion system.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Patching: Obtain a whole-cell patch-clamp recording from a selected cell. Clamp the membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).[15]

  • Baseline Current: Perfuse the cell with the external solution and apply a brief pulse of the agonist solution to elicit a baseline NMDA-induced inward current.

  • Compound Application: Co-apply the test compound at a specific concentration with the agonist solution and record the inhibited current.

  • Washout: Wash the cell with the external solution to ensure the reversibility of the block.

  • Dose-Response: Repeat steps 3-5 with a range of test compound concentrations to generate a dose-response curve.

  • Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50. Voltage-dependency can be assessed by measuring inhibition at different holding potentials.

start Novel Compound Synthesis binding Protocol 1: [3H]MK-801 Binding Assay start->binding ephys Protocol 2: Patch-Clamp Electrophysiology start->ephys affinity Determine Binding Affinity (Ki) binding->affinity function Determine Functional Potency (IC50) & Block Characteristics ephys->function sar SAR Analysis & Optimization affinity->sar function->sar

Caption: Experimental workflow for SAR evaluation.

Conclusion and Future Directions

The structure-activity relationship for 1-(aminomethyl)cycloalkylamines is well-defined, providing a clear roadmap for designing novel NMDA receptor antagonists. The cycloalkyl moiety serves as a lipophilic anchor, the amine provides the cationic charge for channel block, and the linker ensures optimal geometry. Future research should focus on fine-tuning these elements to improve subtype selectivity (e.g., for GluN2B vs. GluN2A), which may lead to therapeutics with enhanced efficacy and reduced side effects.[9] Furthermore, optimizing pharmacokinetic properties to ensure adequate brain penetration and duration of action remains a critical step in the translation of these findings from the bench to the clinic.

References

  • Eurofins. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Available from: [Link]

  • Lanthorn, T. H. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. Available from: [Link]

  • Bigge, C. F., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of medicinal chemistry, 35(8), 1371-1384. Available from: [Link]

  • Jalali-Yazdi, F., et al. (2018). Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature communications, 9(1), 3773. Available from: [Link]

  • Al-Shorbagy, M. Y., et al. (2021). Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Molecules (Basel, Switzerland), 26(16), 4995. Available from: [Link]

  • Parsons, C. G., et al. (1995). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 34(10), 1239-1258. Available from: [Link]

  • Parsons, C. G., et al. (1997). Amino-Alkyl-Cyclohexanes: Uncompetitive NMDA Receptor Antagonists with Fast, Voltage-Dependent Blocking Kinetics. Journal of Neural Transmission. Supplementum, 52, 95-108. Available from: [Link]

  • Guilarte, T. R., & Hashemzadeh-Gargari, H. (2003). Inhibition of [3H]-MK-801 binding to the NMDA receptor channel in the rat brain by manganese. Neurotoxicology and teratology, 25(4), 457-463. Available from: [Link]

  • Volbracht, C., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. Bioorganic & medicinal chemistry letters, 29(18), 2611-2617. Available from: [Link]

  • Lozovaya, N. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in molecular biology (Clifton, N.J.), 1677, 133-146. Available from: [Link]

  • LookChem. Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL]-N,N-DIMETHYLAMINE. Available from: [Link]

  • Spadoni, G., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. Available from: [Link]

  • Kornhuber, J., et al. (1991). Different binding affinities of NMDA receptor channel blockers in various brain regions. European journal of pharmacology, 206(4), 297-300. Available from: [Link]

  • Glasgow, N. G., et al. (2022). Inhibition of NMDA receptors through a membrane-to-channel path. Nature chemical biology, 18(7), 773-781. Available from: [Link]

  • Kim, M. J., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. International journal of molecular sciences, 24(13), 10931. Available from: [Link]

  • Kovar, M., et al. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of ageing and development, 116(2-3), 139-153. Available from: [Link]

  • PrepChem.com. Synthesis of 1,4-bis(aminomethyl)cyclohexane. Available from: [Link]

  • Jane, D. E., et al. (2012). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Bioorganic & medicinal chemistry letters, 22(1), 343-347. Available from: [Link]

  • Vinnakota, R. (2018). Hi, I am struggling With NMDA receptor Electrophysiology studies...?. ResearchGate. Available from: [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological reviews, 62(3), 405-496. Available from: [Link]

  • Mohammed, M. A. (2016). Synthesis and Physico-Chemical Studies of 1, 1'- Substituted Phenyl Cyclohexane. ResearchGate. Available from: [Link]

  • Zhang, H., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available from: [Link]

  • Ghasemi, M., & Shafaroodi, H. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. International journal of molecular sciences, 23(19), 11918. Available from: [Link]

  • De Nanteuil, F., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(4), 1539-1544. Available from: [Link]

  • Daniel, T. D., & Deiters, A. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Tetrahedron letters, 49(19), 3081-3083. Available from: [Link]

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A Comparative Guide to Confirming the Purity of Synthesized N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the realm of pharmaceutical research and drug development, the synthesis of novel chemical entities is but the first step on a long and exacting journey. The compound at the center of this guide, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, represents a class of molecules with potential therapeutic applications. Its molecular formula is C10H22N2 with a molecular weight of 170.30 g/mol .[1] However, before any biological activity can be meaningfully assessed, the absolute purity of the synthesized compound must be rigorously established. The presence of impurities, even in trace amounts, can lead to erroneous biological data, unpredictable toxicity, and ultimately, the failure of a promising drug candidate.[2][3]

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine. As a tertiary amine, this compound presents specific analytical challenges and opportunities that will be explored in detail.[4][5][6][7][8][9] We will delve into the causality behind the selection of each method, provide field-proven experimental protocols, and present comparative data to empower researchers to make informed decisions in their own laboratories. The validation of these analytical methods is a critical activity to ensure their suitability for their intended purpose.[10][11]

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively declare a compound as "pure." A robust purity assessment relies on the orthogonal application of multiple methods, each probing different physicochemical properties of the molecule. This self-validating system ensures that what one method might miss, another will detect.

Workflow for Purity Confirmation

Caption: A typical workflow for the purification and subsequent purity analysis of a synthesized small molecule.

Chromatographic Techniques: The Workhorses of Purity Assessment

Chromatography is the cornerstone of small molecule analysis, enabling the separation of a compound from its impurities.[12] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of small molecules.[13] For amines, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detection.[14][15]

Why HPLC?

  • Versatility: HPLC can handle a wide range of compound polarities and molecular weights.

  • High Resolution: It provides excellent separation of closely related impurities.[16]

  • Quantitative Accuracy: When properly validated, HPLC methods offer high precision and accuracy for purity determination.[2]

Experimental Protocol: Derivatization with Dansyl Chloride for HPLC-UV/Fluorescence Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine in 1 mL of acetonitrile.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile and 50 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Reaction: Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of a 2% (v/v) solution of diethylamine in acetonitrile to quench the excess dansyl chloride.

  • Analysis: Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

HPLC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% to 95% B over 20 minutes
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm) |

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[13][17] Given the likely volatility of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, GC-MS is an excellent orthogonal method to HPLC.

Why GC-MS?

  • High Sensitivity: GC-MS can detect impurities at very low levels.

  • Structural Information: The mass spectrum provides valuable information for the identification of unknown impurities.[2]

  • Orthogonality to HPLC: It separates compounds based on different principles (volatility and polarity vs. partitioning), providing a more complete purity profile.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

GC-MS Conditions:

Parameter Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C

| Scan Range | 40-450 m/z |

Data Interpretation: Purity is assessed by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the expected molecular ion and fragmentation pattern of the target compound.

Workflow for Chromatographic Analysis

Caption: A comparative workflow for HPLC and GC-MS analysis of the synthesized amine.

Spectroscopic Techniques: Unveiling the Molecular Structure

While chromatography is excellent for assessing purity, it does not definitively confirm the chemical structure of the main component. For this, spectroscopic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[18][19][20] Both ¹H and ¹³C NMR are crucial for confirming the identity of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Why NMR?

  • Definitive Structural Information: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.[18][21]

  • Quantitative Capability (qNMR): With an internal standard, NMR can be used for quantitative analysis to determine the absolute purity (assay) of the compound.

  • Impurity Identification: Signals from impurities can often be detected and sometimes even identified directly from the NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of a reference standard (e.g., TMS).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and integrate the signals in the ¹H NMR spectrum. Compare the chemical shifts and coupling patterns to the expected structure. The ¹³C NMR spectrum should show the correct number of carbon signals.

Expected ¹H NMR Signals for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine:

  • A singlet for the N,N-dimethyl protons.

  • A singlet or AB quartet for the aminomethyl (-CH₂-NH₂) protons.

  • Multiplets for the cycloheptyl ring protons.

  • A broad singlet for the primary amine (-NH₂) proton, which will exchange with D₂O.[22]

Expected ¹³C NMR Signals:

  • A signal for the N,N-dimethyl carbons.

  • A signal for the aminomethyl carbon.

  • Signals for the cycloheptyl ring carbons, including a quaternary carbon.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the synthesized compound.

Why Elemental Analysis?

  • Fundamental Composition: It provides a fundamental check on the elemental composition of the molecule.

  • Confirmation of Formula: A close match between the experimentally determined and calculated elemental percentages provides strong evidence for the proposed molecular formula.[23][24]

Experimental Protocol: CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₁₀H₂₂N₂.[25][26]

Calculated Elemental Composition for C₁₀H₂₂N₂:

  • Carbon (C): 70.52%

  • Hydrogen (H): 13.02%

  • Nitrogen (N): 16.45%

Workflow for Spectroscopic Analysis

Caption: Workflow for structural confirmation using NMR and Elemental Analysis.

Comparative Data Summary

The following table summarizes the expected outcomes from each analytical technique for a high-purity sample of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Analytical TechniqueParameter MeasuredExpected Result for High Purity Sample (>99.5%)
HPLC-UV/Fluorescence Purity by peak areaMain peak area > 99.5%
GC-MS Purity by peak area and mass spectrumMain peak area > 99.5%; Mass spectrum consistent with C₁₀H₂₂N₂
¹H NMR Chemical shifts, integration, couplingSpectrum consistent with proposed structure; no significant impurity signals
¹³C NMR Number and chemical shifts of signalsCorrect number of carbon signals with appropriate chemical shifts
Elemental Analysis %C, %H, %NExperimental values within ±0.4% of calculated values

Conclusion: An Integrated Approach to Ensuring Scientific Integrity

Confirming the purity of a synthesized compound like N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a non-negotiable prerequisite for its advancement in the drug development pipeline. This guide has outlined a multi-faceted analytical strategy that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy. By employing an orthogonal set of techniques—HPLC, GC-MS, NMR, and Elemental Analysis—researchers can build a comprehensive and self-validating data package that establishes the purity and identity of their target molecule with a high degree of confidence. This rigorous approach not only ensures the integrity of subsequent biological and toxicological studies but also forms the bedrock of a successful regulatory submission.

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Navigating the Labyrinth of Reproducibility: A Comparative Guide to Experiments with N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide offers an in-depth technical analysis of experimental reproducibility concerning the novel research chemical, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine . Due to the limited specific literature on this compound, we will draw objective comparisons with its close structural and functional analogs, gabapentin and pregabalin, for which a wealth of experimental data exists. This approach will provide a robust framework for researchers to design, execute, and interpret experiments with this class of compounds, ensuring the validity and reliability of their results.

Introduction to N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its Putative Therapeutic Context

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine featuring a cycloheptyl moiety. Its structure suggests a potential interaction with neuronal targets, akin to other cycloalkylamines used in neuroscience research. While its specific biological activity is not yet extensively documented in peer-reviewed literature, its structural similarity to the gabapentinoids—gabapentin (with a cyclohexyl ring) and pregabalin—positions it as a compound of interest for investigating neurological and psychiatric disorders.[1]

The primary challenge for researchers working with such novel compounds is the establishment of robust and reproducible experimental protocols in the absence of established literature. This guide aims to bridge that gap by providing a comparative framework grounded in the well-understood pharmacology of its analogs.

Synthesis and Characterization: The First Hurdle in Reproducibility

The reproducibility of any experiment begins with the unambiguous synthesis and characterization of the compound of interest. A lack of a standardized and well-documented synthetic route is a major obstacle.

Proposed Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

G A Cycloheptanone B Strecker Reaction (NaCN, NH4Cl) A->B Step 1 C 1-amino-1-cyanocycloheptane B->C D Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke reaction) C->D Step 2 E 1-(dimethylamino)cycloheptane-1-carbonitrile D->E F Reduction (e.g., LiAlH4 or catalytic hydrogenation) E->F Step 3 G N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine F->G

Caption: Proposed synthetic workflow for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Experimental Protocol: Proposed Synthesis

Step 1: Strecker Synthesis of 1-amino-1-cyanocycloheptane [2][3]

  • To a solution of cycloheptanone in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium cyanide (NaCN) and ammonium chloride (NH4Cl).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-amino-1-cyanocycloheptane.

Step 2: N,N-dimethylation via Eschweiler-Clarke Reaction

  • Dissolve the crude 1-amino-1-cyanocycloheptane in an excess of formic acid and formaldehyde.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to a pH of >10.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield 1-(dimethylamino)cycloheptane-1-carbonitrile.

Step 3: Reduction of the Nitrile

  • In an inert atmosphere, slowly add a solution of 1-(dimethylamino)cycloheptane-1-carbonitrile in anhydrous diethyl ether to a stirred suspension of lithium aluminum hydride (LiAlH4) in diethyl ether at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Characterization and Quality Control

Reproducibility is critically dependent on the purity and identity of the starting materials and the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[5][6][7][8] A validated HPLC method is crucial for ensuring batch-to-batch consistency.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Mechanism of Action: A Comparative Analysis with Gabapentinoids

While the precise mechanism of action for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is uncharacterized, we can infer a likely target by examining its structural analogs, gabapentin and pregabalin.

Gabapentin and pregabalin, despite being structural analogs of the inhibitory neurotransmitter GABA, do not exert their effects through direct interaction with GABA receptors.[1][9] Instead, their primary mechanism of action involves binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[10][11][12][13]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ subunit VGCC->a2d a2d->VGCC Modulates trafficking and function Vesicle Synaptic Vesicle (contains Glutamate) Release Neurotransmitter Release Glutamate Glutamate Release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Excitation Neuronal Excitation Receptor->Excitation Gabapentinoid Gabapentinoid (e.g., Gabapentin, Pregabalin) Gabapentinoid->a2d Binds and inhibits

Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.

This binding to the α2δ subunit is thought to reduce the trafficking of VGCCs to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization.[9] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[14][15] The overall effect is a dampening of neuronal hyperexcitability, which underlies the anticonvulsant, analgesic, and anxiolytic properties of these drugs.[10][12]

It is plausible that N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine shares this mechanism of action. The larger, more flexible cycloheptyl ring, compared to the cyclohexyl ring of gabapentin, may influence its binding affinity for the α2δ subunit and its pharmacokinetic properties.

Comparative Performance Data: Gabapentin vs. Pregabalin

To provide a quantitative basis for comparison, the following tables summarize key performance data for gabapentin and pregabalin. Researchers can use this data as a benchmark when characterizing N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Table 1: Binding Affinity for α2δ Subunits
Compoundα2δ-1 Binding Affinity (Kd)α2δ-2 Binding Affinity (Kd)Reference(s)
Gabapentin~59 nM~153 nM[13][16]
Pregabalin~32 nMSimilar to α2δ-1[17]

Note: Binding affinities can vary between studies depending on the experimental conditions.

Table 2: Comparative Pharmacokinetics
ParameterGabapentinPregabalinReference(s)
Bioavailability 27-60% (dose-dependent)≥90%[18][19][20][21]
Time to Peak Plasma Concentration (Tmax) 3-4 hours~1 hour[18][19][20][22]
Absorption Kinetics Saturable (non-linear)Non-saturable (linear)[19][20][21]
Plasma Protein Binding <3%<1%[11][18]
Metabolism Not significantly metabolizedMinimal[11][17]
Elimination Half-life 5-7 hours4.5-7 hours[11][17]
Table 3: Comparative Potency
IndicationPotency Ratio (Pregabalin:Gabapentin)Reference(s)
Epilepsy~2.4x more potent[18][19]
Postherpetic Neuralgia~2.8x more potent[18]

Addressing the Core Challenge: Ensuring Experimental Reproducibility

A 2016 survey revealed that over 70% of scientists have failed to reproduce another researcher's experiments. This "reproducibility crisis" stems from several factors that are particularly pertinent when working with novel compounds.

Key Factors Influencing Reproducibility:

  • Purity and Characterization of the Compound: As detailed in Section 2, impurities or misidentification of the compound can lead to erroneous and irreproducible results.

  • Detailed and Transparent Protocols: Vague or incomplete experimental methods are a major source of irreproducibility. Protocols should be written with sufficient detail to allow another researcher to replicate the experiment precisely.

  • Biological Reagents and Systems: The source and handling of cell lines, animal models, and other biological reagents can significantly impact experimental outcomes.

  • Data Analysis and Statistics: The use of appropriate statistical methods and transparent reporting of data analysis are crucial for validating findings.

Self-Validating Experimental Design

To enhance trustworthiness, experiments should be designed as self-validating systems. This includes:

  • Positive and Negative Controls: Using well-characterized compounds like gabapentin (positive control) and a structurally related but inactive compound (negative control) can help validate the experimental setup.

  • Dose-Response Curves: Establishing a clear dose-response relationship can confirm the specific effect of the compound.

  • Replication: Independent replication of experiments, preferably by different researchers in the same lab, is a cornerstone of reproducibility.

Detailed Protocol for In Vitro Binding Assay

The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound for the α2δ subunit, a crucial experiment for characterizing N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Objective: To determine the binding affinity (Ki) of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine for the α2δ-1 subunit by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin).

Materials:

  • Membrane preparations from cells expressing the human α2δ-1 subunit.

  • [³H]-gabapentin or [³H]-pregabalin.

  • Test compound: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

  • Positive control: Unlabeled gabapentin or pregabalin.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound or positive control.

  • For determining non-specific binding, add a high concentration of the unlabeled positive control.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Path Forward for Rigorous Research

The exploration of novel chemical entities like N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is essential for advancing drug discovery. However, the excitement of discovery must be tempered with the rigor of reproducible science. By leveraging the extensive knowledge base of its well-characterized analogs, gabapentin and pregabalin, researchers can establish a solid foundation for their investigations.

This guide has provided a framework for the synthesis, characterization, and mechanistic evaluation of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, with a strong emphasis on the principles of experimental reproducibility. By adhering to these principles of meticulous documentation, robust experimental design, and transparent data reporting, the scientific community can navigate the complexities of novel compound research with greater confidence and success.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137-150.
  • Wikipedia contributors. (2024). Pregabalin. In Wikipedia, The Free Encyclopedia.
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  • Calvo, E., et al. (2019). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 13(3), 133-144.
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A Comparative Analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine and its analogs, with a focus on their potential as modulators of the N-methyl-D-aspartate (NMDA) receptor. As researchers and drug development professionals in the neurosciences are well aware, the NMDA receptor is a critical target for therapeutic intervention in a wide range of neurological and psychiatric disorders. This document synthesizes available data on structure-activity relationships (SAR), pharmacological profiles, and synthetic methodologies to provide a foundational resource for the rational design of novel central nervous system (CNS) agents.

Introduction: The Significance of Cycloalkylamines as NMDA Receptor Modulators

The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its dysregulation is implicated in numerous CNS pathologies, including epilepsy, neuropathic pain, and neurodegenerative diseases. Consequently, the development of selective NMDA receptor antagonists has been a long-standing goal in medicinal chemistry.

The 1-(aminomethyl)cycloalkane scaffold has emerged as a promising pharmacophore for targeting the NMDA receptor. While extensive research has been conducted on analogs with smaller cycloalkane rings, such as cyclohexane, the therapeutic potential of derivatives featuring a seven-membered cycloheptyl ring remains a comparatively underexplored area. This guide aims to bridge this knowledge gap by providing a detailed comparative analysis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine analogs, drawing upon data from closely related chemical series to infer structure-activity relationships and guide future research.

Core Molecular Scaffold and Rationale for Analog Design

The parent compound, N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, possesses key structural features that suggest potential interaction with the NMDA receptor. The design and synthesis of analogs focus on systematically modifying three key regions of this molecule to probe the chemical space and optimize pharmacological activity.

Molecular_Scaffold Core N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine R1 Cycloheptyl Ring (Size, Conformation, Substitution) Core->R1 Modification Site 1 R2 Aminomethyl Linker (Length, Stereochemistry) Core->R2 Modification Site 2 R3 N,N-dimethylamine Moiety (Alkyl Substituents, Basicity) Core->R3 Modification Site 3 Synthetic_Scheme Start Cycloheptanone Intermediate1 Cycloheptanecarbonitrile Start->Intermediate1 Strecker Synthesis (KCN, NH4Cl) Intermediate2 1-(Aminomethyl)cycloheptanamine Intermediate1->Intermediate2 Reduction (LiAlH4 or H2/Catalyst) Product N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine Intermediate2->Product Reductive Amination (Formaldehyde, HCOOH)

Caption: A general synthetic route for the preparation of the target compounds.

Step-by-Step Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Step 1: Synthesis of 1-(Aminomethyl)cycloheptanamine (Intermediate 2)

  • To a solution of cycloheptanecarbonitrile (1.0 eq) in anhydrous diethyl ether, add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the grams of LiAlH₄ used.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 1-(aminomethyl)cycloheptanamine as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (Product)

  • To a solution of 1-(aminomethyl)cycloheptanamine (1.0 eq) in formic acid (2.5 eq), add aqueous formaldehyde (37%, 2.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Cool the reaction to room temperature and basify with 2M aqueous NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine.

Conclusion and Future Directions

While direct experimental data on a comprehensive series of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine analogs is limited, a comparative analysis of related cycloalkylamine structures provides valuable insights for the design of novel NMDA receptor modulators. The extrapolated structure-activity relationships suggest that the cycloheptyl scaffold is a promising starting point and that modifications to the terminal amine, particularly the incorporation of a cyclic amine, could lead to potent NMDA receptor ligands.

Future research should focus on the systematic synthesis and pharmacological evaluation of a dedicated library of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine analogs. This would involve varying the substituents on the cycloheptyl ring and the amine to build a robust SAR dataset. Such studies will be instrumental in validating the hypotheses presented in this guide and in unlocking the full therapeutic potential of this chemical class for the treatment of CNS disorders.

References

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A Comparative Benchmarking Guide to the In Vitro Performance of Novel Cycloalkylamine Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of novel psychoactive substances (NPS) and research chemicals presents a significant challenge to the scientific community. Among these, synthetic opioids with diverse structural scaffolds are continuously emerging. This guide focuses on the critical in vitro assays necessary for characterizing the pharmacological profile of such compounds. Due to the limited publicly available data on N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine, this document will use the well-characterized, structurally related synthetic opioid U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide) as a primary exemplar for benchmarking performance.[1][2] This approach provides a robust framework for researchers to evaluate novel compounds against established benchmarks.

U-47700, developed in the 1970s, is a potent and selective agonist for the μ-opioid receptor (MOR).[2][3] Its pharmacological profile has been extensively studied, making it a suitable proxy to demonstrate the application of key in vitro assays for assessing the potency and efficacy of new chemical entities targeting the opioid system. We will compare its performance to the gold-standard opioid, morphine. This guide will delve into receptor binding affinity, G-protein activation, and β-arrestin recruitment assays, providing both the theoretical basis and practical protocols for their execution.

Mechanism of Action: The Opioid Receptor System

Opioid receptors, including the μ (MOR), δ (DOR), and κ (KOR) subtypes, are G-protein coupled receptors (GPCRs).[4] Agonist binding to these receptors, primarily the MOR, initiates downstream signaling cascades responsible for both therapeutic analgesic effects and adverse side effects like respiratory depression.[4]

Upon agonist binding, two principal signaling pathways are activated:

  • G-Protein Pathway: The receptor couples to inhibitory G-proteins (Gαi/o), which in turn inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] This pathway is largely associated with the desired analgesic effects.

  • β-Arrestin Pathway: Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin proteins.[6] This process desensitizes the G-protein signal and can initiate a separate wave of signaling, which is often linked to the adverse effects of opioids.[4]

The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over the other, offering a potential route to safer analgesics.[6] Therefore, a comprehensive in vitro characterization must assess a compound's activity in both pathways.

Comparative Performance in Key In Vitro Assays

A thorough in vitro pharmacological evaluation is crucial to determine a novel compound's potency, selectivity, and functional efficacy. Here, we outline three fundamental assays for benchmarking cycloalkylamine analogs like U-47700 against morphine.

Opioid Receptor Binding Assays

These assays determine the affinity of a compound for the different opioid receptor subtypes. A common method is a competitive radioligand binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.[4] The resulting data are used to calculate the inhibitory constant (Ki), with a lower Ki value indicating higher binding affinity.

Comparative Binding Affinity (Ki, nM) at Opioid Receptors

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Source(s)
U-47700 11.11220287[3]
Morphine 2.7--[3]

Note: Data for morphine's affinity at DOR and KOR can vary, but it is most potent at the MOR.

These results demonstrate that U-47700 is a selective MOR agonist, albeit with a slightly lower binding affinity than morphine in this particular study.[3]

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_analysis Data Analysis prep_membranes Thaw Cell Membranes (e.g., hMOR-expressing) add_components Combine: 1. Membranes (10-20 µg) 2. [³H]-DAMGO (~Kd) 3. Test Compound prep_membranes->add_components prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4) prep_buffer->add_components prep_ligands Prepare Radioligand ([³H]-DAMGO) & Test Compound Dilutions prep_ligands->add_components incubate Incubate at Room Temp (e.g., 120 mins) to reach equilibrium add_components->incubate total_binding Total Binding Control: Replace Test Compound with Buffer total_binding->incubate nsb Non-Specific Binding Control: Add excess Naloxone (10 µM) nsb->incubate filtrate Rapidly Filter through GF/B filters to separate bound and free ligand incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash scintillation Measure Radioactivity on filters using Scintillation Counting wash->scintillation calc_ic50 Calculate IC50 from concentration-response curve scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

cAMP Inhibition Assay (G-Protein Pathway Activation)

This functional assay measures the ability of an agonist to activate the Gαi/o signaling pathway. Activation of MOR inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The potency (EC50) and efficacy (Emax) of a compound in reducing forskolin-stimulated cAMP accumulation are key performance indicators.[5][7]

Comparative Functional Potency (EC50) and Efficacy (Emax) in cAMP Assay

CompoundPotency (EC50, nM)Efficacy (% Inhibition)Source(s)
U-47700 8.8 - 26.5Full Agonist[8]
Morphine 31Full Agonist[9]

Note: EC50 values can vary significantly between cell lines and assay conditions.

The data indicates that U-47700 is a potent, full agonist at the MOR, comparable to or slightly more potent than morphine in activating the G-protein pathway.

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_readout Detection & Analysis cell_culture Culture HEK293 cells stably expressing MOR cell_plating Plate cells in a 384-well plate and incubate overnight cell_culture->cell_plating add_agonist Add varying concentrations of Test Agonist cell_plating->add_agonist add_forskolin Add Forskolin to stimulate adenylyl cyclase add_agonist->add_forskolin incubate Incubate for 30 mins at Room Temperature add_forskolin->incubate lysis Lyse cells and add HTRF reagents (cAMP-d2 & anti-cAMP-cryptate) incubate->lysis read_plate Read plate on HTRF- compatible reader at 665nm and 620nm lysis->read_plate calc_ratio Calculate HTRF ratio (665nm / 620nm) read_plate->calc_ratio plot_curve Plot concentration- response curve calc_ratio->plot_curve calc_ec50 Determine EC50 and Emax plot_curve->calc_ec50

Caption: Workflow for a cAMP HTRF functional assay.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's ability to engage this pathway.[5][6] Various technologies, such as PathHunter (DiscoverX) or Tango assays, are used to measure this interaction, typically yielding a luminescent or fluorescent signal.[10][11]

Comparative Efficacy in β-Arrestin Recruitment

Compoundβ-Arrestin RecruitmentBias PotentialSource(s)
U-47700 Induces RecruitmentLikely Balanced/Slight Bias[8]
Morphine Partial AgonistG-protein Biased[12][13]

Morphine is known to be a partial agonist for β-arrestin recruitment, which contributes to its characterization as a G-protein biased agonist.[13] While specific quantitative comparisons for U-47700 are less common in literature, its ability to induce receptor internalization suggests significant β-arrestin recruitment.[8] A compound that is highly potent in the cAMP assay but weak in β-arrestin recruitment would be considered G-protein biased.

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_readout Detection & Analysis cell_culture Use engineered cell line co-expressing: - MOR fused to ProLink (PK) - β-Arrestin fused to EA cell_plating Plate cells in a white-walled 384-well plate cell_culture->cell_plating add_agonist Add varying concentrations of Test Agonist cell_plating->add_agonist incubate Incubate for 90 mins at 37°C add_agonist->incubate add_reagents Add PathHunter detection reagents incubate->add_reagents incubate_dark Incubate for 60 mins at Room Temp in the dark add_reagents->incubate_dark read_lum Read chemiluminescence incubate_dark->read_lum plot_curve Plot concentration- response curve and determine EC50 read_lum->plot_curve

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment by Chemical Analogy

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine. Based on the known hazards of similar amine compounds, such as N,N-dimethylcyclohexylamine, it is prudent to handle this chemical as a hazardous substance with multiple potential risks.[1] The primary hazards are inferred to be:

Hazard ClassInferred Potential Hazards and Rationale
Corrosivity Amines are characteristically corrosive. Expect this compound to cause severe skin burns and serious eye damage upon contact.[1][2]
Toxicity Likely to be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled, similar to other volatile amines.[1]
Flammability May be a flammable liquid and vapor. Vapors can form explosive mixtures with air and may accumulate in low-lying areas.[1][3] Keep away from heat, sparks, and open flames.
Environmental Amines can be very toxic to aquatic life.[1][4] Disposal into drains, sewers, or the environment is strictly prohibited.

Essential Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to PPE protocols is mandatory. Always handle this compound within a certified chemical fume hood.

  • Eye and Face Protection: Wear chemical splash-proof safety goggles compliant with ANSI Z87.1 standards. A full-face shield must be worn over the goggles to protect against splashes.[5][6]

  • Skin and Body Protection:

    • Gloves: Use gloves with high chemical resistance. Double-gloving with a nitrile base glove and a butyl rubber or laminate outer glove is recommended. Inspect gloves for any signs of degradation before and during use.[6][7]

    • Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.[7]

    • Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[7]

  • Respiratory Protection: All handling of open containers must occur in a chemical fume hood. If there is a risk of exposure outside of a fume hood, such as during a large spill, a full-face respirator with an appropriate amine-specific cartridge is necessary.[5][8]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

Small Spills (<100 mL within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash as low as possible.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[9] Do not use paper towels , as they can increase the surface area and fire risk.[9]

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, robust, and sealable hazardous waste container.[10][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 4.

Large Spills (>100 mL or any spill outside a fume hood)
  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors to confine vapors. If safe to do so, shut off any potential ignition sources.[9]

  • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department and emergency response team immediately.[12][13]

  • SECURE: Prevent re-entry to the area until it has been cleared by trained emergency responders.

Spill Response Workflow

SpillResponse Spill Spill Occurs CheckLocation Is spill contained in a fume hood? Spill->CheckLocation CheckVolume Is spill volume < 100 mL? CheckLocation->CheckVolume Yes LargeSpill Large Spill Procedure: 1. EVACUATE lab 2. ISOLATE the area 3. NOTIFY EHS/Emergency Response 4. SECURE area, prevent re-entry CheckLocation->LargeSpill No SmallSpill Small Spill Procedure: 1. Alert others 2. Use non-combustible absorbent 3. Collect with non-sparking tools 4. Decontaminate area 5. Package & label waste CheckVolume->SmallSpill Yes CheckVolume->LargeSpill No

Caption: Decision workflow for responding to a chemical spill.

Waste Collection and Disposal Protocol

Disposal of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[4][12][14]

Step-by-Step Disposal Procedure
  • Segregate Waste: Keep amine waste separate from all other chemical waste streams to prevent hazardous reactions.[4] Specifically, do not mix with acids, oxidizing agents, or halogenated compounds.[8][15]

  • Select Container: Use a dedicated, leak-proof container that is chemically compatible with amines. The original product container is often a suitable choice.[12][16] Ensure the container is in good condition.

  • Label Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" [17][18]

    • The full chemical name: "N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine" (no formulas or abbreviations)[17]

    • An accurate estimation of the percentage composition if mixed with solvents.

    • The associated hazard pictograms (Corrosive, Flammable, Toxic, Environmental Hazard).

  • Accumulate Waste:

    • Keep the waste container tightly sealed at all times, except when adding waste.[12][17]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

    • The SAA should be in a cool, well-ventilated area, away from direct sunlight and heat sources.[4][8]

    • Ensure the container is within secondary containment to catch any potential leaks.[12]

  • Arrange for Disposal:

    • Once the container is 90% full, or if work on the project is complete, arrange for pickup from your institution's EHS department or a licensed hazardous waste disposal company.[4]

    • Do not transport hazardous waste yourself. Disposal must be handled by trained professionals.[14]

Disposal Decision Workflow

DisposalWorkflow Start Generate Waste: N-[1-(aminomethyl)cycloheptyl] -N,N-dimethylamine Segregate Segregate from incompatible wastes (acids, oxidizers) Start->Segregate Container Select a compatible, leak-proof container Segregate->Container Label Label container immediately: 'HAZARDOUS WASTE' Full Chemical Name Hazard Pictograms Container->Label Store Store in a cool, ventilated SAA with secondary containment. Keep container closed. Label->Store CheckFull Is container >90% full or project complete? Store->CheckFull CheckFull->Store No ArrangePickup Contact EHS or licensed hazardous waste contractor for disposal. CheckFull->ArrangePickup Yes Prohibited1 DO NOT pour down drain Prohibited2 DO NOT dispose in trash

Caption: Step-by-step process for hazardous waste disposal.

Decontamination of Empty Containers

Empty containers that held this chemical are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: An empty container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) that can dissolve the amine.[14]

  • Collect Rinsate: The first rinse, and preferably all three rinses, must be collected and disposed of as hazardous waste in your designated amine waste container.[12][14]

  • Deface Label: Completely remove, obliterate, or deface the original chemical label on the empty, rinsed container.[12]

  • Final Disposal: Once rinsed and with the label removed, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box). Confirm this final step with your institutional guidelines.[12]

References

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • University of Illinois. (n.d.). Complicated Chemical Spills. Division of Research Safety. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Gas-Sensing. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). Retrieved from [Link]

  • LookChem. (n.d.). Cas 41806-09-1,N-[1-(AMINOMETHYL)CYCLOHEXYL]. Retrieved from [Link]

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Personal protective equipment for handling N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine

This guide provides essential safety and handling protocols for N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine (CAS 495078-29-0). As this is a research chemical, comprehensive, peer-reviewed safety data is not widely available.[1][2] Therefore, this protocol is grounded in a conservative risk assessment based on the hazards of structurally analogous compounds, such as N,N-dimethylcyclohexylamine, and the well-documented risks associated with the tertiary amine chemical class.[3][4][5][6][7] Adherence to these procedures is critical for ensuring personnel safety, experimental integrity, and regulatory compliance.

Core Hazard Assessment: A Proactive Stance on Safety

N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is a tertiary amine. The primary hazards are inferred from its close structural analogue, N,N-dimethylcyclohexylamine, and the known reactivity of its functional groups.[3][8][9]

Anticipated Hazards:

  • Severe Corrosivity (H314): Like many amines, this compound is predicted to be highly corrosive.[10] Direct contact can cause severe skin burns and permanent eye damage.[3][8]

  • High Acute Toxicity (H301, H311, H331): Analogues are toxic if swallowed, in contact with skin, or inhaled.[3][9] Inhalation of vapors may be fatal and can cause severe irritation to the respiratory tract.[8][11]

  • Flammability (H226): The compound is likely a flammable liquid and vapor.[8][9] Vapors can form explosive mixtures with air and travel to an ignition source.[6]

  • Organ-Specific Effects: Tertiary amines are known to cause visual disturbances, including blurred or hazy vision ("halo vision") and corneal edema, even at low exposure levels.[4][5] These effects are typically transient but can increase the risk of accidents.[5]

Hazard Classification (Inferred)GHS CodeSignal Word
Acute Toxicity, OralH301/H302Danger
Acute Toxicity, DermalH311Danger
Acute Toxicity, InhalationH330/H331Danger
Skin Corrosion/IrritationH314Danger
Serious Eye Damage/IrritationH314Danger
Flammable LiquidH226Warning

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory. Equipment must be selected based on its ability to resist corrosive amines.[12][13] Always inspect PPE for damage before each use.[14][15]

PPE CategorySpecificationRationale and Best Practices
Primary Engineering Control Certified Chemical Fume Hood All handling of the compound, including weighing, transfers, and reaction setup, must be performed inside a fume hood to prevent inhalation of toxic and corrosive vapors.[14][15]
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.Goggles provide a seal against splashes, while the face shield protects the entire face from energetic reactions or larger volume spills.[10][12][13] This dual protection is non-negotiable.
Hand Protection Double Gloving: Inner nitrile glove + outer butyl rubber or laminate glove.Amines can degrade common glove materials. Double gloving provides layered protection. Check manufacturer-specific breakthrough times. Dispose of contaminated gloves immediately using the proper removal technique.[15][16]
Body Protection Flame-retardant, chemical-resistant lab coat or apron over long-sleeved clothing.Provides a barrier against splashes and spills. Flame-retardant material is crucial due to the compound's flammability.[12][17]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills. No open-toed shoes are permitted in the laboratory.[15]
Respiratory Protection NIOSH-approved respirator with organic vapor/ammonia cartridges.Required for emergency situations such as a large spill or fume hood failure. Personnel must be fit-tested and trained on its use.[12][18]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 PPE Selection Logic start Task Involving N-[1-(aminomethyl)cycloheptyl] -N,N-dimethylamine fume_hood Is task performed in a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Splash Goggles + Face Shield - Double Gloves (Nitrile/Butyl) - FR/Chemical Resistant Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes no_work STOP WORK Consult EHS fume_hood->no_work No spill Is this an emergency? (e.g., spill outside hood) spill->base_ppe No respirator Add NIOSH-Approved Respirator (Organic Vapor/Amine Cartridge) spill->respirator Yes base_ppe->spill

Caption: PPE decision workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Protocol

Location: All procedures must be conducted in a well-ventilated laboratory inside a certified chemical fume hood.[14] Ensure safety showers and eyewash stations are accessible and tested.[19]

A. Preparation and Weighing
  • Prepare the Work Area: Clear the fume hood of all unnecessary equipment and materials. Place a plastic-backed absorbent pad on the work surface to contain minor drips.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

  • Equilibrate Container: Allow the chemical container to reach ambient temperature before opening to avoid moisture condensation.

  • Transfer and Weigh: Use a glass pipette or compatible syringe to transfer the liquid to a tared, sealed container for weighing. Perform all transfers slowly and carefully to minimize splashing.[15] Never handle open containers outside of the fume hood.

B. Spill Management

Immediate and correct response is critical to mitigate exposure.

  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Use a commercial spill kit absorbent for flammable/corrosive liquids (do not use combustible materials like paper towels).

    • Gently cover the spill with the absorbent, working from the outside in.

    • Collect the saturated absorbent using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the area with a suitable decontamination solution and then with soap and water.

  • Large Spill (or any spill outside fume hood):

    • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

    • ISOLATE: Close the laboratory doors and prevent entry.

    • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Emergency Response Flowchart

Spill_Response cluster_1 Emergency Spill Response spill Spill Occurs location Is spill contained within the fume hood? spill->location size Is spill minor (<100 mL)? location->size Yes evacuate EVACUATE LAB Isolate Area Call EHS Emergency Line location->evacuate No size->evacuate No cleanup ALERT others Use spill kit with non-sparking tools Collect waste for disposal size->cleanup Yes

Caption: Decision tree for responding to a chemical spill.

Disposal Plan: Cradle-to-Grave Responsibility

Chemical waste management must comply with all local and federal regulations.[14] Amines are hazardous waste and must not be disposed of in sinks or regular trash.[20][21]

  • Waste Segregation:

    • Keep amine waste separate from all other waste streams, especially acids and oxidizers, to prevent violent reactions.[15][20][22]

    • Use a designated, clearly labeled hazardous waste container made of compatible material (e.g., HDPE or glass).

  • Container Management:

    • The primary waste container must be kept tightly sealed when not in use.[20]

    • Store the waste container in a cool, well-ventilated secondary containment bin within a designated satellite accumulation area.

  • Disposal Procedure:

    • All materials contaminated with the compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as solid hazardous waste.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.[20] Do not allow waste to accumulate for more than 90 days.

References

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  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Source.

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.

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  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.

  • 10 Tips Working Safely with corrosives. Chemsafe.

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  • SAFETY DATA SHEET - N,N-Dimethylethylamine. Fisher Scientific.

  • SAFETY DATA SHEET - trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.